molecular formula C30H42N7O19P3S B15592262 Caffeoyl-CoA CAS No. 1021913-49-4

Caffeoyl-CoA

Cat. No.: B15592262
CAS No.: 1021913-49-4
M. Wt: 929.7 g/mol
InChI Key: QHRGJMIMHCLHRG-ZSELIEHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeoyl-CoA is an acyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of caffeic acid. It is functionally related to a caffeic acid. It is a conjugate acid of a this compound(4-).

Properties

CAS No.

1021913-49-4

Molecular Formula

C30H42N7O19P3S

Molecular Weight

929.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+/t19-,23-,24-,25+,29-/m1/s1

InChI Key

QHRGJMIMHCLHRG-ZSELIEHESA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of Caffeoyl-CoA in Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a critical component of the secondary cell walls of vascular plants, providing structural integrity and hydrophobicity. Its biosynthesis is a complex process involving the phenylpropanoid pathway, which generates monolignols, the building blocks of the lignin polymer. Within this intricate metabolic network, Caffeoyl-Coenzyme A (Caffeoyl-CoA) emerges as a pivotal intermediate, standing at a key metabolic crossroads that dictates the flow of carbon towards the synthesis of guaiacyl (G) and syringyl (S) lignin units. This technical guide provides an in-depth examination of the role of this compound in lignin biosynthesis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

The Metabolic Fate of this compound in Lignin Biosynthesis

This compound is positioned centrally in the phenylpropanoid pathway, downstream of p-coumaroyl-CoA and upstream of the main branches leading to the synthesis of G and S monolignols.[1] Its fate is primarily determined by the action of two key enzymes: This compound O-methyltransferase (CCoAOMT) and Cinnamoyl-CoA Reductase (CCR) .

Methylation by this compound O-methyltransferase (CCoAOMT)

The methylation of the 3-hydroxyl group of this compound by CCoAOMT is a critical regulatory step in lignin biosynthesis.[2] This reaction yields Feruloyl-CoA, the direct precursor to coniferaldehyde (B117026) and subsequently coniferyl alcohol, the monomer of G-lignin.[1] Feruloyl-CoA can be further hydroxylated and methylated to produce sinapoyl-CoA, the precursor for S-lignin.[3] Therefore, the activity of CCoAOMT is essential for the production of both G and S lignin units.[3] Downregulation of CCoAOMT has been shown to lead to a significant decrease in total lignin content and an altered S/G ratio.[2]

Reduction by Cinnamoyl-CoA Reductase (CCR)

This compound can also be directly reduced by CCR to caffeylaldehyde.[4][5] This represents an alternative route in the monolignol pathway. Caffeylaldehyde can then be O-methylated by Caffeic acid O-methyltransferase (COMT) to form coniferaldehyde, which then proceeds towards G-lignin synthesis.[4] The substrate preference of different CCR isoforms for this compound versus other cinnamoyl-CoAs varies between plant species and can influence the metabolic flux.[4][6]

Quantitative Data on Key Enzymes

The kinetic parameters of CCoAOMT and CCR are crucial for understanding and modeling the flux through the lignin biosynthetic pathway. The following tables summarize key quantitative data for these enzymes from various plant species with this compound as a substrate.

EnzymePlant SpeciesSubstrateK_m_ (µM)V_max_ (nkat/mg)k_cat_/K_m_ (s⁻¹M⁻¹)Reference
CCoAOMTPetroselinum crispum (Parsley)This compound2.5 ± 0.51.8 ± 0.21.2 x 10⁶[7]
CCoAOMTSolanum tuberosum (Potato)This compound15--[8]
CCoAOMTArabidopsis thalianaThis compound---[9]

Table 1: Kinetic Parameters of this compound O-methyltransferase (CCoAOMT)

EnzymePlant SpeciesSubstrateK_m_ (µM)V_max_ (nkat/mg)k_cat_/K_m_ (s⁻¹M⁻¹)Reference
CCR1Triticum aestivum (Wheat)This compound2.8 ± 0.30.08 ± 0.014.8 x 10⁴[10]
CCR1Sorghum bicolor (Sorghum)This compound1.8 ± 0.2--[11]
CCR-like1Medicago sativa (Alfalfa)This compound28.3 ± 2.10.21 ± 0.021.2 x 10⁵[4]
MaCCR1Morus alba (Mulberry)This compound---[5]
Ph-CCR1Petunia hybridaThis compound-Low activity-[6]

Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with this compound as Substrate

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of this compound in the lignin biosynthesis pathway and a general experimental workflow for its analysis.

Lignin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_g_synthesis G-Lignin Precursor Synthesis cluster_alternative_g Alternative G-Lignin Route cluster_s_synthesis S-Lignin Precursor Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Caffeoyl_CoA->Feruloyl_CoA Caffeylaldehyde Caffeylaldehyde Caffeoyl_CoA->Caffeylaldehyde CCR Caffeoyl_CoA->Caffeylaldehyde Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_Hydroxyferuloyl_CoA Five_Hydroxyferuloyl_CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD G_Lignin G_Lignin Coniferyl_alcohol->G_Lignin Caffeylaldehyde->Coniferaldehyde COMT Sinapoyl_CoA Sinapoyl_CoA Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD S_Lignin S_Lignin Sinapyl_alcohol->S_Lignin

Caption: Metabolic pathway of lignin biosynthesis highlighting this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Plant_Tissue Plant Tissue Collection (e.g., stem) Freeze_Drying Lyophilization Plant_Tissue->Freeze_Drying Grinding Grinding to Fine Powder Freeze_Drying->Grinding Lignin_Extraction Lignin Extraction (e.g., Klason Method) Grinding->Lignin_Extraction Metabolite_Extraction Metabolite Extraction (for this compound) Grinding->Metabolite_Extraction Enzyme_Assays Enzyme Activity Assays (CCoAOMT, CCR) Grinding->Enzyme_Assays Lignin_Quantification Lignin Quantification Lignin_Extraction->Lignin_Quantification LC_MS LC-MS/MS Analysis of This compound Metabolite_Extraction->LC_MS Data_Analysis Data Analysis and Pathway Modeling Lignin_Quantification->Data_Analysis LC_MS->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: Experimental workflow for analyzing this compound and lignin.

Experimental Protocols

This compound O-methyltransferase (CCoAOMT) Enzyme Activity Assay

This protocol is adapted from established methods for measuring CCoAOMT activity.

a. Plant Protein Extraction:

  • Harvest fresh plant tissue (e.g., 1 g of developing stems) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in 3 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10% (v/v) glycerol, 2 mM DTT, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Enzyme Assay:

  • The standard assay mixture (total volume of 100 µL) contains:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM MgCl₂

    • 0.1 mM this compound (substrate)

    • 0.1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

    • 50-100 µg of crude protein extract

  • Pre-incubate the reaction mixture without SAM for 5 minutes at 30°C.

  • Initiate the reaction by adding SAM.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 10 µL of 6 M HCl.

  • Extract the product, Feruloyl-CoA, with an equal volume of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the formation of Feruloyl-CoA by reverse-phase HPLC with UV detection at approximately 345 nm.

Cinnamoyl-CoA Reductase (CCR) Enzyme Activity Assay

This protocol is based on the method described by Wengenmayer et al. (1976) and subsequent modifications.

a. Plant Protein Extraction:

  • Follow the same procedure as for CCoAOMT protein extraction.

b. Enzyme Assay:

  • The standard assay mixture (total volume of 200 µL) contains:

    • 100 mM potassium phosphate (B84403) buffer, pH 6.25

    • 0.2 mM NADPH (cofactor)

    • 50 µM this compound (substrate)

    • 50-100 µg of crude protein extract

  • Monitor the decrease in absorbance at 366 nm (due to NADPH oxidation) at 30°C using a spectrophotometer.

  • The reaction is initiated by the addition of the protein extract.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (3.4 mM⁻¹ cm⁻¹ at 366 nm).

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in plant tissues.

a. Extraction of Acyl-CoAs:

  • Freeze-dry and grind approximately 50 mg of plant tissue.

  • Extract with 1 mL of 10% (w/v) trichloroacetic acid.

  • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Purify the supernatant containing acyl-CoAs using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Elute the acyl-CoAs with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness and resuspend in a solvent compatible with the LC-MS system (e.g., 5% methanol (B129727) in water with 0.1% formic acid).

b. HPLC-MS/MS Analysis:

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from other metabolites.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C-labeled this compound).

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Conclusion

This compound is a cornerstone of lignin biosynthesis, and its metabolic fate is tightly regulated by the interplay of CCoAOMT and CCR. Understanding the kinetics of these enzymes and the factors that influence their activity is paramount for efforts aimed at manipulating lignin content and composition for various biotechnological applications, including biofuel production and the development of novel biomaterials. The methodologies and data presented in this guide provide a robust foundation for researchers to further investigate the intricate role of this compound in plant secondary metabolism.

References

An In-depth Technical Guide to the Caffeoyl-CoA Biosynthesis Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants, serving as a key precursor for the biosynthesis of a wide array of secondary metabolites. These include lignin (B12514952), a complex polymer essential for structural support in vascular plants, as well as flavonoids, lignans, and other compounds with significant roles in plant defense, development, and human health. In the model organism Arabidopsis thaliana, the biosynthesis of this compound from p-coumaroyl-CoA involves a core set of enzymatic reactions that are tightly regulated. A comprehensive understanding of this pathway, including its enzymatic players, kinetics, and regulatory networks, is crucial for efforts in metabolic engineering, crop improvement, and the discovery of novel therapeutic agents.

This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in Arabidopsis thaliana. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the key enzymes, their kinetic properties, experimental protocols for their characterization, and the regulatory mechanisms that govern the flux through this vital metabolic route.

The Core this compound Biosynthesis Pathway

The primary route for this compound synthesis in Arabidopsis thaliana involves three key enzymes: 4-coumarate:CoA ligase (4CL), p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT), and caffeoyl shikimate esterase (CSE). This pathway efficiently converts p-coumaroyl-CoA to this compound, which can then be further metabolized.

digraph "Caffeoyl_CoA_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_main" { label="Core this compound Biosynthesis Pathway"; bgcolor="#FFFFFF"; "p-Coumaroyl-CoA" [fillcolor="#FBBC05"]; "Caffeoyl_Shikimate" [fillcolor="#FBBC05"]; "Caffeate" [fillcolor="#FBBC05"]; "this compound" [fillcolor="#EA4335"];

}

subgraph "cluster_inputs" { label="Inputs"; bgcolor="#FFFFFF"; "Shikimate" [fillcolor="#4285F4"]; "CoA" [fillcolor="#4285F4"]; "ATP" [fillcolor="#4285F4"];

}

subgraph "cluster_downstream" { label="Downstream Products"; bgcolor="#FFFFFF"; "Lignin" [fillcolor="#EA4335"]; "Flavonoids" [fillcolor="#EA4335"];

} }

Figure 1: Core this compound Biosynthesis Pathway in Arabidopsis thaliana.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of the this compound biosynthesis pathway are determined by the kinetic properties of its constituent enzymes. This section details the key enzymes and summarizes their known kinetic parameters in Arabidopsis thaliana.

4-Coumarate:CoA Ligase (4CL)

4-Coumarate:CoA ligase catalyzes the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and coenzyme A. In Arabidopsis thaliana, there are four isoforms of 4CL (4CL1, 4CL2, 4CL3, and 4CL4) with overlapping but distinct roles in phenylpropanoid metabolism.[1] 4CL1 and 4CL2 are primarily involved in lignin biosynthesis.[1] 4CL acts on both p-coumarate and caffeate, playing a crucial role at the entry of caffeate into the CoA-ester pool.[2]

p-Hydroxycinnamoyl-CoA:Shikimate p-Hydroxycinnamoyltransferase (HCT)

HCT is a central enzyme in the phenylpropanoid pathway that catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl shikimate. This intermediate is then hydroxylated to caffeoyl shikimate.

Caffeoyl Shikimate Esterase (CSE)

CSE was a more recent discovery that revised the understanding of the phenylpropanoid pathway.[3][4][5] It catalyzes the hydrolysis of caffeoyl shikimate to release free caffeate and shikimate.[3][4][5] This reaction provides the substrate for 4CL to produce this compound, thus bypassing a previously proposed reverse reaction of HCT.[6]

This compound O-Methyltransferase (CCoAOMT)
EnzymeSubstrateKm (µM)Vmax/kcatReference(s)
4CL1 Caffeate11-[12]
4CL2 Caffeate20-[13]
CSE Caffeoyl shikimate96.59.3 pmol/sec/mg[4][14]

Note: Vmax/kcat values are often reported in different units and under varying assay conditions, making direct comparisons challenging. The provided values are as reported in the cited literature. Kinetic data for HCT with p-coumaroyl-CoA and shikimate, and for CCoAOMT1 with this compound in Arabidopsis thaliana are not consistently reported in the literature.

Transcriptional Regulation of the Pathway

The expression of the genes encoding the core enzymes of the this compound biosynthesis pathway is tightly regulated at the transcriptional level, allowing the plant to modulate the flux of metabolites in response to developmental cues and environmental stresses. While a complete picture of the transcriptional regulatory network is still emerging, several transcription factor families are known to be involved in the regulation of the phenylpropanoid pathway.

digraph "Transcriptional_Regulation" { graph [splines=true, overlap=false]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_TFs" { label="Transcription Factors"; bgcolor="#FFFFFF"; "MYB_TFs" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "WRKY_TFs" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "bZIP_TFs" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Genes" { label="Target Genes"; bgcolor="#FFFFFF"; "4CL1_Gene" [fillcolor="#FBBC05"]; "HCT_Gene" [fillcolor="#FBBC05"]; "CSE_Gene" [fillcolor="#FBBC05"]; }

"MYB_TFs" -> "4CL1_Gene" [label=" Regulation", color="#34A853"]; "MYB_TFs" -> "HCT_Gene" [label=" Regulation", color="#34A853"]; "WRKY_TFs" -> "4CL1_Gene" [label=" Regulation", color="#EA4335"]; "bZIP_TFs" -> "CSE_Gene" [label=" Putative Regulation", style=dashed, color="#EA4335"];

}

Figure 2: Putative Transcriptional Regulation of this compound Biosynthesis Genes.

While specific transcription factors that directly bind to the promoters of 4CL1, HCT, and CSE in Arabidopsis thaliana require further comprehensive experimental validation, studies on the broader phenylpropanoid pathway suggest the involvement of MYB, WRKY, and bZIP transcription factor families in regulating these genes in response to various stimuli.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to perform in-vitro characterization of the core enzymes of the this compound biosynthesis pathway.

Protocol 1: 4-Coumarate:CoA Ligase (4CL) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and common literature methods for a continuous spectrophotometric assay.

Principle: The formation of the CoA thioester of a hydroxycinnamic acid (e.g., p-coumarate or caffeate) is monitored by the increase in absorbance at a specific wavelength. For p-coumaroyl-CoA, the maximum absorbance is around 333 nm.

Materials:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP.

  • Substrate Stock: 10 mM p-coumaric acid or caffeic acid in ethanol.

  • Coenzyme A Stock: 10 mM Coenzyme A lithium salt in water.

  • Purified recombinant 4CL enzyme or plant protein extract.

  • Spectrophotometer and UV-transparent cuvettes.

Procedure:

  • Enzyme Extraction (if using plant tissue): Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Use the supernatant for the assay.

  • Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL Assay Buffer

    • 50 µL 10 mM Substrate Stock (final concentration 0.5 mM)

    • 50 µL 10 mM Coenzyme A Stock (final concentration 0.5 mM)

  • Initiate Reaction: Add 50 µL of the enzyme preparation to the reaction mixture.

  • Measurement: Immediately start monitoring the increase in absorbance at 333 nm for p-coumaroyl-CoA formation (or an appropriate wavelength for other substrates) at 25°C for 5-10 minutes.

  • Calculation: Calculate the initial reaction velocity from the linear phase of the absorbance curve using the molar extinction coefficient of the product (for p-coumaroyl-CoA, ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).

digraph "Workflow_4CL_Assay" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; "Extract_Protein" [label="Extract Protein from Plant Tissue"]; "Prepare_Reagents" [label="Prepare Assay Buffer, Substrate, and CoA Stocks"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#FFFFFF"; "Mix_Reagents" [label="Mix Assay Buffer, Substrate, and CoA in Cuvette"]; "Add_Enzyme" [label="Add Enzyme to Initiate Reaction"]; "Measure_Absorbance" [label="Monitor Absorbance at 333 nm"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; "Calculate_Velocity" [label="Calculate Initial Velocity from Absorbance Change"]; }

"Extract_Protein" -> "Mix_Reagents"; "Prepare_Reagents" -> "Mix_Reagents"; "Mix_Reagents" -> "Add_Enzyme"; "Add_Enzyme" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Calculate_Velocity"; }

Figure 3: Workflow for the 4CL Spectrophotometric Assay.

Protocol 2: HCT Activity Assay (HPLC-based)

This protocol is based on methods described for characterizing HCT activity.

Principle: The enzymatic formation of p-coumaroyl shikimate from p-coumaroyl-CoA and shikimate is quantified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0), 1 mM DTT.

  • p-Coumaroyl-CoA Stock: 1 mM in water (prepare fresh or store at -80°C).

  • Shikimate Stock: 10 mM shikimic acid in water.

  • Purified recombinant HCT enzyme.

  • Stop Solution: 1 M HCl.

  • HPLC system with a C18 column and a UV detector.

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare the following 100 µL reaction:

    • 70 µL Assay Buffer

    • 10 µL 1 mM p-Coumaroyl-CoA Stock (final concentration 0.1 mM)

    • 10 µL 10 mM Shikimate Stock (final concentration 1 mM)

  • Initiate Reaction: Add 10 µL of purified HCT enzyme and incubate at 30°C for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation: Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 column. Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). Monitor the absorbance at ~310 nm.

  • Quantification: Quantify the p-coumaroyl shikimate product by comparing the peak area to a standard curve of a known concentration of the product.

digraph "Workflow_HCT_Assay" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reaction" { label="Enzymatic Reaction"; bgcolor="#FFFFFF"; "Prepare_Reaction_Mix" [label="Prepare Reaction Mix (Buffer, p-Coumaroyl-CoA, Shikimate)"]; "Incubate_with_Enzyme" [label="Incubate with HCT Enzyme at 30°C"]; "Stop_Reaction" [label="Stop Reaction with HCl"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; "Centrifuge_Sample" [label="Centrifuge and Collect Supernatant"]; "HPLC_Analysis" [label="Analyze by HPLC-UV at 310 nm"]; "Quantify_Product" [label="Quantify Product using a Standard Curve"]; }

"Prepare_Reaction_Mix" -> "Incubate_with_Enzyme"; "Incubate_with_Enzyme" -> "Stop_Reaction"; "Stop_Reaction" -> "Centrifuge_Sample"; "Centrifuge_Sample" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Quantify_Product"; }

Figure 4: Workflow for the HPLC-based HCT Assay.

Protocol 3: CSE Activity Assay (LC-MS-based)

This protocol is adapted from the methodology used in the initial characterization of CSE.[3]

Principle: The hydrolysis of caffeoyl shikimate to caffeate is measured by Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5).

  • Caffeoyl Shikimate Stock: 1 mM in methanol (B129727) or DMSO.

  • Purified recombinant CSE enzyme.

  • Quenching Solution: Acetonitrile.

  • LC-MS system with a C18 column.

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare the following 50 µL reaction:

    • 40 µL Assay Buffer

    • 5 µL 1 mM Caffeoyl Shikimate Stock (final concentration 100 µM)

  • Initiate Reaction: Add 5 µL of purified CSE enzyme and incubate at 37°C for 30 minutes.

  • Quench Reaction: Stop the reaction by adding 100 µL of cold acetonitrile.

  • Sample Preparation: Vortex and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). Monitor the formation of caffeate using its specific mass-to-charge ratio (m/z) in negative ion mode.

  • Quantification: Quantify the caffeate product using a standard curve generated with authentic caffeic acid.

digraph "Workflow_CSE_Assay" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reaction" { label="Enzymatic Reaction"; bgcolor="#FFFFFF"; "Setup_Reaction" [label="Set up Reaction (Buffer, Caffeoyl Shikimate)"]; "Incubate_with_CSE" [label="Incubate with CSE Enzyme at 37°C"]; "Quench_Reaction" [label="Quench with Acetonitrile"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; "Prepare_for_LCMS" [label="Centrifuge and Transfer Supernatant"]; "LCMS_Analysis" [label="Analyze by LC-MS"]; "Quantify_Caffeate" [label="Quantify Caffeate Product"]; }

"Setup_Reaction" -> "Incubate_with_CSE"; "Incubate_with_CSE" -> "Quench_Reaction"; "Quench_Reaction" -> "Prepare_for_LCMS"; "Prepare_for_LCMS" -> "LCMS_Analysis"; "LCMS_Analysis" -> "Quantify_Caffeate"; }

Figure 5: Workflow for the LC-MS-based CSE Assay.

In Vivo Metabolite Levels

Understanding the in vivo concentrations of the pathway intermediates is crucial for interpreting the physiological relevance of the enzyme kinetic data. While absolute quantification can be challenging and tissue-specific, studies on Arabidopsis thaliana mutants provide insights into the relative abundance of these metabolites. For instance, cse mutants show a significant accumulation of caffeoyl shikimate compared to wild-type plants, where it is often below the limit of detection.[3][4][5] This highlights the efficient channeling of this intermediate in the wild-type background. Precise in vivo concentrations of p-coumaroyl-CoA and this compound are difficult to obtain due to their low abundance and rapid turnover, and are not consistently reported in the literature.

Conclusion

The biosynthesis of this compound in Arabidopsis thaliana is a well-defined pathway at the heart of phenylpropanoid metabolism. The coordinated action of 4CL, HCT, and CSE ensures an efficient flux of carbon towards a diverse array of essential secondary metabolites. This technical guide has provided a comprehensive overview of this pathway, including the kinetic properties of its core enzymes, detailed experimental protocols for their analysis, and an outline of its transcriptional regulation. Further research into the specific transcription factors that regulate this pathway and the in vivo dynamics of its intermediates will undoubtedly provide deeper insights and open new avenues for the targeted manipulation of phenylpropanoid biosynthesis for agricultural and pharmaceutical applications.

References

The Core Function of Caffeoyl-CoA 3-O-methyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) is a pivotal enzyme in the phenylpropanoid pathway, playing a crucial role in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in terrestrial plants. This enzyme catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3-hydroxyl group of this compound to produce feruloyl-CoA. This reaction is a critical control point in determining the overall lignin content and the ratio of guaiacyl (G) to syringyl (S) lignin subunits. Beyond its role in lignification, emerging evidence indicates CCoAOMT's involvement in the biosynthesis of flavonoids and the plant's response to biotic and abiotic stress. This technical guide provides an in-depth overview of CCoAOMT's function, supported by quantitative data, detailed experimental protocols, and visual representations of its interconnected pathways. Understanding the intricate functions of CCoAOMT is paramount for applications in metabolic engineering of crops and for exploring its potential as a target in drug development.

Introduction

This compound 3-O-methyltransferase (EC 2.1.1.104) is a member of the O-methyltransferase superfamily, which is characterized by the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of an acceptor molecule. In plants, CCoAOMT is a key enzyme in the phenylpropanoid pathway, a metabolic route that synthesizes a wide array of secondary metabolites, including lignin, flavonoids, and stilbenes.[1][2] The primary and most well-characterized function of CCoAOMT is the methylation of this compound to feruloyl-CoA, a direct precursor for the synthesis of coniferyl alcohol, the monomer of guaiacyl (G) lignin.[1][2] Feruloyl-CoA can be further processed to generate sinapyl alcohol, the monomer for syringyl (S) lignin.[1] Consequently, CCoAOMT plays a dominant role in determining both the quantity and composition of lignin in the plant cell wall.[1][2]

Enzymatic Function and Reaction Mechanism

CCoAOMT catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of this compound, yielding feruloyl-CoA and S-adenosyl-L-homocysteine (SAH).[1]

Reaction: S-adenosyl-L-methionine + this compound <=> S-adenosyl-L-homocysteine + Feruloyl-CoA

Kinetic analyses have revealed that the catalytic mechanism of CCoAOMT from parsley follows an Ordered Bi Bi mechanism. In this model, this compound binds to the enzyme first, followed by SAM. After the methyl transfer reaction, feruloyl-CoA is the last product to be released.

Substrate Specificity

While this compound is the primary substrate, CCoAOMT has been shown to methylate 5-hydroxyferuloyl-CoA to produce sinapoyl-CoA, although with varying efficiencies depending on the plant species and specific isoform.[3] However, it generally exhibits no or very low activity towards free caffeic acid or 5-hydroxyferulic acid.[3] This substrate specificity for the CoA ester forms distinguishes CCoAOMT from another key O-methyltransferase in the lignin pathway, Caffeic acid O-methyltransferase (COMT), which preferentially methylates free acids, aldehydes, and alcohols.

Role in Lignin Biosynthesis

The biosynthesis of lignin is a complex process involving a grid-like network of reactions. CCoAOMT is central to this pathway, providing the essential precursor for both G and S lignin units. The downregulation of CCoAOMT expression has profound effects on lignin content and composition.

Quantitative Impact of CCoAOMT Downregulation on Lignin

Numerous studies utilizing antisense suppression or RNA interference (RNAi) have demonstrated that reducing CCoAOMT activity leads to a significant decrease in total lignin content and alters the syringyl-to-guaiacyl (S/G) ratio in various plant species.

Plant SpeciesGenetic ModificationChange in Total Lignin ContentChange in S/G RatioReference
Poplar (Populus tremula x Populus alba)Antisense CCoAOMT~40% reductionNot specified[1]
Poplar (Populus trichocarpa)Antisense CCoAOMT12% reduction11% increase[4]
Maize (Zea mays)RNAi of CCoAOMT22.4% decrease57.08% increase[5][6]
Tobacco (Nicotiana tabacum)CRISPR/Cas9 knockout of CCoAOMT6/6LNo significant change~68.4% increase[4]
Pinus radiataRNAi of CCoAOMTUp to 20% reductionNot applicable (gymnosperm)
Medicago sativaAntisense CCoAOMT8%–44% reductionNot specified[2]
Lignin Biosynthesis Pathway

The following diagram illustrates the central role of CCoAOMT in the lignin biosynthesis pathway.

Lignin_Biosynthesis cluster_caffeoyl Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Methylation CCoAOMT CCoAOMT Caffeoyl_CoA->CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Five_hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Feruloyl_CoA->Five_hydroxyconiferaldehyde Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol Lignin Lignin Polymer Coniferyl_alcohol->Lignin Polymerization Sinapaldehyde Sinapaldehyde Five_hydroxyconiferaldehyde->Sinapaldehyde Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol Sinapyl_alcohol->Lignin Polymerization CCoAOMT->Feruloyl_CoA SAH SAH CCoAOMT->SAH SAM SAM SAM->CCoAOMT

Lignin Biosynthesis Pathway Highlighting CCoAOMT's Role.

Role in Flavonoid Biosynthesis

While the primary role of CCoAOMT is in lignification, several studies have implicated its involvement in the biosynthesis of certain flavonoids.[7][8][9] CCoAOMT and CCoAOMT-like enzymes can methylate flavonoid precursors, leading to the formation of compounds like isorhamnetin (B1672294) and polymethoxylated flavones.[7][8][10] This function appears to be particularly relevant in specific tissues or under certain stress conditions.

Flavonoid Biosynthesis Pathway Involving CCoAOMT

The diagram below illustrates a potential pathway for flavonoid biosynthesis where CCoAOMT plays a role in the methylation of quercetin.

Flavonoid_Biosynthesis cluster_quercetin p_Coumaroyl_CoA p-Coumaroyl-CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin Quercetin Quercetin Dihydroquercetin->Quercetin Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin 3'-O-methylation CCoAOMT CCoAOMT/ CCoAOMT-like Quercetin->CCoAOMT CCoAOMT->Isorhamnetin SAH SAH CCoAOMT->SAH SAM SAM SAM->CCoAOMT Protein_Expression_Workflow start Start clone Clone CCoAOMT cDNA into Expression Vector start->clone transform Transform E. coli clone->transform induce Induce Protein Expression with IPTG transform->induce lyse Cell Lysis induce->lyse purify Affinity Chromatography Purification lyse->purify verify Verify Protein Purity (SDS-PAGE, Western Blot) purify->verify end End verify->end RNAi_Workflow start Start construct Create CCoAOMT hairpin RNAi construct start->construct agro_transform Transform Agrobacterium construct->agro_transform plant_transform Agrobacterium-mediated Plant Transformation agro_transform->plant_transform regenerate Select and Regenerate Transgenic Plants plant_transform->regenerate molecular_analysis Molecular Analysis (PCR, qRT-PCR) regenerate->molecular_analysis phenotypic_analysis Phenotypic Analysis (Lignin Content, S/G Ratio) molecular_analysis->phenotypic_analysis end End phenotypic_analysis->end

References

Discovery and characterization of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Caffeoyl-CoA: Discovery, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-Coenzyme A (this compound) is a pivotal intermediate in the phenylpropanoid pathway in plants, serving as a critical branch-point metabolite for the biosynthesis of numerous essential compounds, including lignin (B12514952), flavonoids, and other polyphenols. Its unique chemical structure, featuring a reactive thioester bond and a catechol moiety, makes it a substrate for a variety of enzymes that direct carbon flux toward these diverse metabolic endpoints. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, detailing its biosynthetic routes, its role in key metabolic pathways, and its biochemical properties. Furthermore, this document furnishes detailed experimental protocols for its synthesis and for the characterization of related enzymes, presents quantitative data in a structured format, and utilizes pathway and workflow diagrams to visually articulate complex processes. This guide is intended to be an essential resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate this central molecule.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the elucidation of the phenylpropanoid pathway, particularly the biosynthesis of lignin, the second most abundant terrestrial biopolymer after cellulose. For years, it was believed that the methylation of hydroxycinnamic acids, a key step in determining lignin composition, occurred on free acids like caffeic acid. However, in the late 1980s, an O-methyltransferase (OMT) that utilized the Coenzyme A (CoA) thioester forms of hydroxycinnamates was identified in parsley and carrot cell cultures, particularly in response to fungal elicitors.[1] This enzyme was named S-adenosyl-L-methionine:trans-caffeoyl-CoA 3-O-methyltransferase (CCoAOMT).[2]

Subsequent research, particularly xylogenesis studies in Zinnia, showed that CCoAOMT activity was closely associated with lignification, proposing an alternative methylation pathway in lignin biosynthesis.[1][3] This CoA-ester-dependent pathway was later confirmed in numerous other plant species.[4] Genetic studies using antisense repression of CCoAOMT in poplar trees definitively established its essential role, demonstrating that reduced CCoAOMT expression led to a significant decrease in total lignin content, affecting both guaiacyl (G) and syringyl (S) lignin units.[1][3][5][6] These findings solidified the importance of this compound as a central intermediate, channeling metabolic flux towards the synthesis of monolignols, the building blocks of lignin.[1][7]

Biochemical Characterization and Properties

This compound is the activated thioester of caffeic acid. The high-energy thioester bond makes it an excellent acyl donor for subsequent enzymatic reactions. Its structure is characterized by a dihydroxylated phenyl group attached to an acrylic acid, which is in turn linked to Coenzyme A.

Spectroscopic Properties

The conjugated system of the cinnamoyl structure gives this compound and related phenylpropanoid-CoAs distinct ultraviolet (UV) absorbance maxima. These properties are fundamental for their detection and quantification in enzymatic assays.

CompoundAbsorbance Maximum (λmax)
Cinnamoyl-CoA311 nm[8]
p-Coumaroyl-CoA333 nm[8][9]
This compound 346 nm [8]
Feruloyl-CoA345 nm[8]
Sinapoyl-CoA352 nm[8]

Biosynthesis of this compound

This compound is synthesized via the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. There are two primary routes leading to its formation.

  • Hydroxylation of p-Coumaroyl-CoA : The most recognized pathway involves the conversion of L-phenylalanine to p-coumaric acid, which is then activated to p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL). Subsequently, p-coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl-CoA 3'-hydroxylase (C3'H) to yield this compound.

  • Ligation of Caffeic Acid : An alternative route involves the hydroxylation of p-coumaric acid to caffeic acid, which is then directly activated by 4CL to form this compound. The substrate specificity of 4CL isoforms can determine the predominant pathway in a specific plant or tissue.[10][11]

A novel hydroxylase activity that directly converts trans-4-coumaroyl-CoA to trans-caffeoyl-CoA was identified in cultured parsley cells, showing optimal activity at pH 6.5 and a dependence on Zn²⁺.[12]

Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA Caf Caffeic Acid Cou->Caf C3'H CafCoA This compound CouCoA->CafCoA C3'H Caf->CafCoA invis1 invis2

Biosynthesis of this compound via the Phenylpropanoid Pathway.

Role in Metabolic Pathways

This compound is a branch-point intermediate that serves as a precursor for two major classes of plant secondary metabolites: lignins and flavonoids.

Lignin Biosynthesis

In the lignin pathway, this compound is methylated by this compound O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.[6] Feruloyl-CoA is a central precursor for the synthesis of both guaiacyl (G) and syringyl (S) monolignols, which are the polymeric subunits of lignin.[1][3] The repression of CCoAOMT has been shown to dramatically reduce lignin content, highlighting the enzyme's critical role.[5][6] This makes CCoAOMT a significant target for genetic engineering in plants to alter lignin content for applications such as biofuel production and pulp and paper manufacturing.[1][5]

Flavonoid Biosynthesis

The phenylpropanoid pathway, which produces this compound, also provides the p-coumaroyl-CoA starter unit for flavonoid biosynthesis.[13][14][15] Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 flavonoid skeleton.[15] While p-coumaroyl-CoA is the more direct precursor, the pool of available hydroxycinnamoyl-CoAs, including this compound, can influence the overall flux into the flavonoid pathway. Furthermore, some enzymes in the CCoAOMT family have been shown to be involved in the methylation of flavonoids, indicating a broader role for this class of enzymes beyond lignin synthesis.[16][17]

pCouCoA p-Coumaroyl-CoA CafCoA This compound pCouCoA->CafCoA C3'H Chalcones Chalcones pCouCoA->Chalcones CHS FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT HFerCoA 5-Hydroxyferuloyl-CoA FerCoA->HFerCoA F5H G_Lignin Guaiacyl (G) Lignin FerCoA->G_Lignin CCR, CAD... SinCoA Sinapoyl-CoA HFerCoA->SinCoA COMT/CCoAOMT S_Lignin Syringyl (S) Lignin SinCoA->S_Lignin CCR, CAD... Flavonoids Flavonoids (Anthocyanins, Flavonols, etc.) Chalcones->Flavonoids CHI... Malonyl 3x Malonyl-CoA Malonyl->Chalcones

Metabolic fate of this compound in lignin and flavonoid biosynthesis.

Quantitative Biochemical Data

The characterization of enzymes that synthesize or utilize this compound is crucial for understanding metabolic regulation. The following table summarizes key kinetic parameters reported in the literature.

EnzymeOrganismSubstrateKmVmax / kcat
Caffeyl-CoA Synthetase (CarB)Acetobacterium woodiiCaffeate25 µM[18]kcat = 5.5 s⁻¹[18]
Caffeyl-CoA Synthetase (CarB)Acetobacterium woodiiATP13 µM[18]-
Caffeyl-CoA Synthetase (CarB)Acetobacterium woodiiCoA0.5 mM[18]Vmax = 310 mU/mg[18]
4-Coumarate:CoA Ligase 3 (Ma4CL3)Morus atropurpureap-Coumaric Acid10.49 µM[8]4.4 nkat mg⁻¹[8]
Unspecified EnzymeGramineaeThis compound1.45 µM[19]-
CCoAOMT (TaCCoAOMT1)Triticum aestivumThis compoundPreferred Substrate[20]-

Experimental Protocols

Protocol for Enzymatic Synthesis and Purification of this compound

This protocol is adapted from methods using crude enzyme preparations from etiolated wheat seedlings, which are rich in 4-coumarate:CoA ligase (4CL) activity.[21][22]

Objective: To synthesize this compound from caffeic acid for use in in vitro assays.

Materials:

  • Caffeic acid

  • Coenzyme A (Li salt)

  • ATP (disodium salt)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Crude enzyme extract from 2-day-old etiolated wheat seedlings

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (B52724)

  • Phosphoric acid

Methodology:

  • Enzyme Preparation: Homogenize 2-day-old etiolated wheat seedlings in a suitable extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT). Centrifuge to pellet cell debris and use the supernatant as the crude enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 2.5 mM ATP

    • 2.5 mM MgCl₂

    • 0.5 mM Caffeic acid

    • 0.5 mM Coenzyme A

    • Crude enzyme extract

  • Incubation: Incubate the reaction at 30°C for 1-2 hours. The conversion rate is typically limited by an equilibrium between the ligase and thioesterase activities present in the crude extract.[21]

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl or TFA) to denature the enzymes.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the this compound from the supernatant using reverse-phase HPLC.[21]

    • Use a gradient of acetonitrile in aqueous phosphoric acid (e.g., 0.1% H₃PO₄) to elute the compound.

    • Monitor the elution profile at 346 nm.

  • Quantification and Storage: Quantify the purified this compound using its molar extinction coefficient and store at -80°C.

start Start prep Prepare Crude Enzyme Extract from Wheat Seedlings start->prep mix Prepare Reaction Mixture (Caffeic Acid, CoA, ATP, MgCl₂) prep->mix incubate Incubate at 30°C (1-2 hours) mix->incubate terminate Terminate Reaction (e.g., add acid) incubate->terminate purify Purify by RP-HPLC (Monitor at 346 nm) terminate->purify end Quantify and Store This compound at -80°C purify->end

References

Caffeoyl-CoA: A Pivotal Precursor in the Biosynthesis of High-Value Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) stands as a central metabolic hub in the intricate network of plant secondary metabolism. Derived from the general phenylpropanoid pathway, this activated thioester serves as a critical precursor for a diverse array of natural products, including structural polymers like lignin (B12514952) and bioactive compounds such as flavonoids and stilbenoids. The strategic position of this compound makes it a key target for metabolic engineering efforts aimed at enhancing the production of valuable phytochemicals for the pharmaceutical, nutraceutical, and chemical industries. This technical guide provides a comprehensive overview of the role of this compound in the biosynthesis of major secondary metabolite classes, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this field.

This compound Biosynthesis: A Branch Point from the Phenylpropanoid Pathway

The journey to this compound begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA. The subsequent hydroxylation of p-coumaroyl-CoA at the 3-position, a reaction mediated by p-coumaroyl shikimate 3'-hydroxylase (C3'H) via the intermediate p-coumaroyl shikimate, yields caffeoyl-shikimate, which is then converted to this compound. This final step marks a crucial branch point, directing carbon flux towards the synthesis of a multitude of downstream secondary metabolites.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway Phe L-Phenylalanine Cinnamate Cinnamate Phe->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumarate->pCoumaroyl_CoA 4CL Caffeoyl_CoA This compound pCoumaroyl_CoA->Caffeoyl_CoA C3'H (via shikimate ester)

Figure 1: Simplified overview of the this compound biosynthesis pathway.

Lignin Biosynthesis: The Structural Backbone of Plants

This compound is an indispensable precursor for the synthesis of guaiacyl (G) and syringyl (S) lignin monomers, the primary components of lignin in angiosperms. Lignin provides structural integrity to the plant cell wall and is a key factor in biomass recalcitrance for biofuel production.

The Monolignol Biosynthetic Pathway

The conversion of this compound to monolignols involves a series of methylation, reduction, and alcohol dehydrogenase activities. A key enzyme in this pathway is This compound O-methyltransferase (CCoAOMT) , which catalyzes the methylation of this compound to feruloyl-CoA.[1][2][3] This step is a critical control point in determining the flux towards G and S lignin units.[2][4] Feruloyl-CoA is then further metabolized to coniferaldehyde (B117026) and subsequently to coniferyl alcohol (the G-lignin monomer). For the synthesis of S-lignin, a subsequent hydroxylation and methylation at the 5-position of the aromatic ring are required. Downregulation of CCoAOMT has been shown to significantly reduce lignin content and alter the S/G ratio in various plant species.[1][4]

Lignin Biosynthesis from this compound Caffeoyl_CoA This compound Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_OH_Feruloyl_CoA 5-hydroxyferuloyl-CoA Feruloyl_CoA->Five_OH_Feruloyl_CoA F5H Coniferyl_Alc Coniferyl Alcohol (G-lignin monomer) Coniferaldehyde->Coniferyl_Alc CAD Sinapaldehyde Sinapaldehyde Five_OH_Feruloyl_CoA->Sinapaldehyde COMT Sinapyl_Alc Sinapyl Alcohol (S-lignin monomer) Sinapaldehyde->Sinapyl_Alc CAD

Figure 2: Key steps in the biosynthesis of G- and S-lignin monomers from this compound.
Quantitative Data: Impact of CCoAOMT Downregulation on Lignin Content

The following table summarizes the quantitative effects of downregulating CCoAOMT expression on lignin content and composition in various plant species.

Plant SpeciesGenetic ModificationReduction in Klason Lignin Content (%)Change in S/G RatioReference
Poplar (Populus tremula x P. alba)Antisense CCoAOMT~40%Not specified[4]
Maize (Zea mays)RNAi of CCoAOMT22.4%57.08% increase[1]
Tobacco (Nicotiana tabacum)CRISPR/Cas9 knockout of CCoAOMT6/6LNo significant change in total lignin68.4% increase
Experimental Protocols

The Klason lignin method is a gravimetric technique used to determine the acid-insoluble lignin content in biomass.

Protocol:

  • Sample Preparation: Dry the biomass sample at 105°C to a constant weight. Mill the sample to pass through a 40-mesh screen.

  • Acid Hydrolysis (Primary): Weigh approximately 1 g of the dried sample into a test tube. Add 15 mL of 72% (w/w) sulfuric acid. Stir the mixture with a glass rod at room temperature for 2 hours, with occasional stirring to ensure complete wetting of the sample.

  • Acid Hydrolysis (Secondary): Transfer the mixture to a 1 L flask and dilute with deionized water to a final sulfuric acid concentration of 3% (w/w). Autoclave the mixture at 121°C for 60 minutes.

  • Filtration: Filter the hot acid hydrolysate through a pre-weighed filtering crucible (medium porosity). Wash the residue with hot deionized water until the filtrate is neutral to pH paper.

  • Gravimetric Analysis: Dry the crucible with the acid-insoluble lignin residue at 105°C to a constant weight. The weight of the residue represents the Klason lignin content.

  • Ash Correction: To obtain a more accurate lignin value, the ash content of the residue can be determined by combustion at 575°C and subtracted from the Klason lignin weight.

This method is used to determine the molar ratio of syringyl (S) and guaiacyl (G) lignin units.[1]

Protocol:

  • Thioacidolysis: Place approximately 5-10 mg of extractive-free, dried biomass in a reaction vial. Add a solution of 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane. Seal the vial and heat at 100°C for 4 hours.

  • Sample Work-up: After cooling, add an internal standard (e.g., tetracosane). Add water and sodium bicarbonate to neutralize the reaction. Extract the thioether derivatives of the lignin monomers with dichloromethane (B109758) or ethyl acetate (B1210297).[1][2]

  • Derivatization: Evaporate the organic solvent and trimethylsilylate the residue using a silylating agent (e.g., BSTFA with 1% TMCS).

  • GC-MS Analysis: Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS). Identify the S and G monomer derivatives based on their retention times and mass spectra. Quantify the monomers by comparing their peak areas to that of the internal standard.

Flavonoid Biosynthesis: A Diverse Class of Bioactive Compounds

This compound can serve as a starter unit for the biosynthesis of a specific class of flavonoids, namely those with a dihydroxylated B-ring, such as eriodictyol (B191197). This pathway is initiated by Chalcone (B49325) Synthase (CHS) .

Eriodictyol Biosynthesis

Chalcone synthase catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form a chalcone intermediate.[5] This chalcone is then isomerized by chalcone isomerase (CHI) to yield the flavanone (B1672756) eriodictyol. Eriodictyol is a precursor to a wide range of other flavonoids, including flavones, flavonols, and anthocyanins.

Flavonoid Biosynthesis from this compound Caffeoyl_CoA This compound Eriodictyol_Chalcone Eriodictyol Chalcone Caffeoyl_CoA->Eriodictyol_Chalcone Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Eriodictyol_Chalcone CHS Eriodictyol Eriodictyol Eriodictyol_Chalcone->Eriodictyol CHI Downstream_Flavonoids Downstream Flavonoids (e.g., Luteolin, Quercetin) Eriodictyol->Downstream_Flavonoids

Figure 3: Biosynthesis of eriodictyol and downstream flavonoids from this compound.
Quantitative Data: Eriodictyol Production in Engineered E. coli

The following table presents data on the production of eriodictyol from L-tyrosine (a precursor to this compound) in metabolically engineered E. coli strains.

StrainGenetic ModificationsEriodictyol Titer (mg/L)Reference
BF1Co-expression of TAL, 4CL, CHS, CHI, and tF3'H-tCPR (high copy)~25[6][7]
BF2Co-expression of TAL, 4CL, CHS, CHI, and tF3'H-tCPR (low copy)~30[6][7]
BMF2BF2 with enhanced malonyl-CoA supply107[6][7]
Experimental Protocols

This spectrophotometric assay measures the formation of the chalcone product.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, and the purified CHS enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrates: 50 µM this compound and 100 µM malonyl-CoA. The total reaction volume is typically 200-250 µL.[3]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a small volume of acetic acid. Extract the chalcone product with ethyl acetate.

  • Quantification: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the product by HPLC with UV detection at a wavelength appropriate for the specific chalcone (e.g., ~370 nm for naringenin (B18129) chalcone).[4]

Stilbenoid Biosynthesis: Defense Compounds with Pharmaceutical Potential

This compound can also be utilized by Stilbene Synthase (STS) to produce hydroxylated stilbenoids, such as piceatannol (B1677779). Stilbenoids are a class of phytoalexins known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Piceatannol Biosynthesis

Stilbene synthase catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form the stilbenoid backbone. This reaction leads to the formation of piceatannol (3,5,3',4'-tetrahydroxystilbene).

Stilbenoid Biosynthesis from this compound Caffeoyl_CoA This compound Piceatannol Piceatannol Caffeoyl_CoA->Piceatannol Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Piceatannol STS

Figure 4: Biosynthesis of piceatannol from this compound.
Quantitative Data: Piceatannol Production in Engineered E. coli

The following table shows the production of piceatannol through metabolic engineering in E. coli.

StrainKey Genes ExpressedPiceatannol Titer (mg/L)Reference
Engineered E. coliPolyketide biosynthetic genes, acetyl-CoA and malonyl-CoA pool enhancing genes, 3'-hydroxylating enzyme124[1][2]
Experimental Protocols

This assay is similar to the CHS assay and typically involves HPLC-based product detection.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, and the purified STS enzyme.

  • Substrate Addition: Start the reaction by adding the substrates: 50 µM this compound and 150 µM malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding a small volume of 20% HCl. Extract the stilbenoid product with ethyl acetate.

  • Quantification: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze and quantify the product by HPLC with UV or fluorescence detection.

General Experimental Procedures

Purification of Hydroxycinnamoyl-CoA Esters by HPLC

A general protocol for the purification of this compound and other hydroxycinnamoyl-CoA esters can be adapted from methods for similar compounds.

Protocol:

  • HPLC System: Use a preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape (e.g., 0.1% TFA).[8]

  • Gradient Elution: A typical gradient might be a linear increase from 5% to 50% acetonitrile over 30 minutes. The optimal gradient will depend on the specific compounds being separated.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the hydroxycinnamoyl-CoA esters have strong absorbance (e.g., ~340 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired CoA ester peak.

  • Verification: Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

Analysis of Phenolic Compounds by GC-MS

This method is suitable for the analysis of a wide range of phenolic compounds after derivatization.

Protocol:

  • Extraction: Extract phenolic compounds from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate). The extraction can be enhanced by sonication or heating.

  • Derivatization: Evaporate the solvent and derivatize the phenolic hydroxyl groups to make them more volatile for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (B98337) (TMS) ethers. The reaction is typically carried out at 70-100°C for 30-60 minutes.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar capillary column (e.g., DB-5ms). The temperature program should be optimized to separate the compounds of interest.

  • Identification and Quantification: Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries. For quantification, use an internal standard and create a calibration curve.

Conclusion

This compound is a cornerstone of secondary metabolism, providing the building blocks for a vast and structurally diverse array of natural products. Its central role in the biosynthesis of lignin, flavonoids, and stilbenoids makes it a prime target for metabolic engineering strategies aimed at improving the production of these valuable compounds. A thorough understanding of the enzymatic pathways originating from this compound, coupled with robust analytical and experimental protocols, is essential for advancing research in this area. This technical guide provides a foundational resource for scientists and researchers to explore and manipulate these biosynthetic pathways for applications in drug development, materials science, and human health.

References

The Regulation of Caffeoyl-CoA Metabolism in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites that are crucial for plant growth, development, and defense against biotic and abiotic stresses. These metabolites include lignin (B12514952), flavonoids, and hydroxycinnamic acid esters. The regulation of this compound metabolism is a complex process involving transcriptional, post-transcriptional, and metabolic control mechanisms. Understanding these regulatory networks is essential for metabolic engineering efforts aimed at improving crop resilience, enhancing the nutritional value of food, and producing valuable phytochemicals for medicinal and industrial applications. This guide provides a comprehensive overview of the core aspects of this compound metabolism regulation, including key enzymatic steps, transcriptional control, and detailed experimental protocols for its study.

Core Signaling and Metabolic Pathways

The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway. The core reactions involve the conversion of p-coumaroyl-CoA to this compound, which can then be further metabolized to produce various downstream products, most notably lignin monomers.

Key Enzymes in this compound Metabolism

Several key enzymes catalyze the reactions leading to and from this compound:

  • 4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, a critical entry point into this section of the phenylpropanoid pathway. 4CL exists as multiple isoforms with varying substrate specificities and expression patterns, allowing for the differential regulation of metabolic flux towards different downstream pathways.[1][2][3][4][5]

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 monooxygenase hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate.

  • Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT plays a dual role in the pathway. It first catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate. In a subsequent reverse reaction, it can convert caffeoyl shikimate to this compound.[6][7][8][9][10][11][12][13]

  • Caffeoyl Shikimate Esterase (CSE): CSE provides an alternative route to this compound by hydrolyzing caffeoyl shikimate to caffeic acid, which is then activated to this compound by 4CL.

  • This compound 3-O-Methyltransferase (CCoAOMT): This enzyme is a key player in lignin biosynthesis, catalyzing the methylation of this compound to produce feruloyl-CoA, a direct precursor for the synthesis of guaiacyl (G) and syringyl (S) lignin units.[14][15][16][17][18]

Transcriptional Regulation of this compound Metabolism

The genes encoding the enzymes of the phenylpropanoid pathway are subject to complex transcriptional regulation, ensuring their coordinated expression in response to developmental cues and environmental stimuli. A hierarchical network of transcription factors, primarily from the MYB and NAC families, controls the expression of these genes.

  • NAC Master Switches: Upstream NAC (NAM, ATAF1/2, CUC2) domain transcription factors, such as SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1 (SND1) and VASCULAR-RELATED NAC DOMAIN 6/7 (VND6/7), act as master switches that initiate the entire secondary cell wall biosynthetic program, including lignin formation.

  • MYB Activators and Repressors: Downstream of the NAC transcription factors, a cascade of MYB transcription factors directly regulates the promoters of the lignin biosynthetic genes.

    • Activators: MYB46 and MYB83 act as key activators of the entire secondary wall biosynthetic program. MYB58 and MYB63 are more specific activators of the lignin branch of the pathway, directly binding to AC elements in the promoters of genes like 4CL, HCT, and CCoAOMT.

    • Repressors: Other MYB factors, such as MYB4 and MYB7, can act as repressors, providing a means to fine-tune the metabolic flux.

The following diagram illustrates the transcriptional regulatory network controlling lignin biosynthesis, a major fate of this compound.

Transcriptional_Regulation SND1 SND1/VND6/7 (NAC Master Switches) MYB46_83 MYB46/MYB83 SND1->MYB46_83 MYB58_63 MYB58/MYB63 (Lignin Activators) MYB46_83->MYB58_63 PAL PAL MYB58_63->PAL C4H C4H MYB58_63->C4H _4CL 4CL MYB58_63->_4CL HCT HCT MYB58_63->HCT C3H C3'H MYB58_63->C3H CCoAOMT CCoAOMT MYB58_63->CCoAOMT CCR CCR MYB58_63->CCR CAD CAD MYB58_63->CAD Lignin Lignin

Caption: Transcriptional cascade regulating lignin biosynthesis.

Data Presentation

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the regulation of this compound metabolism. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Properties of Key Enzymes in this compound Metabolism
EnzymePlant SpeciesSubstrateKm (µM)Vmax (nkat/mg protein)Catalytic Efficiency (Vmax/Km)Reference
4CL Populus trichocarpa x deltoides4-Coumaric acid100.1190.0119[1]
Ferulic acid250.0830.0033[1]
Morus atropurpurea4-Coumaric acid10.494.40.419[2]
Caffeic acid15.633.10.198[2]
HCT Physcomitrella patensp-Coumaroyl-CoA---[6]
Shikimate2205.1 s-1 (kcat)-[6]
Brachypodium distachyonShikimate699--[11]
CCoAOMT Petroselinum crispumThis compound1.8--[14][15][17]
S-Adenosyl-L-methionine8.7--[14][15][17]
Table 2: Phenylpropanoid Metabolite Concentrations in Arabidopsis thaliana Stems
MetaboliteWild Type (pmol/g FW)ccr1 Mutant (pmol/g FW)Reference
p-Coumaric acid150350[19][20]
Caffeic acid50120[19][20]
Ferulic acid100250[19][20]
Sinapic acid75180[19][20]
p-Coumaraldehyde6020[19][20]
Coniferaldehyde8015[19][20]
Sinapaldehyde9010[19][20]
p-Coumaryl alcohol405[19][20]
Coniferyl alcohol708[19][20]
Sinapyl alcohol12012[19][20]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound metabolism. This section provides methodologies for key experiments.

RNA Extraction from Lignin-Rich Tissues

Obtaining high-quality RNA from plant tissues rich in secondary metabolites and lignin can be challenging. The following protocol is adapted for such tissues.[21][22][23][24][25]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 2% CTAB (w/v), 2% PVP (w/v), 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2.0 M NaCl, 2% β-mercaptoethanol (added just before use)

  • Chloroform:isoamyl alcohol (24:1, v/v)

  • Isopropanol, pre-chilled

  • 75% ethanol (B145695) (in DEPC-treated water), pre-chilled

  • RNase-free water or TE buffer

Procedure:

  • Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Transfer the frozen powder to a pre-chilled tube containing 1 mL of pre-warmed (65°C) Extraction Buffer.

  • Vortex vigorously for 1-2 minutes and incubate at 65°C for 15-20 minutes with occasional mixing.

  • Add an equal volume of chloroform:isoamyl alcohol, and vortex for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the chloroform:isoamyl alcohol extraction.

  • Transfer the aqueous phase to a new tube and add 0.7 volumes of cold isopropanol.

  • Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and wash the pellet with 1 mL of cold 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • High-quality RNA (from Protocol 1)

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (forward and reverse)

  • qRT-PCR instrument

Procedure:

  • DNase Treatment: Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit according to the manufacturer's protocol.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reactions in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL 2x qPCR master mix

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 2 µL diluted cDNA template

    • 6 µL nuclease-free water

  • qRT-PCR Program: Run the plate in a qRT-PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min). A melt curve analysis should be performed at the end to verify the specificity of the amplification.[26][27]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene.[26][27]

Enzyme Activity Assays

This assay measures the formation of the CoA thioester of a phenolic acid substrate spectrophotometrically.

Materials:

  • Plant protein extract

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM Coenzyme A

  • Substrate: 1 mM p-coumaric acid (or other phenolic acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of the substrate solution.

  • Add 100 µL of the plant protein extract to initiate the reaction.

  • Immediately measure the increase in absorbance at 333 nm (for p-coumaroyl-CoA) over time.

  • The activity is calculated using the molar extinction coefficient of the product.

This assay uses UPLC-MS to detect the formation of p-coumaroyl shikimate.

Materials:

  • Plant protein extract (e.g., from xylem)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.0), 1 mM DTT

  • Substrates: 100 µM p-coumaroyl-CoA, 100 µM shikimic acid

  • UPLC-MS system

Procedure:

  • Prepare a reaction mix containing the Reaction Buffer and substrates.

  • Add the protein extract to start the reaction. A boiled protein extract should be used as a negative control.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by boiling for 5 minutes.

  • Analyze the reaction products by UPLC-MS, monitoring for the formation of p-coumaroyl shikimate (m/z 319).[9]

This assay measures the conversion of this compound to feruloyl-CoA.

Materials:

  • Plant protein extract

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl2, 2 mM DTT

  • Substrates: 111 µM this compound, S-adenosyl-L-[methyl-14C]methionine (if using a radioactive assay) or unlabeled S-adenosyl-L-methionine for LC-MS analysis.

Procedure (for LC-MS based assay):

  • Combine the Assay Buffer, this compound, and S-adenosyl-L-methionine.

  • Initiate the reaction by adding the protein extract.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding a small volume of acid (e.g., 5% acetic acid).

  • Analyze the formation of feruloyl-CoA using LC-MS.

LC-MS/MS for Phenylpropanoid Metabolite Profiling[20][21]

Materials:

  • Plant tissue, frozen in liquid nitrogen and ground to a powder

  • Extraction Solvent: 80% methanol

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction: Extract 50-100 mg of ground tissue with 1 mL of pre-chilled 80% methanol. Vortex vigorously and incubate at 4°C for 1 hour with shaking.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter.

  • LC-MS/MS Analysis: Inject the filtered extract onto the LC-MS/MS system.

    • Chromatography: Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid) to separate the metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific phenylpropanoids. Precursor and product ion pairs for each metabolite of interest need to be determined beforehand.

  • Quantification: Quantify the metabolites by comparing their peak areas to those of authentic standards.

The following diagram provides a general workflow for the analysis of this compound metabolism using transcriptomics and metabolomics.

Experimental_Workflow cluster_transcriptomics Transcriptomics cluster_metabolomics Metabolomics PlantTissue Plant Tissue (e.g., stem, leaves) RNA_Extraction RNA Extraction PlantTissue->RNA_Extraction Metabolite_Extraction Metabolite Extraction PlantTissue->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR RNA_Seq RNA-Seq cDNA_Synthesis->RNA_Seq Gene_Expression Gene Expression Profile qRT_PCR->Gene_Expression RNA_Seq->Gene_Expression Data_Integration Data Integration & Pathway Analysis Gene_Expression->Data_Integration LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Metabolite_Profile Metabolite Profile LC_MS->Metabolite_Profile Metabolite_Profile->Data_Integration

Caption: Integrated workflow for transcriptomic and metabolomic analysis.

Conclusion

The regulation of this compound metabolism is a highly coordinated process that is fundamental to plant biology. The intricate network of enzymes and transcription factors allows plants to dynamically control the flux through the phenylpropanoid pathway to meet their developmental and environmental needs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this pathway. Future research in this area, particularly focusing on the interplay between different regulatory layers and the application of systems biology approaches, will be crucial for the successful metabolic engineering of plants for a variety of applications, from improving biofuel production to developing novel therapeutics.

References

Caffeoyl-CoA Derivatives: A Comprehensive Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, many of which possess significant biological activities. Derivatives of this compound are widely distributed throughout the plant kingdom and are of considerable interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their diverse therapeutic properties, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.

This technical guide provides an in-depth overview of this compound derivatives, focusing on their natural occurrence, biosynthetic pathways, and the experimental protocols for their extraction, isolation, and quantification.

Natural Occurrence of this compound Derivatives

This compound itself is an activated thioester and is typically present in low concentrations within plant cells. However, its derivatives, formed by the transfer of the caffeoyl group to various acceptor molecules, are abundant and structurally diverse. These derivatives can be broadly categorized into esters, amides, and glycosides. The quantitative distribution of these compounds varies significantly between plant species, tissues, and developmental stages.

Key Classes and Their Distribution:
  • Caffeoylquinic Acids (CQAs): These are esters formed between caffeic acid and quinic acid. Chlorogenic acid (5-O-caffeoylquinic acid) is one of the most well-known and abundant CQAs.

  • Caffeoylshikimic Acids: Esters of caffeic acid and shikimic acid, which are key intermediates in the biosynthesis of other phenylpropanoids.

  • Rosmarinic Acid: An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, commonly found in species of the Lamiaceae family.

  • Chicoric Acid (Cichoric Acid): A diester of caffeic acid and tartaric acid, notably found in Echinacea purpurea.

  • Hydroxycinnamic Acid Amides (HCAAs): Formed by the conjugation of caffeic acid with polyamines or amino acids.

The following tables summarize the quantitative occurrence of some prominent this compound derivatives in various natural sources.

Table 1: Concentration of Caffeoylquinic Acids (CQAs) in Various Plant Sources

Plant SourcePlant PartMajor CQA(s)Concentration Range
Coffee (Coffea arabica, Coffea canephora) Green Beans5-O-Caffeoylquinic acid (Chlorogenic acid)34.43 - 86.42 mg/g dry weight
Roasted Beans5-O-Caffeoylquinic acid (Chlorogenic acid)2.05 - 7.07 mg/g dry weight
Artichoke (Cynara cardunculus var. scolymus) Leaves1,5-di-O-caffeoylquinic acid, 5-O-Caffeoylquinic acid1191 - 3496 mg/100g dry mass (total phenolics)
Heads1,5-di-O-caffeoylquinic acid3890 mg/kg
Sunflower (Helianthus annuus) Seeds5-O-Caffeoylquinic acidSignificant amounts
Blueberries (Vaccinium corymbosum) Fruit5-O-Caffeoylquinic acid2 g/kg dry matter
Pears (Pyrus communis) Fruit3-O-Caffeoylquinic acid, 5-O-Caffeoylquinic acid0 - 0.24 g/L (in juice)

Table 2: Concentration of Rosmarinic Acid in Lamiaceae Species

Plant SourcePlant PartConcentration Range
Rosemary (Rosmarinus officinalis) Leaves0.27 - 2.49% of dry extract; 43 ± 1 mg/g of lyophilized infusion
Sage (Salvia officinalis) Leaves36 ± 2 mg/g of lyophilized infusion
Basil (Ocimum basilicum) Leaves22.23 ± 0.01 mg/g of lyophilized infusion
Oregano (Origanum vulgare) Leaves20.5 ± 0.7 mg/g of lyophilized infusion
Spearmint (Mentha spicata) Leavesup to 58.5 mg/g of dried plant

Table 3: Concentration of Chicoric Acid in Echinacea purpurea

Plant PartConcentration Range (% of dry weight)
Flowers23.6%
Leaves44.7%
Stems9.7%
Roots3.4% (in seed-formation phase)

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound and its derivatives originates from the amino acid phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions involving deamination, hydroxylation, and ligation to Coenzyme A lead to the formation of this compound, which then serves as a donor for the synthesis of a multitude of downstream products.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouShik p-Coumaroyl Shikimate pCouCoA->pCouShik HCT CafShik Caffeoyl Shikimate pCouShik->CafShik C3'H CafCoA This compound CafShik->CafCoA HCT Caf Caffeic Acid CafShik->Caf CSE FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT CQAs Caffeoylquinic Acids CafCoA->CQAs HQT HCAAs Hydroxycinnamic Acid Amides CafCoA->HCAAs Spermidine Acyltransferase Caf->CafCoA 4CL RosA Rosmarinic Acid Caf->RosA ChiA Chicoric Acid Caf->ChiA Lignin (B12514952) Lignin Precursors FerCoA->Lignin CCR, CAD

Biosynthesis of this compound and its major derivatives.
Key Enzymes in the Pathway:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA thioesters.

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT): Acyltransferases that catalyze the transfer of hydroxycinnamoyl groups from their CoA esters to shikimate or quinate.

  • p-Coumaroyl shikimate 3'-hydroxylase (C3'H): A cytochrome P450 that hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate to form caffeoyl shikimate.

  • Caffeoyl shikimate esterase (CSE): Hydrolyzes caffeoyl shikimate to caffeic acid and shikimic acid, providing an alternative route to caffeic acid.

  • This compound O-methyltransferase (CCoAOMT): Catalyzes the methylation of this compound to feruloyl-CoA, a key step in lignin biosynthesis.

Signaling Pathways Involving Caffeoylquinic Acids

Recent research has begun to elucidate the role of caffeoylquinic acids in cellular signaling pathways, particularly in the context of their anti-inflammatory and metabolic effects.

CQA_Signaling CQA 5-Caffeoylquinic Acid (5-CQA) NFkB NF-κB CQA->NFkB Inhibits IkBa p-IκBα CQA->IkBa Decreases PPARg PPARγ2 CQA->PPARg Activates LTCC L-type Ca²⁺ Channel CQA->LTCC Stimulates Inflam Inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Inflam Promotes IkBa->NFkB Inhibits Adipo Adipogenesis & Metabolic Regulation PPARg->Adipo Regulates CaM Ca²⁺/Calmodulin eNOS eNOS (Ser1177) CaM->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO LTCC->CaM Increases Ca²⁺ influx

Signaling pathways modulated by 5-Caffeoylquinic Acid.

5-O-Caffeoylquinic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It can also modulate metabolic processes through the activation of PPARγ2.[1] Furthermore, some caffeoylquinic acid derivatives can stimulate the production of nitric oxide (NO) through the activation of the Ca²⁺/Calmodulin-dependent eNOS signaling pathway, which is important for endothelial function.[2]

Experimental Protocols

Extraction of this compound Derivatives

The choice of extraction method depends on the polarity of the target compounds and the plant matrix.

This protocol is suitable for the extraction of a broad range of phenylpropanoids, including caffeoylquinic acids, rosmarinic acid, and chicoric acid.

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 g) with 80% methanol (B129727) (100 mL) at room temperature for 24 hours with occasional shaking.

    • Alternatively, perform ultrasonic-assisted extraction by suspending the plant material in the solvent and sonicating for 30-60 minutes.

    • For heat-sensitive compounds, cold extraction is recommended.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further analysis.

SFE is a green technology suitable for the extraction of less polar compounds and can be tuned to selectively extract certain classes of molecules.

  • Sample Preparation: Grind the dried plant material to a consistent particle size.

  • SFE System Setup:

    • Pack the extraction vessel with the ground plant material.

    • Set the extraction parameters:

      • Pressure: 100-400 bar

      • Temperature: 40-60°C

      • CO₂ Flow Rate: 2-5 mL/min

      • Co-solvent: Ethanol or methanol (5-20%) can be added to increase the polarity of the supercritical fluid for the extraction of more polar compounds.[3]

  • Extraction: Perform the extraction in dynamic mode for 60-120 minutes.

  • Collection: Depressurize the system to precipitate the extracted compounds in a collection vial.

  • Fractionation (Optional): A two-step SFE can be employed to first extract non-polar compounds with pure CO₂ and then polar compounds by adding a co-solvent.[3]

Isolation and Purification

SPE is used to remove interfering substances and to concentrate the analytes of interest from the crude extract.

SPE_Workflow Start Crude Plant Extract Condition Condition SPE Cartridge (e.g., C18) with Methanol, then Water Start->Condition Load Load Extract onto Cartridge Condition->Load Wash Wash with Water to Remove Polar Impurities Load->Wash Elute Elute Caffeoyl Derivatives with Methanol or Acetonitrile (B52724) Wash->Elute Collect Collect Eluate Elute->Collect End Purified Fraction Collect->End

General workflow for Solid-Phase Extraction (SPE).
  • Cartridge Selection: Use a C18 or a polymeric reversed-phase (e.g., Strata-X) cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

  • Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove highly polar impurities like sugars and organic acids.

  • Elution: Elute the this compound derivatives with a stronger solvent, such as methanol, acetonitrile, or a mixture of these with water. A stepwise gradient of solvent strength can be used for fractionation.

  • Collection: Collect the eluate containing the purified compounds and evaporate the solvent.

Prep-HPLC is used to isolate individual compounds from a complex mixture with high purity.

  • System: A preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a fraction collector.

  • Column: A reversed-phase C18 column with appropriate dimensions (e.g., 250 mm x 20 mm, 5-10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile or methanol in water, typically with 0.1% formic acid or acetic acid to improve peak shape.

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the appropriate gradient profile.

  • Injection: Dissolve the partially purified extract in the mobile phase and inject a large volume onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Solvent Removal: Evaporate the solvent from the pure fractions to obtain the isolated compound.

Quantification

This is a standard method for the quantification of known this compound derivatives.

  • System: An analytical HPLC system with a UV-Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A). A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength of around 325-330 nm, which is the characteristic absorbance maximum for many caffeoyl derivatives.

  • Quantification: Use an external standard calibration curve of a pure reference compound (e.g., chlorogenic acid).

LC-MS/MS provides higher sensitivity and selectivity, especially for complex matrices and for the identification of unknown derivatives.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis times.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific derivatives. The fragmentation of the precursor ion provides structural information. Common fragment ions for caffeoylquinic acids include m/z 191 (quinic acid) and m/z 179 (caffeic acid).

  • Quantification: Use an external standard calibration curve or an isotopically labeled internal standard for the most accurate quantification.

Enzymatic Synthesis of this compound Standard

For accurate quantification, a pure standard of this compound is often required. It can be synthesized enzymatically from caffeic acid.

  • Enzyme: A 4-coumarate:CoA ligase (4CL) that has activity towards caffeic acid. This enzyme can be obtained from a crude plant extract (e.g., from wheat seedlings) or as a recombinant protein.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Caffeic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • Tris-HCl buffer (pH 7.5, e.g., 100 mM)

    • 4CL enzyme preparation

  • Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

  • Reaction Monitoring: Monitor the formation of this compound by HPLC-UV at 346 nm.

  • Purification: Purify the synthesized this compound from the reaction mixture using reversed-phase HPLC.

Conclusion

This compound derivatives represent a diverse and important class of plant secondary metabolites with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and the analytical methodologies required for their study. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals working in this exciting field. Further research into the pharmacological activities and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

Transcriptional Control of Caffeoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-CoA is a central intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of a wide array of secondary metabolites crucial for plant development and defense, including lignin (B12514952), flavonoids, and hydroxycinnamic acid amides. The tight regulation of this compound synthesis is paramount for controlling the metabolic flux towards these diverse downstream pathways. This technical guide provides a comprehensive overview of the transcriptional control mechanisms governing this compound synthesis, with a focus on the key enzymes 4-coumarate:CoA ligase (4CL) and this compound O-methyltransferase (CCoAOMT). This document details the transcription factors, cis-regulatory elements, and signaling pathways involved, and provides methodologies for their study.

Core Regulatory Network

The transcriptional regulation of this compound synthesis is orchestrated by a hierarchical network of transcription factors, primarily from the MYB, NAC, and WRKY families. These transcription factors recognize and bind to specific cis-regulatory elements within the promoters of target genes, thereby activating or repressing their expression.

Key Transcription Factors and Cis-Elements

A complex interplay of transcriptional activators and repressors fine-tunes the expression of genes encoding enzymes in the this compound biosynthetic pathway. The primary transcription factor families and their target cis-elements are summarized below.

Transcription Factor FamilyKey MembersTarget Cis-ElementFunction
MYB (myeloblastosis) MYB58, MYB63, MYB85AC element (ACCTACC)Activators
MYB4, MYB7, MYB32AC element (ACCTACC)Repressors
NAC (NAM, ATAF1/2, CUC2) SND1, NST1, NST2, VND6, VND7SNBE (Secondary Wall NAC Binding Element)Master Switches (Activators)
WRKY WRKY12, WRKY28, WRKY40, WRKY18, WRKY33W-box (TTGAC(C/T))Repressors and Activators

Quantitative Analysis of Gene Expression and Transcription Factor Binding

The precise control of this compound synthesis is reflected in the quantitative changes in gene expression in response to various stimuli and the binding affinities of transcription factors for their target promoters.

Table 1: Quantitative Gene Expression Analysis of 4CL and CCoAOMT

This table summarizes the fold change in the expression of 4CL and CCoAOMT genes in response to different environmental stresses and hormonal treatments. The data is derived from quantitative real-time PCR (qRT-PCR) and RNA-sequencing studies.

GenePlant SpeciesTreatmentFold ChangeReference
4CLCissus rotundifoliaDrought StressUp-regulated[1]
CCoAOMTCissus rotundifoliaDrought StressUp-regulated[1]
CCoAOMTCorchorus sp.Drought Stress (24h)Up to 17-fold increase[2][3]
Phenylpropanoid Pathway GenesRhazya strictaJasmonic Acid (Day 6)Up to 3-fold increase[4]
Phenylpropanoid Pathway GenesFoxtail MilletPEG StressDown-regulated[5]
At4CL (in CtPAL1 overexpressing Arabidopsis)Arabidopsis thalianaOverexpression of CtPAL1Up-regulated[6]
Table 2: Quantitative Analysis of Transcription Factor-DNA Interactions

This table presents quantitative data on the binding of key transcription factors to the promoters of genes involved in this compound synthesis, as determined by techniques such as Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) and in vitro binding assays.

Transcription FactorTarget Gene PromoterCis-ElementMethodQuantitative MeasurementReference
WRKY28ICS1TGAC coreChIP-qPCRSignificant enrichment[7]
MybMpoMyb Binding RegionChIP-qPCRSignificantly higher occupancy than control[8]
WRKY18, WRKY40, WRKY33MAMP-responsive genesW-boxChIP-seqBinding to >1000 gene loci[9]
Glucocorticoid Receptor (GR)GREGREIn vivo footprintingApparent Kd ~1 µM[10][11]
Androgen Receptor (AR)AREAREIn vivo footprintingApparent Kd ~0.13 µM[10][11]

Signaling Pathways and Regulatory Cascades

The activity of transcription factors controlling this compound synthesis is modulated by upstream signaling pathways that are initiated by developmental cues and environmental stimuli.

Transcriptional Activation Cascade

The activation of this compound synthesis, particularly in the context of secondary cell wall formation for lignin production, follows a well-defined transcriptional cascade.

Transcriptional Activation of this compound Synthesis SND1_NSTs SND1/NSTs MYB46_MYB83 MYB46/MYB83 SND1_NSTs->MYB46_MYB83 Activates MYB58_MYB63 MYB58/MYB63 MYB46_MYB83->MYB58_MYB63 Activates Genes 4CL, CCoAOMT, etc. MYB58_MYB63->Genes Binds to AC element and activates Caffeoyl_CoA This compound Genes->Caffeoyl_CoA Encodes enzymes for synthesis

A simplified model of the transcriptional cascade activating this compound synthesis genes.
Repression of Competing Pathways

To channel metabolic flux towards this compound and its derivatives, transcription factors involved in its synthesis can also actively repress competing pathways, such as flavonoid biosynthesis.

Repression of Flavonoid Biosynthesis MYB_Activators MYB20, MYB42, MYB43, MYB85 Lignin_Genes Lignin Biosynthesis Genes (e.g., 4CL, CCoAOMT) MYB_Activators->Lignin_Genes Activates Flavonoid_Repressors Transcriptional Repressors of Flavonoid Biosynthesis MYB_Activators->Flavonoid_Repressors Activates Flavonoid_Genes Flavonoid Biosynthesis Genes Flavonoid_Repressors->Flavonoid_Genes Represses

MYB transcription factors can activate lignin synthesis while repressing flavonoid production.

Experimental Protocols

A variety of molecular biology techniques are employed to elucidate the transcriptional control of this compound synthesis. Detailed protocols for key experiments are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest in vivo.

Experimental Workflow:

ChIP-seq Workflow Crosslinking 1. Crosslink proteins to DNA in vivo (Formaldehyde) Lysis 2. Isolate nuclei and lyse Crosslinking->Lysis Sonication 3. Shear chromatin by sonication Lysis->Sonication IP 4. Immunoprecipitate with specific antibody Sonication->IP Reverse_Crosslink 5. Reverse crosslinks and purify DNA IP->Reverse_Crosslink Library_Prep 6. Prepare sequencing library Reverse_Crosslink->Library_Prep Sequencing 7. High-throughput sequencing Library_Prep->Sequencing Analysis 8. Bioinformatic analysis (Peak calling, motif discovery) Sequencing->Analysis EMSA Workflow Probe_Labeling 1. Label DNA probe (e.g., with Biotin or 32P) Binding_Reaction 2. Incubate labeled probe with nuclear protein extract or purified transcription factor Probe_Labeling->Binding_Reaction Electrophoresis 3. Separate protein-DNA complexes by native polyacrylamide gel electrophoresis Binding_Reaction->Electrophoresis Detection 4. Detect labeled DNA (e.g., chemiluminescence or autoradiography) Electrophoresis->Detection Luciferase Reporter Assay Workflow Construct_Cloning 1. Clone promoter of interest upstream of a luciferase reporter gene Co_transfection 2. Co-transfect plant protoplasts or tissues with the reporter construct and a transcription factor expression construct Construct_Cloning->Co_transfection Incubation 3. Incubate for expression Co_transfection->Incubation Lysis_and_Assay 4. Lyse cells and measure luciferase activity with a luminometer Incubation->Lysis_and_Assay

References

An In-depth Technical Guide on the Subcellular Localization of Caffeoyl-CoA Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of caffeoyl-coenzyme A (caffeoyl-CoA) is a critical juncture in the phenylpropanoid pathway, leading to the production of a vast array of secondary metabolites, including lignin (B12514952), flavonoids, and other polyphenolic compounds. These molecules are not only integral to plant development and defense but also hold significant interest for the pharmaceutical and biotechnology industries due to their potential therapeutic properties. A thorough understanding of the spatial organization of the enzymes involved in this compound biosynthesis within the cell is paramount for elucidating the regulation of this pathway and for metabolic engineering efforts aimed at enhancing the production of valuable compounds.

This technical guide provides a comprehensive overview of the subcellular localization of the core enzymes in the this compound biosynthetic pathway: 4-coumarate-CoA ligase (4CL), p-coumarate 3-hydroxylase (C3H), and this compound O-methyltransferase (CCoAOMT). It summarizes the current knowledge on their distribution within various cellular compartments, details the experimental protocols used to determine their localization, and presents this information in a clear and accessible format for researchers, scientists, and drug development professionals.

Data Presentation: Subcellular Localization of this compound Biosynthetic Enzymes

The subcellular localization of this compound biosynthetic enzymes is a dynamic process, with evidence suggesting that their distribution can be influenced by developmental stage, tissue type, and environmental stimuli. While precise quantitative data on the percentage of each enzyme in every subcellular compartment is not extensively available in the literature, the following table summarizes the reported localizations based on a variety of experimental approaches.

EnzymePredominant LocalizationOther Reported LocalizationsSupporting Evidence
4-coumarate-CoA ligase (4CL) Cytosol[1]Endoplasmic Reticulum (ER) association,[1][2] Plasma membrane, Peroxisomes, Chloroplasts, Thickened cell walls, Parenchyma cells of vascular tissue[3]Biochemical assays of subcellular fractions, Fluorescent protein tagging, Proteomics of isolated organelles, Immunolocalization[3]
p-coumarate 3-hydroxylase (C3H) Endoplasmic Reticulum (ER)[1][2][4]Chloroplast, Nucleus,[3] Cytosol[5]Fluorescent protein tagging,[1][2][4] Proteomics of isolated organelles,[1][2][4] Biochemical assays of subcellular fractions[5]
This compound O-methyltransferase (CCoAOMT) Cytosol[6][7]Nucleus, Plasma membrane,[8] Chloroplast, Mitochondrion[8]Fluorescent protein tagging,[8] Immunolocalization,[6] Biochemical assays of subcellular fractions[7]

Mandatory Visualization

This compound Biosynthesis Pathway and Enzyme Localization

Caffeoyl_CoA_Biosynthesis cluster_cytosol Cytoplasm cluster_er Endoplasmic Reticulum pCoumarate p-Coumaric acid Caffeate Caffeic acid pCoumarate->Caffeate pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylCoA This compound Caffeate->CaffeoylCoA FeruloylCoA Feruloyl-CoA pCoumaroylCoA->CaffeoylCoA C3H CaffeoylCoA->FeruloylCoA CCoAOMT C3H C3H

Caption: Subcellular localization of core this compound biosynthetic enzymes.

Experimental Workflow for Subcellular Localization

Experimental_Workflow cluster_methods Methodologies cluster_analysis Analysis cluster_output Output subcell_frac Subcellular Fractionation enzyme_assay Enzyme Assays subcell_frac->enzyme_assay western_blot Western Blotting subcell_frac->western_blot proteomics Mass Spectrometry (Proteomics) subcell_frac->proteomics transient_exp Transient Expression (GFP/BiFC) confocal Confocal Microscopy transient_exp->confocal immunogold Immunogold Electron Microscopy tem Transmission Electron Microscopy (TEM) immunogold->tem quant_dist Quantitative Distribution enzyme_assay->quant_dist western_blot->quant_dist qual_loc Qualitative Localization confocal->qual_loc ppi Protein-Protein Interactions confocal->ppi BiFC tem->qual_loc proteomics->quant_dist

Caption: Workflow for determining enzyme subcellular localization.

Experimental Protocols

Subcellular Fractionation Followed by Biochemical Assays

This method allows for the quantitative estimation of enzyme activity and protein abundance in different cellular compartments.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sucrose (B13894), 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF, 1% (w/v) PVP)

  • Differential centrifugation buffers

  • Density gradient solutions (e.g., Sucrose, Percoll)

  • Homogenizer (e.g., mortar and pestle, blender)

  • Centrifuge and ultracentrifuge

  • Spectrophotometer for enzyme assays

  • Reagents for specific enzyme assays (e.g., 4-coumaric acid, caffeic acid, CoA, ATP, S-adenosyl methionine)

  • Reagents for protein quantification (e.g., Bradford reagent)

Procedure:

  • Homogenization: Harvest and weigh fresh plant tissue. Perform all subsequent steps at 4°C. Homogenize the tissue in ice-cold grinding buffer.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and intact cells. The supernatant is the crude extract.

    • Centrifuge the crude extract at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and chloroplasts. The supernatant is the microsomal and cytosolic fraction.

    • Ultracentrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1-2 hours) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation (for higher purity): Resuspend the pellets from differential centrifugation and layer them onto a continuous or discontinuous density gradient (e.g., sucrose or Percoll). Centrifuge at high speed until organelles separate into distinct bands based on their density.

  • Fraction Collection and Analysis: Carefully collect the fractions. For each fraction, perform:

    • Marker Enzyme Assays: To assess the purity of each fraction by measuring the activity of enzymes known to be specific to certain organelles (e.g., cytochrome c oxidase for mitochondria, catalase for peroxisomes).

    • Enzyme Activity Assays: Measure the activity of 4CL, C3H, and CCoAOMT in each fraction.

    • Protein Quantification: Determine the total protein concentration in each fraction.

  • Data Analysis: Calculate the specific activity of the target enzymes in each fraction and determine their relative distribution.

Transient Expression of Fluorescently Tagged Proteins in Nicotiana benthamiana

This in vivo method provides qualitative information on the subcellular localization of proteins.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • Binary vectors for plant expression containing the gene of interest fused to a fluorescent reporter (e.g., GFP)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, without needle)

  • Confocal laser scanning microscope

Procedure:

  • Vector Construction: Clone the coding sequence of the enzyme of interest in-frame with a fluorescent protein (e.g., GFP) in a plant expression vector.

  • Agrobacterium Transformation: Transform the resulting plasmid into A. tumefaciens.

  • Agrobacterium Culture: Grow the transformed Agrobacterium overnight in liquid LB medium with appropriate antibiotics.

  • Infiltration Preparation: Pellet the bacteria by centrifugation, and resuspend in infiltration medium to a final OD₆₀₀ of 0.5-1.0. Incubate at room temperature for 2-4 hours. For co-expression of multiple constructs or a silencing suppressor (like p19), mix the bacterial suspensions before infiltration.

  • Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Incubation: Keep the infiltrated plants under normal growth conditions for 2-4 days to allow for transient protein expression.

  • Microscopy: Excise a small section of the infiltrated leaf area and mount it on a microscope slide in water. Observe the fluorescence signal using a confocal laser scanning microscope. Co-express with known organelle markers to confirm localization.

Immunogold Electron Microscopy

This high-resolution technique allows for the precise localization of proteins at the ultrastructural level.

Materials:

  • Plant tissue

  • Fixatives (e.g., paraformaldehyde, glutaraldehyde)

  • Embedding resin (e.g., LR White)

  • Ultramicrotome

  • Nickel or gold grids

  • Primary antibody specific to the target enzyme

  • Secondary antibody conjugated to gold particles of a specific size

  • Blocking solution (e.g., BSA in PBS)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Fixation: Fix small pieces of plant tissue in a mixture of paraformaldehyde and glutaraldehyde (B144438) in a suitable buffer.

  • Dehydration and Infiltration: Dehydrate the fixed tissue through a graded ethanol (B145695) series and then infiltrate with a resin such as LR White.

  • Embedding and Polymerization: Embed the infiltrated tissue in capsules with fresh resin and polymerize, for example, under UV light at low temperature.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on grids.

  • Immunolabeling:

    • Block non-specific binding sites on the sections by incubating the grids on a drop of blocking solution.

    • Incubate the grids with the primary antibody diluted in blocking solution.

    • Wash the grids to remove unbound primary antibody.

    • Incubate with the gold-conjugated secondary antibody.

    • Wash thoroughly to remove unbound secondary antibody.

  • Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast of cellular structures.

  • Imaging: Observe the sections with a Transmission Electron Microscope. The gold particles will appear as electron-dense black dots, indicating the location of the target protein.

Conclusion

The subcellular localization of this compound biosynthetic enzymes is a key factor in the regulation of the phenylpropanoid pathway. While 4CL and CCoAOMT are predominantly cytosolic, their association with the endoplasmic reticulum, where the P450-dependent C3H is located, suggests the formation of metabolons for efficient substrate channeling.[1][2][9] This guide provides a summary of the current understanding of the localization of these crucial enzymes and details the experimental methodologies required for their investigation. For professionals in research and drug development, a clear comprehension of this spatial organization is essential for designing effective strategies to manipulate the production of valuable phenylpropanoid-derived compounds. The provided protocols offer a solid foundation for further research into the intricate cellular architecture of this vital metabolic pathway.

References

Methodological & Application

Protocol for the Enzymatic Synthesis of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds. The in vitro enzymatic synthesis of this compound is essential for a variety of research applications, including enzyme kinetics studies, metabolic engineering, and the development of novel therapeutic agents. This document provides a detailed protocol for the enzymatic synthesis of this compound from caffeic acid and Coenzyme A, utilizing the enzyme 4-Coumarate:CoA ligase (4CL). The protocol covers the synthesis reaction, purification by High-Performance Liquid Chromatography (HPLC), and characterization by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The enzymatic synthesis of this compound is catalyzed by 4-Coumarate:CoA ligase (4CL), an enzyme that facilitates the formation of a thioester bond between the carboxyl group of caffeic acid and the thiol group of Coenzyme A. This reaction is ATP-dependent and requires the presence of magnesium ions as a cofactor. The overall reaction is as follows:

Caffeic acid + CoA + ATP --(4CL, Mg2+)--> this compound + AMP + Pyrophosphate

The resulting this compound can be purified from the reaction mixture using reverse-phase HPLC and its identity confirmed by its characteristic UV absorbance and mass-to-charge ratio determined by LC-MS.

Experimental Protocols

Materials and Reagents
  • 4-Coumarate:CoA ligase (4CL) (recombinant or purified from a suitable source, e.g., Arabidopsis thaliana, rice, or wheat seedlings)[1][2][3]

  • Caffeic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine (B11128) 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4) or Tris-HCl buffer (100 mM, pH 8.0)[2][4]

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (for HPLC mobile phase)

  • Methanol (B129727) (for sample storage and elution)

  • Milli-Q water or equivalent

  • Microcentrifuge tubes

  • HPLC system with a C18 column and a photodiode array (PDA) or UV detector

  • LC-MS system with an electrospray ionization (ESI) source

Enzymatic Synthesis of this compound

This protocol is based on methodologies described for the synthesis of hydroxycinnamoyl-CoA thioesters.[2][5]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • Caffeic acid: 400 µM[2]

    • Coenzyme A (CoA): 800 µM[2]

    • ATP: 2.5 mM[2]

    • MgCl₂: 5 mM[2]

    • 4CL enzyme: 40 µg/mL[2]

    • Potassium phosphate buffer (50 mM, pH 7.4) to a final volume of 1 mL.[2]

  • Reaction Incubation:

    • Initiate the reaction by adding the 4CL enzyme to the mixture.

    • Incubate the reaction mixture at 30°C for 2-4 hours with gentle mixing.[2] Overnight incubation is also reported for maximizing yield.[2]

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture with a small amount of phosphoric acid to precipitate the protein.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated enzyme.

    • Carefully transfer the supernatant containing the synthesized this compound to a new tube for purification.

Purification of this compound by HPLC

Reverse-phase HPLC is a standard method for the purification of this compound.[1][6]

  • HPLC System and Column:

    • Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Set the detector to monitor the absorbance at 346 nm, which is the absorbance maximum for this compound.[4][5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • Equilibrate the column with 10% Mobile Phase B.

    • Inject the supernatant from the terminated reaction.

    • Run a linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile and collect the fraction corresponding to the this compound peak, which is expected to elute as the concentration of acetonitrile increases.

  • Post-Purification Processing:

    • Pool the fractions containing pure this compound.

    • Lyophilize (freeze-dry) the collected fractions to remove the solvent.

    • Store the purified this compound at -80°C for long-term stability.[7]

Characterization of this compound

1. HPLC Analysis:

  • Analyze the purified fraction by HPLC using the same conditions as for purification.

  • A single, sharp peak at the expected retention time confirms the purity of the synthesized this compound.[8]

  • The UV-Vis spectrum of the peak should show a maximum absorbance at approximately 346 nm.[4][5][8]

2. LC-MS Analysis:

  • Inject the purified this compound into an LC-MS system to confirm its molecular weight.[9][10]

  • The expected mass-to-charge ratio (m/z) for this compound in positive ion mode is [M+H]⁺ = 930.68.

  • The fragmentation pattern in MS/MS analysis can provide further structural confirmation. A common fragment ion for CoA esters corresponds to the loss of the acyl group, resulting in a fragment with an m/z of [CoA+H]⁺. Another characteristic fragment corresponds to the adenosine diphosphate (B83284) moiety.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic synthesis of this compound.

ParameterValueSource
Reaction Yield
Crude Wheat Seedling Extract15-20% conversion of hydroxycinnamic acid[1][6]
Kinetic Parameters (4CL)
Km for Caffeic Acid (Gramineae)1.45 µM[7][11]
Km for Caffeic Acid (Morus atropurpurea)10.49 µM (for 4-coumaric acid as best substrate)[5]
Spectroscopic Properties
UV Absorbance Maximum (λmax)346 nm[4][5]
Molar Extinction Coefficient (ε) at 346 nm18 mM⁻¹ cm⁻¹[5]
LC-MS Data
Molecular Weight929.68 g/mol [7]
Expected [M+H]⁺ (m/z)930.68

Stability and Storage

This compound, like other acyl-CoA esters, is susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder at -80°C.[7] If in solution, it should be kept at low temperatures (4°C) for short-term use, though degradation can still occur.[12] For extended storage in solution, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.

Diagrams

Enzymatic Synthesis Workflow```dot

Enzymatic_Synthesis_of_Caffeoyl_CoA cluster_reactants Reactants cluster_enzyme Enzyme & Cofactor cluster_products Products Caffeic_Acid Caffeic Acid Reaction Enzymatic Reaction Caffeic_Acid->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme 4-Coumarate:CoA Ligase (4CL) Enzyme->Reaction Cofactor Mg²⁺ Cofactor->Reaction Caffeoyl_CoA This compound Reaction->Caffeoyl_CoA AMP AMP Reaction->AMP PPi Pyrophosphate Reaction->PPi Purification HPLC Purification Caffeoyl_CoA->Purification Characterization HPLC & LC-MS Characterization Purification->Characterization Final_Product Purified This compound Characterization->Final_Product

Caption: Role of this compound synthesis in the Phenylpropanoid Pathway.

References

Application Note: Quantification of Caffeoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin (B12514952) and various other secondary metabolites such as flavonoids and stilbenes. Accurate quantification of this compound is crucial for studying these metabolic pathways, understanding plant defense mechanisms, and for applications in metabolic engineering and synthetic biology. This application note provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other cellular components. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile) allows for the efficient separation and elution of this compound. Quantification is achieved by monitoring the UV absorbance at 346 nm, which is characteristic of the thioester bond in this compound, and comparing the peak area to a standard curve prepared from a this compound standard.

Apparatus and Reagents

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (H₃PO₄), 85% (ACS grade)

  • This compound standard (enzymatically synthesized and purified)[1][2]

  • Coenzyme A (CoA)

  • Caffeic acid

  • ATP (Adenosine triphosphate)

  • 4-Coumarate-CoA ligase (4CL) enzyme

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer

Experimental Protocols

Preparation of a this compound Standard

Since this compound is not readily commercially available, it needs to be synthesized, typically through an enzymatic reaction.[1][2]

Protocol for Enzymatic Synthesis:

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a final volume of 1 mL:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 1 mM Caffeic acid

    • 1 mg/mL BSA

    • 5-10 µg of purified 4-Coumarate-CoA ligase (4CL)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% (v/v) phosphoric acid.

  • Purification:

    • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Purify the supernatant containing this compound using preparative or semi-preparative RP-HPLC with a phosphoric acid-acetonitrile gradient.[1]

    • Collect the fraction corresponding to the this compound peak.

  • Quantification of Standard: Determine the concentration of the purified this compound standard spectrophotometrically using a molar extinction coefficient (ε) of approximately 18,000 M⁻¹cm⁻¹ at 346 nm.

  • Storage: Aliquot the purified standard and store at -80°C to prevent degradation.

Sample Preparation (from Plant Tissue)
  • Extraction:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) and vortex thoroughly.

    • Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Washing: Wash the supernatant three times with an equal volume of water-saturated diethyl ether to remove the TCA. Vortex, allow the phases to separate, and discard the upper ether layer.

  • Final Preparation: After the final wash, remove any residual ether by briefly exposing the sample to a stream of nitrogen gas.

  • Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

Note: Due to the instability of acyl-CoA thioesters, it is crucial to keep samples on ice throughout the preparation process and analyze them promptly.[3]

HPLC Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% (v/v) Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Phosphoric Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 346 nm (for this compound) and 260 nm (for general CoA compounds)
Method Validation (Illustrative Data)

The following table presents expected performance characteristics for a validated method. Users must perform their own validation.

ParameterExpected Value
Retention Time ~15 - 18 min (highly dependent on the specific column and system)
Linearity (Concentration Range) 1 - 100 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.3 µM
Limit of Quantification (LOQ) ~1.0 µM
Precision (%RSD) < 5%
Accuracy (Recovery) 90 - 110%

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

AnalyteRetention Time (min)Linearity Range (µM)LOD (µM)LOQ (µM)Precision (%RSD)Accuracy (%)
This compoundUser Determined1 - 100> 0.995~0.3~1.0< 590 - 110

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction (Plant Tissue) HPLC_Injection HPLC Injection Sample_Extraction->HPLC_Injection Prepared Sample Standard_Synthesis Standard Synthesis (Enzymatic) Purification Standard Purification (Prep-HPLC) Standard_Synthesis->Purification Crude Product Quantification Standard Quantification (UV-Vis) Purification->Quantification Purified Standard Standard_Dilution Standard Dilution Series Quantification->Standard_Dilution Stock Solution Standard_Dilution->HPLC_Injection Calibration Standards Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (346 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Chromatogram Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Peak Areas (Standards) Quantification_Calculation Quantification of this compound Peak_Integration->Quantification_Calculation Peak Areas (Samples) Calibration_Curve->Quantification_Calculation

Caption: Workflow for the quantification of this compound.

This compound Biosynthesis Pathway

biosynthesis_pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3'H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl_CoA Caffeic_Acid->Caffeoyl_CoA 4CL_reaction Caffeic_Acid->4CL_reaction p_Coumaroyl_CoA->Caffeoyl_CoA Lignin_Flavonoids Lignin, Flavonoids, etc. Caffeoyl_CoA->Lignin_Flavonoids CoA_ATP CoA + ATP CoA_ATP->4CL_reaction 4CL 4CL 4CL->4CL_reaction C3H C3'H 4CL_reaction->Caffeoyl_CoA

Caption: Simplified phenylpropanoid pathway showing this compound synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. It serves as a key precursor for the biosynthesis of lignin (B12514952), a complex polymer essential for structural integrity in vascular plants. The enzyme this compound O-methyltransferase (CCoAOMT) catalyzes the methylation of this compound to produce feruloyl-CoA, which is a central step in the synthesis of both guaiacyl (G) and syringyl (S) lignin units[1][2][3]. Given its pivotal role, the accurate quantification of this compound and related metabolites is crucial for studies in plant biochemistry, metabolic engineering, and lignin valorization.

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it ideal for the analysis of low-abundance thioesters in complex samples.

Biosynthetic Pathway of Lignin Monomers

This compound is centrally positioned in the lignin biosynthesis pathway. It is converted by CCoAOMT to feruloyl-CoA, which then proceeds through several steps to form the monolignol precursors coniferyl alcohol and sinapyl alcohol. These alcohols are the building blocks of the G and S lignin subunits, respectively. Understanding this pathway is essential for interpreting metabolic flux and the effects of genetic modifications.

Lignin_Pathway cluster_main Lignin Monomer Biosynthesis pCoumaroylCoA 4-Coumaroyl-CoA CaffeoylCoA This compound pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Five_OH_FeruloylCoA 5-hydroxyferuloyl-CoA FeruloylCoA->Five_OH_FeruloylCoA F5H Coniferyl_Alcohol Coniferyl Alcohol (G-Lignin Precursor) Coniferaldehyde->Coniferyl_Alcohol CAD Lignin Lignin Polymer Coniferyl_Alcohol->Lignin SinapoylCoA Sinapoyl-CoA Five_OH_FeruloylCoA->SinapoylCoA COMT Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde CCR Sinapyl_Alcohol Sinapyl Alcohol (S-Lignin Precursor) Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Alcohol->Lignin

Caption: Simplified lignin monomer biosynthesis pathway highlighting the central role of this compound.

Experimental Protocols

Sample Preparation and Extraction

The accurate analysis of CoA esters requires an efficient extraction method that minimizes degradation and removes interfering substances like proteins. This protocol is adapted from methods developed for short-chain acyl-CoAs, which utilize sulfosalicylic acid (SSA) for protein precipitation, obviating the need for solid-phase extraction (SPE) that can result in the loss of target analytes[4].

Materials:

  • Biological sample (e.g., plant tissue, cell culture)

  • Liquid Nitrogen

  • 5% (w/v) Sulfosalicylic Acid (SSA), ice-cold

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge capable of 4°C and >16,000 x g

Protocol:

  • Flash-freeze the biological sample (~50-100 mg) in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Immediately add 500 µL of ice-cold 5% SSA to the powdered sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • The supernatant is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C. For improved stability of CoA compounds, use glass or low-retention vials for analysis[5].

LC-MS/MS Analysis Workflow

The overall workflow from sample collection to data analysis involves several key steps.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract 3. Extraction & Protein Precipitation (5% SSA) Quench->Extract Centrifuge 4. Centrifugation (16,000 x g, 4°C) Extract->Centrifuge Supernatant 5. Supernatant Collection Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis (C18 Column, MRM Mode) Supernatant->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Liquid Chromatography (LC) Method

A reverse-phase chromatographic method is used to separate this compound from other related compounds.

ParameterRecommended Condition
Column C18 reverse-phase, e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm[6]
Mobile Phase A 10 mM Formic Acid in Water[7]
Mobile Phase B 10 mM Formic Acid in Acetonitrile[7]
Flow Rate 0.25 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 5 µL
Gradient 5% B (0-2 min), 5-70% B (2-7 min), 70-95% B (7-8 min), 95% B (8-10 min), 5% B (10.1-12 min)
Mass Spectrometry (MS) Method

Analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for this compound and Related Compounds:

The fragmentation of CoA esters in positive ESI mode typically involves the cleavage of the phosphoanhydride bond, leading to a characteristic neutral loss of the 3'-phospho-ADP moiety (507.1 Da)[6]. The precursor ion is the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 928.2421.1~35Product ion corresponds to [M+H-507.1]⁺. A secondary ion may be observed at m/z 428.
p-Coumaroyl-CoA 912.2405.1~35Product ion corresponds to [M+H-507.1]⁺.
Feruloyl-CoA 942.2435.1~35Product ion corresponds to [M+H-507.1]⁺.
Caffeic Acid 181.0135.0~20Common fragment from loss of CO₂.
Ferulic Acid 195.0135.0~20Common fragment from loss of CO₂ and CH₃.

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize quantitative data from published literature regarding enzymatic reactions involving this compound.

Table 1: In Vitro this compound Synthesis [8]

This table shows the concentration of reactants and products after a 1-hour enzymatic reaction designed to synthesize this compound.

CompoundInitial Conc. (mM)Final Conc. (mM)System
Caffeate0.500.31CarA + CarB
This compound 0.000.19 CarA + CarB
Hydrocaffeate0.060.06CarA + CarB
Hydrothis compound0.140.14CarA + CarB
This compound 0.00~0.00 CarA only
This compound 0.000.05 CarB only

Data derived from HPLC-UV/Vis quantification in an in vitro enzymatic system.

Table 2: Kinetic Properties of Cinnamoyl-CoA Reductases (CCRs) from Medicago truncatula [9]

This table shows the substrate preference of two different CCR enzymes, which act on this compound and other related thioesters.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
CCR1 Feruloyl-CoA2.31.30.57
This compound 12.00.50.04
p-Coumaroyl-CoA12.00.30.03
CCR2 Feruloyl-CoA---
This compound 10.012.01.20
p-Coumaroyl-CoA18.015.00.83

Note: CCR2 exhibits sigmoidal kinetics with this compound and is inhibited by Feruloyl-CoA.

Conclusion

This application note provides a comprehensive framework for the robust and sensitive quantification of this compound and its related metabolites using LC-MS/MS. The detailed protocols for sample extraction and instrumental analysis, combined with an understanding of the underlying biosynthetic pathways, equip researchers to accurately measure these key intermediates. This methodology is a valuable tool for advancing research in plant metabolism, biofuel development, and agricultural science.

References

Metabolic Engineering of Caffeoyl-CoA Pathways in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae to produce compounds derived from the Caffeoyl-CoA pathway. This pathway is a gateway to a diverse range of valuable phenylpropanoids, including flavonoids, stilbenoids, and other polyphenols with significant therapeutic and nutraceutical potential. By harnessing the genetic tractability of yeast, researchers can create microbial cell factories for the sustainable and scalable production of these high-value chemicals.

Introduction

The this compound pathway is a central route in plant secondary metabolism, leading to the synthesis of numerous bioactive compounds. Engineering this pathway into a microbial host like Saccharomyces cerevisiae offers a promising alternative to traditional plant extraction or chemical synthesis. This involves the heterologous expression of plant-derived enzymes and the optimization of host metabolism to shuttle carbon flux towards the desired products. This note focuses on the key strategies and methodologies for establishing and optimizing this compound and its derivatives' production in yeast.

Engineered this compound Pathway in Yeast

The biosynthesis of this compound in yeast from glucose requires the introduction of a multi-step enzymatic pathway. The core pathway starts from the aromatic amino acid L-tyrosine, an endogenous metabolite in yeast. Key heterologous enzymes are introduced to convert L-tyrosine to p-coumaric acid, which is then activated to p-coumaroyl-CoA. Subsequent hydroxylation yields this compound. Further enzymatic modifications can then lead to a variety of downstream products.

Caffeoyl-CoA_Pathway cluster_native Native Yeast Metabolism cluster_engineered Engineered Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid HpaBC Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA C3H (HpaBC) Caffeic_Acid->Caffeoyl_CoA 4CL Downstream_Products Downstream Products (e.g., CAPE, CAPA, Flavonoids) Caffeoyl_CoA->Downstream_Products

Caption: Engineered this compound biosynthetic pathway in S. cerevisiae.

Quantitative Data Summary

The following table summarizes the production titers of various compounds derived from the this compound pathway in engineered S. cerevisiae. These results highlight the potential of yeast as a production host and provide benchmarks for further optimization.

ProductStrain Engineering HighlightsTiterReference
Caffeic AcidIntegration of TAL, HpaB, and HpaC; Deletion of competing pathways.569.0 mg/L[1]
Caffeic AcidModified GAL regulatory system, combinatorial engineering.769.3 mg/L[2][3]
Caffeic Acid Phenethyl Ester (CAPE)Downstream pathway construction from Caffeic Acid, rational and SCRaMbLE-based engineering.417 µg/L[2]
Caffeic Acid Phenethyl Amide (CAPA)Downstream pathway construction from Caffeic Acid, rational and SCRaMbLE-based engineering.1081 µg/L[2]
Rosmarinic AcidExpression of plant biosynthetic enzymes, optimization of precursor supply.5.93 mg/L
NaringeninExpression of PAL, 4CL, and CHS.~7 mg/L[4]
PinocembrinExpression of PAL, 4CL, and CHS.0.8 mg/L[5][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and analysis of this compound producing yeast strains.

Yeast Strain Construction

A typical workflow for constructing a this compound producing yeast strain involves the design and assembly of expression cassettes for the heterologous genes, transformation into the host strain, and verification of genomic integration or plasmid maintenance.

Yeast_Strain_Construction_Workflow Gene_Selection Gene Selection (e.g., TAL, 4CL, HpaBC) Codon_Optimization Codon Optimization for S. cerevisiae Gene_Selection->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Plasmid_Construction Plasmid Construction (Cloning/Gibson Assembly) Gene_Synthesis->Plasmid_Construction Vector_Selection Vector Selection (Integrating or Episomal) Vector_Selection->Plasmid_Construction Yeast_Transformation Yeast Transformation (Lithium Acetate Method) Plasmid_Construction->Yeast_Transformation Colony_Selection Colony Selection (Auxotrophic Markers) Yeast_Transformation->Colony_Selection Genotype_Verification Genotype Verification (Colony PCR/Sequencing) Colony_Selection->Genotype_Verification Strain_Cultivation Strain Cultivation & Phenotype Analysis Genotype_Verification->Strain_Cultivation

Caption: Workflow for the construction of engineered yeast strains.

Protocol 4.1.1: Plasmid Construction

  • Gene Selection and Codon Optimization: Select genes encoding the desired enzymes (e.g., Tyrosine Ammonia Lyase (TAL) from Rhodosporidium toruloides, 4-Coumarate:CoA Ligase (4CL) from Arabidopsis thaliana, and the HpaBC hydroxylase complex from E. coli).[6][7] Codon-optimize the gene sequences for optimal expression in S. cerevisiae.

  • Vector Backbone: Choose a suitable yeast expression vector. For stable expression, integrating vectors are preferred. For rapid prototyping, high-copy episomal plasmids (e.g., based on the 2µ origin) can be used.[7]

  • Assembly: Assemble the expression cassettes containing a promoter (e.g., TEF1, PGK1), the codon-optimized gene, and a terminator (e.g., CYC1) into the vector backbone using standard molecular cloning techniques such as Gibson assembly or restriction-ligation.

  • Verification: Verify the sequence of the constructed plasmids by Sanger sequencing.

Protocol 4.1.2: Yeast Transformation (Lithium Acetate Method) [8]

  • Prepare Competent Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and incubate for 30 minutes at 30°C.

  • Transformation:

    • In a microcentrifuge tube, mix 100 µL of competent cells with 5-10 µg of plasmid DNA and 50 µg of single-stranded carrier DNA (e.g., salmon sperm DNA).

    • Add 600 µL of 40% PEG, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

    • Vortex thoroughly and incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cell pellet in 100-200 µL of sterile water.

    • Plate the cell suspension onto selective agar (B569324) plates (e.g., synthetic complete medium lacking uracil (B121893) for a URA3 marker).

    • Incubate at 30°C for 2-4 days until colonies appear.

Yeast Cultivation for Product Formation

Protocol 4.2.1: Shake Flask Cultivation

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate a 50 mL flask containing 10 mL of production medium (e.g., YPD or a defined synthetic medium) with the overnight culture to an initial OD600 of 0.1.

  • Incubation: Grow the culture at 30°C with shaking at 200-250 rpm for 48-96 hours.

  • Sampling: Periodically take samples for OD600 measurement and metabolite analysis.

Metabolite Extraction and Quantification

Protocol 4.3.1: Extraction of Extracellular Metabolites

  • Take a 1 mL sample of the yeast culture.

  • Centrifuge at 13,000 x g for 2 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered supernatant is ready for HPLC analysis.

Protocol 4.3.2: HPLC Analysis of Phenylpropanoids [9]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or phosphoric acid.

  • Gradient: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. The gradient should be optimized for the specific compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant to the compounds of interest (e.g., ~310 nm for caffeic acid and related compounds).

  • Quantification: Create a standard curve using authentic standards of the target compounds to determine their concentrations in the samples.

Note on this compound Quantification: Direct quantification of intracellular this compound is challenging due to its low abundance and instability. It typically requires specialized extraction protocols to prevent degradation and sensitive analytical methods like LC-MS/MS.[10] For many applications, the production of downstream products serves as a reliable indicator of a functional this compound pathway.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae provides a powerful platform for the production of this compound and its valuable derivatives. The protocols and data presented here offer a foundation for researchers to design and optimize their own yeast cell factories. Future work will likely focus on further increasing titers, yields, and productivities through advanced synthetic biology tools, systems-level metabolic analysis, and process optimization.

References

Application Notes and Protocols: Utilizing Caffeoyl-CoA as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, handling, and use of Caffeoyl-CoA in enzyme assays. Detailed protocols for its preparation and for the characterization of enzymes that utilize it as a substrate are provided, with a focus on this compound O-methyltransferase (CCoAOMT), a key enzyme in the lignin (B12514952) biosynthesis pathway.

Introduction to this compound

Caffeoyl-Coenzyme A (this compound) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other polyphenolic compounds.[1][2] The central role of this compound makes it an essential substrate for studying the kinetics and inhibition of various enzymes involved in these pathways, which are of significant interest in agriculture, biofuel production, and pharmacology.

Enzymes that utilize this compound as a substrate are potential targets for the development of herbicides, fungicides, and drugs. For instance, this compound O-methyltransferase (CCoAOMT) is a key enzyme in the lignin biosynthesis pathway and a target for modifying lignin content in plants to improve biofuel production.[3][4][5]

This document provides detailed protocols for the enzymatic synthesis of this compound and for performing enzyme assays using this substrate, with a focus on spectrophotometric methods.

Synthesis and Purification of this compound

For reliable and reproducible enzyme assays, the quality of the this compound substrate is paramount. Both enzymatic and chemical synthesis methods can be employed for its preparation. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.

Enzymatic Synthesis of this compound

This protocol utilizes a crude enzyme preparation from wheat seedlings, which contains the necessary p-coumaroyl:CoA ligase activity to synthesize this compound from caffeic acid.[6][7][8]

Materials:

  • 2-day-old wheat seedlings

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol, 0.2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), 10 µg/mL leupeptin, 10 µg/mL aprotinin[6]

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5)

  • Caffeic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Phosphoric acid

  • Acetonitrile

  • Reverse-phase HPLC system

Protocol:

  • Enzyme Extraction:

    • Harvest 2-day-old wheat seedlings and immediately freeze them in liquid nitrogen.

    • Grind the frozen seedlings to a fine powder using a mortar and pestle.

    • Extract the powder with ice-cold Extraction Buffer.

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the crude enzyme preparation.[6]

  • Synthesis Reaction:

    • In a reaction vessel, combine the following in Reaction Buffer:

      • Crude enzyme extract

      • Caffeic acid (substrate)

      • Coenzyme A

      • ATP

      • MgCl₂

    • Incubate the reaction mixture. The conversion of hydroxycinnamic acid to its corresponding thioester can reach 15-20%.[6][7]

  • Purification by HPLC:

    • Terminate the reaction by adding phosphoric acid to acidify the mixture.

    • Centrifuge to remove any precipitate.

    • Purify the this compound from the supernatant using a reverse-phase HPLC system with a phosphoric acid-acetonitrile gradient.[6][7]

    • Monitor the elution profile at a wavelength where this compound absorbs (e.g., ~346 nm).

    • Collect the fractions containing the purified this compound.

    • Lyophilize the purified fractions and store at -80°C.

Signaling Pathway: Lignin Biosynthesis

This compound is a central intermediate in the lignin biosynthesis pathway. Understanding this pathway is crucial for interpreting the results of enzyme assays and for identifying potential targets for modulating lignin production.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl alcohol (G-lignin precursor) Coniferaldehyde->Coniferyl_alcohol CAD Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl alcohol (S-lignin precursor) Sinapaldehyde->Sinapyl_alcohol CAD PAL PAL C4H C4H _4CL 4CL HCT_C3H HCT/C3'H CCoAOMT CCoAOMT CCR_g CCR CAD_g CAD F5H F5H COMT COMT CCR_s CCR CAD_s CAD

Caption: Lignin biosynthesis pathway highlighting the central role of this compound.

Enzyme Assay Protocol: this compound O-Methyltransferase (CCoAOMT)

This section provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of this compound O-methyltransferase (CCoAOMT). This enzyme catalyzes the methylation of this compound to Feruloyl-CoA, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][9] The reaction can be monitored by observing the change in absorbance resulting from the conversion of this compound to Feruloyl-CoA.

Principle

The assay measures the decrease in absorbance at a specific wavelength as this compound is converted to Feruloyl-CoA. The rate of this decrease is directly proportional to the enzyme activity.

Materials
  • Purified this compound

  • S-adenosyl-L-methionine (SAM)

  • Purified CCoAOMT enzyme or crude plant extract

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT[6]

  • UV/Vis Spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound and SAM solutions mix_reagents Mix Assay Buffer, SAM, and Enzyme in well/cuvette prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Dilution prep_enzyme->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents pre_incubate Pre-incubate at reaction temperature mix_reagents->pre_incubate start_reaction Add this compound to start reaction pre_incubate->start_reaction measure_absorbance Monitor Absorbance change over time start_reaction->measure_absorbance calc_rate Calculate initial reaction rate (ΔAbs/min) measure_absorbance->calc_rate calc_activity Calculate Enzyme Activity (using Beer-Lambert Law) calc_rate->calc_activity kinetic_analysis Determine Kinetic Parameters (Km, Vmax) calc_activity->kinetic_analysis

Caption: General workflow for a CCoAOMT enzyme assay.

Assay Protocol
  • Reagent Preparation:

    • Prepare fresh solutions of this compound and SAM in the Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the CCoAOMT enzyme in ice-cold Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to the desired wavelength (e.g., 346 nm, where the change in absorbance between this compound and Feruloyl-CoA is significant) and the reaction temperature (e.g., 30°C).

    • In a microplate well or cuvette, add the following:

      • Assay Buffer

      • SAM solution

      • Enzyme solution

    • Mix gently and pre-incubate for 5 minutes at the reaction temperature to ensure temperature equilibration.

  • Reaction Initiation and Measurement:

    • To start the reaction, add the this compound solution to the well/cuvette and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 346 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (mol/min) = (ΔAbs/min) / (Δε * l)

      • Where:

        • ΔAbs/min is the initial rate of absorbance change.

        • Δε is the difference in the molar extinction coefficient between Feruloyl-CoA and this compound at the measurement wavelength (in M⁻¹cm⁻¹).

        • l is the path length of the cuvette or the well (in cm).

Quantitative Data

The kinetic parameters of enzymes that utilize this compound can vary depending on the enzyme source and reaction conditions. The following table summarizes some reported kinetic constants.

EnzymeSubstrateKm (µM)VmaxSource OrganismReference
Caffeyl-CoA synthetase (CarB)Caffeate25310 mU/mgAcetobacterium woodii[10]
Caffeyl-CoA synthetase (CarB)ATP13310 mU/mgAcetobacterium woodii[10]
Caffeyl-CoA synthetase (CarB)CoA500310 mU/mgAcetobacterium woodii[10]
This compound O-methyltransferaseThis compound4.21 (Khalf)259.8 pkat/mgSorghum bicolor[4]
Chalcone SynthaseThis compound1.45-Gramineae[11]

Handling and Storage of this compound

This compound is susceptible to degradation, especially at room temperature and when exposed to light.[12][13][14] Proper handling and storage are crucial for obtaining reliable experimental results.

  • Storage: Store lyophilized this compound at -80°C for long-term stability.

  • Solutions: Prepare fresh solutions of this compound for each experiment. If storage of solutions is necessary, they should be stored in small aliquots at -80°C and protected from light. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of this compound solutions within a stable range, as extremes in pH can lead to hydrolysis of the thioester bond.

By following these detailed application notes and protocols, researchers can confidently utilize this compound as a substrate to advance their studies on plant secondary metabolism and related enzyme systems.

References

Application Notes and Protocols for the Extraction of Caffeoyl-CoA from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeoyl-Coenzyme A (Caffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. It serves as a central precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and caffeoylquinic acids (CQAs), which are vital for plant development, defense, and possess significant pharmacological activities.[1][2][3] The analysis of this compound is essential for understanding and manipulating these metabolic pathways for applications in agriculture, biotechnology, and drug development.

However, the extraction and quantification of this compound from plant tissues present significant challenges. As a thioester, it is highly susceptible to enzymatic degradation by native thioesterases and chemical hydrolysis, particularly under neutral or alkaline conditions.[4][5] Furthermore, it typically exists in very low concentrations within the cell.[6] Therefore, a robust extraction protocol must prioritize the rapid inactivation of enzymatic activity and maintain sample conditions that preserve the integrity of the thioester bond. These application notes provide a detailed protocol for the extraction of this compound, synthesized from established methods for acyl-CoA analysis, alongside relevant biosynthetic pathway information.

Biosynthesis of this compound

This compound is synthesized from L-phenylalanine via the general phenylpropanoid pathway. Several interconnected routes can lead to its formation, involving key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), and various hydroxylases and transferases. The pathway illustrates the conversion of p-coumaroyl-CoA to this compound, a crucial step for the production of G/S lignins and other important phenolics.[1][2][3]

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL p1 pCouCoA->p1 pCouShik p-Coumaroyl Shikimate CafShik Caffeoyl Shikimate pCouShik->CafShik C3'H p2 CafShik->p2 Caf Caffeic Acid CafCoA This compound Caf->CafCoA 4CL FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT Lignin G/S Lignins, Other Phenolics FerCoA->Lignin p1->pCouShik HCT p1->CafCoA C3'H p2->Caf CSE p2->CafCoA HCT

Fig. 1. Simplified biosynthetic pathway leading to this compound.

Experimental Workflow and Protocols

The successful extraction of this compound hinges on a workflow designed to minimize degradation. This involves immediate metabolic quenching upon sample collection, extraction in a cold, acidic environment, and rapid processing through to analysis.

Overall Experimental Workflow

The following diagram outlines the critical steps from tissue harvesting to final analysis.

G start 1. Plant Tissue Harvesting & Flash-Freezing homogenize 2. Cryogenic Homogenization in Liquid N2 start->homogenize extract 3. Extraction with Acidic Buffer (e.g., 100 mM K-Phosphate, pH 4.9) + Antioxidants homogenize->extract centrifuge1 4. Centrifugation (4°C) to Pellet Debris extract->centrifuge1 purify 5. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) centrifuge1->purify dry 6. Eluate Drying (Vacuum Centrifugation) purify->dry reconstitute 7. Reconstitution in LC-MS Grade Solvent dry->reconstitute analyze 8. Analysis by LC-MS/MS reconstitute->analyze

Fig. 2. General workflow for this compound extraction and analysis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on best practices for the extraction of unstable acyl-CoA thioesters from plant tissues.[4][6]

Principle:

Cellular metabolism is instantly halted by flash-freezing to prevent enzymatic degradation of this compound. The tissue is homogenized and extracted in a pre-chilled, acidic buffer to inhibit thioesterase activity and prevent chemical hydrolysis of the thioester bond. Subsequent purification using solid-phase extraction (SPE) removes interfering compounds before quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Plant tissue of interest

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 100 mM Potassium Phosphate buffer (pH 4.9), 10 mM Ascorbic Acid, 1% (w/v) Polyvinylpolypyrrolidone (PVPP). Prepare fresh and keep on ice.

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges.

  • SPE Conditioning Solvent: 100% Methanol (B129727)

  • SPE Equilibration Solvent: 5% Methanol in 50 mM Potassium Phosphate buffer (pH 4.9)

  • SPE Wash Solvent: 5% Methanol in 50 mM Potassium Phosphate buffer (pH 4.9)

  • SPE Elution Solvent: 80% Methanol in water

  • LC-MS grade water, methanol, and formic acid

  • Microcentrifuge tubes

  • Vacuum centrifuge

Protocol:

  • Sample Collection and Quenching:

    • Harvest 100-200 mg of fresh plant tissue.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.[4] This is the most critical step to prevent degradation.

    • Store samples at -80°C until extraction.

  • Homogenization and Extraction:

    • Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen.

    • Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.

    • Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold Extraction Buffer.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on a shaker or rotator for 30 minutes at 4°C.[7]

  • Clarification of Extract:

    • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This supernatant contains the crude this compound extract.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing 3 mL of 100% Methanol, followed by 3 mL of LC-MS grade water.

    • Equilibrate the cartridge by passing 3 mL of SPE Equilibration Solvent.

    • Load the clarified supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of SPE Wash Solvent to remove polar impurities.

    • Elute the this compound from the cartridge using 1.5 mL of SPE Elution Solvent into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluate completely using a vacuum centrifuge (e.g., SpeedVac). Avoid excessive heat.

    • Reconstitute the dried pellet in 100 µL of a suitable solvent for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Quantification by LC-MS/MS:

    • Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Chromatography: Use a C18 reverse-phase column (e.g., Hypersil BDS C18) with a gradient elution.[8][9][10]

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] Diagnostic ions for acyl-CoAs can be used for identification and quantification.

Data Presentation

Direct quantitative data for this compound in various plant tissues is not widely available in the literature due to its nature as a low-abundance, transient metabolic intermediate. However, concentrations of its more stable downstream derivatives, such as caffeoylquinic acids (CQAs), are frequently reported and can serve as an indirect measure of the flux through the this compound pool.

The table below presents an example of CQA content found in the roots of Rhodiola carthamoides, demonstrating the type of quantitative data that can be obtained for related metabolites.

CompoundPlant TissueExtraction MethodConcentration (mg g⁻¹ DW)Reference
Total Caffeoylquinic Acids (CQAs)Rhodiola carthamoides transformed roots (1% sucrose (B13894) treatment)Not specified30.0[2]
Total Caffeoylquinic Acids (CQAs)Rhodiola carthamoides transformed roots (control)Not specified2.30[2]

DW: Dry Weight

Notes on Stability and Handling:

  • pH is Critical: The thioester bond of this compound is unstable at neutral or alkaline pH. All buffers and solutions used during extraction and storage should be slightly acidic (pH 4-6).[4]

  • Temperature Control: Keep samples on ice or at 4°C at all times during processing to minimize both enzymatic and chemical degradation.[4]

  • Solvent Choice: Caffeoylquinic acids have been shown to be unstable when stored in pure methanol. For storage of extracts, a solution of 50% aqueous methanol is preferable, kept at 4°C or -20°C in the dark.[11] While this compound's specific stability in various solvents is less documented, similar precautions are advised.

  • Light Exposure: Protect samples from direct light, as light irradiation can cause fluctuations and degradation of related phenolic compounds.[11]

References

Purification of Recombinant Caffeoyl-CoA Synthetase: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-CoA synthetase (CCS), also known as 4-coumarate-CoA ligase (4CL), is a key enzyme in the phenylpropanoid pathway in plants. It catalyzes the ATP-dependent ligation of caffeic acid with coenzyme A (CoA) to form this compound. This activated thioester is a central precursor for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other polyphenolic compounds with significant pharmacological and nutraceutical properties. The enzymatic production of this compound and its derivatives is of great interest for the development of novel therapeutics, nutraceuticals, and bio-based materials.

This application note provides a detailed protocol for the expression and purification of recombinant this compound synthetase from Escherichia coli. The protocol is designed for the production of a highly pure and active enzyme suitable for enzymatic assays, structural studies, and high-throughput screening applications.

Signaling Pathway and Experimental Workflow

The purification of recombinant this compound synthetase involves a series of steps from gene expression to final protein purification and characterization. The overall workflow is depicted below.

PurificationWorkflow cluster_expression Gene Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation into E. coli BL21(DE3) Culture Cell Culture and Induction with IPTG Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution SDSPAGE SDS-PAGE Analysis Elution->SDSPAGE ActivityAssay Enzyme Activity Assay Elution->ActivityAssay Quantification Protein Quantification SDSPAGE->Quantification

Caption: Workflow for the expression, purification, and analysis of recombinant this compound synthetase.

Experimental Protocols

Expression of Recombinant His-tagged this compound Synthetase in E. coli

This protocol describes the expression of N-terminally His-tagged this compound synthetase in the E. coli strain BL21(DE3).

Materials:

  • pET expression vector containing the this compound synthetase gene with an N-terminal His6-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic for the expression vector)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the pET-CCS expression vector into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking at 220 rpm.

  • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-20 hours at 18-20°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of Recombinant His-tagged this compound Synthetase

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin to purify the His-tagged this compound synthetase.

Materials:

  • Frozen E. coli cell pellet

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

Procedure:

  • Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds of cooling. Repeat until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound synthetase with 5-10 column volumes of Elution Buffer.

  • Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein.

  • Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

SDS-PAGE Analysis

Materials:

  • 12% SDS-polyacrylamide gel

  • SDS-PAGE running buffer

  • Protein loading dye

  • Protein molecular weight marker

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Mix protein samples from each purification step (crude lysate, flow-through, wash, and elution fractions) with protein loading dye.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples and a protein molecular weight marker onto the SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

This compound Synthetase Activity Assay

The activity of this compound synthetase is determined spectrophotometrically by monitoring the formation of this compound at 346 nm.[1]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Caffeic acid stock solution (in DMSO or ethanol)

  • ATP stock solution

  • MgCl2 stock solution

  • Coenzyme A (CoA) stock solution

  • Purified recombinant this compound synthetase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.5

    • 2.5 mM MgCl2

    • 2.5 mM ATP

    • 0.5 mM Caffeic acid

  • Add a suitable amount of purified enzyme to the reaction mixture.

  • Initiate the reaction by adding CoA to a final concentration of 0.2 mM.[1]

  • Immediately measure the increase in absorbance at 346 nm over time using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of this compound at 346 nm. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Data Presentation

The purification of recombinant this compound synthetase can be summarized in a purification table. The following is a representative table based on typical purification results for this class of enzymes.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate2501250.51001
Clarified Lysate2001100.55881.1
Ni-NTA Eluate10959.57619

Logical Relationships in the Phenylpropanoid Pathway

The following diagram illustrates the position of this compound synthetase in the broader context of the phenylpropanoid pathway, highlighting its role in producing key intermediates.

PhenylpropanoidPathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3'H CaffeoylCoA This compound CaffeicAcid->CaffeoylCoA CCS/4CL Lignin Lignin CaffeoylCoA->Lignin Flavonoids Flavonoids CaffeoylCoA->Flavonoids

Caption: Role of this compound Synthetase (CCS/4CL) in the phenylpropanoid pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful expression and purification of active recombinant this compound synthetase. The methods described herein are robust and can be adapted for various research and development applications, including the enzymatic synthesis of valuable phenylpropanoid derivatives and the screening for novel enzyme inhibitors. The provided diagrams and data table structure offer a clear framework for experimental planning and data interpretation.

References

Troubleshooting & Optimization

Troubleshooting low yield of enzymatic Caffeoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the enzymatic synthesis of Caffeoyl-CoA.

Troubleshooting Low Yield of this compound

Low yields in the enzymatic synthesis of this compound can arise from various factors, from suboptimal reaction conditions to enzyme instability. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_reaction 2. Assess Reaction Components check_enzyme->check_reaction Inactive Enzyme? solution_enzyme Source fresh enzyme Confirm correct isoform check_enzyme->solution_enzyme Inactive Enzyme? check_conditions 3. Optimize Reaction Conditions check_reaction->check_conditions Component Degradation? solution_reaction Use fresh ATP and CoA Check MgCl2 concentration Ensure substrate purity check_reaction->solution_reaction Component Degradation? check_product 4. Evaluate Product Stability check_conditions->check_product Suboptimal Conditions? solution_conditions Adjust pH and temperature Optimize substrate:enzyme ratio Increase incubation time check_conditions->solution_conditions Suboptimal Conditions? solution_product Add thioesterase inhibitor Optimize storage conditions Analyze samples promptly check_product->solution_product Product Degradation?

Caption: A stepwise guide to troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Enzyme-Related Issues

Q1: My reaction has very low or no this compound production. How can I be sure my 4-Coumarate:CoA Ligase (4CL) is active?

A1: First, ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant to prevent degradation from freeze-thaw cycles. To confirm activity, perform a control reaction with a known preferred substrate for your specific 4CL isoform, such as p-coumaric acid, which often exhibits higher activity than caffeic acid.[1] If the control reaction also fails, the enzyme is likely inactive, and a fresh batch should be sourced.

Q2: Could I be using the wrong isoform of 4CL for this compound synthesis?

A2: Yes, different isoforms of 4CL exhibit distinct substrate specificities.[1][2] Some isoforms may have a much lower affinity (higher Km) and/or a lower turnover rate (kcat) for caffeic acid compared to other hydroxycinnamic acids. For instance, some 4CLs from Populus trichocarpa (Ptr4CL3 and Ptr4CL5) can utilize caffeic acid, while others may not.[2] It is crucial to use a 4CL isoform that is known to efficiently ligate caffeic acid.

Reaction Components and Conditions

Q3: What are the optimal concentrations of substrates and cofactors for the reaction?

A3: The optimal concentrations can vary depending on the specific 4CL enzyme. However, a good starting point is to have a molar excess of ATP and Coenzyme A (CoA) relative to the caffeic acid substrate. For example, a reaction could contain 0.5 mM caffeate, 1.86 mM ATP, and 1.86 mM CoA.[3] Magnesium chloride (MgCl2) is also a critical cofactor, typically used at a concentration of 2.5 mM to 5 mM.[4]

Q4: What is the optimal pH and temperature for the enzymatic reaction?

A4: The optimal pH for 4CL activity is generally in the range of 6.5 to 8.0.[5] For instance, Pp4CL1 from Peucedanum praeruptorum has an optimal pH of approximately 6.5, while many 4CL-catalyzed reactions have a pH optimum between 7.5 and 8.5.[5][6] The optimal temperature is typically around 30-37°C.[5][7] It is advisable to determine the optimal conditions for your specific enzyme experimentally.

Product Stability and Degradation

Q5: My initial yield of this compound seems good, but it decreases over time. What could be the cause?

A5: this compound can be unstable, and its degradation can be a significant cause of low final yields. Two primary factors are at play:

  • Thioesterase Activity: If you are using a crude or partially purified enzyme preparation, it may contain contaminating thioesterases that hydrolyze the this compound thioester bond.[8]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and higher temperatures. The phenolic nature of caffeic acid also makes it prone to oxidation.

Q6: How can I prevent the degradation of my this compound product?

A6: To minimize product degradation:

  • Inhibit Thioesterases: If using a crude enzyme extract, consider adding a thioesterase inhibitor to the reaction mixture.

  • Optimize Storage: For short-term storage, keep the purified this compound on ice. For long-term storage, lyophilize the product and store it at -80°C.[7] The stability of related phenolic compounds is significantly better at lower temperatures (e.g., 5°C) and in the absence of light.[9]

  • Prompt Analysis: Analyze your samples by HPLC as soon as possible after the reaction is complete.

Data Presentation: Quantitative Insights

Table 1: Kinetic Parameters of 4CL Isoforms with Caffeic Acid
Enzyme SourceIsoformKm (µM) for Caffeic AcidVmax or Relative ActivityReference
Populus trichocarpaPtr4CL3~150Lower than p-coumaric acid[2]
Populus trichocarpaPtr4CL5~50Higher than p-coumaric acid[2]
Morus atropurpureaMa4CL3N/A (low activity)Lower than p-coumaric acid[4]
Peucedanum praeruptorumPp4CL1N/AActive[5]

N/A: Data not available in the cited source.

Table 2: Recommended Reaction Conditions for this compound Synthesis
ParameterRecommended RangeNotesReference
pH 6.5 - 8.0Enzyme specific[5]
Temperature 30 - 37 °CEnzyme specific[5][7]
Caffeic Acid 0.2 - 0.5 mMSubstrate inhibition may occur at high concentrations.[1][3]
ATP 2.5 - 5.0 mMMolar excess to caffeic acid.[4]
Coenzyme A 0.2 - 1.86 mMMolar excess to caffeic acid.[3][4]
MgCl₂ 2.5 - 5.0 mMEssential cofactor.[4]
Incubation Time 15 min - OvernightDependent on enzyme concentration and activity.[5][7]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the in vitro synthesis of hydroxycinnamoyl-CoAs.[5][7]

Materials:

  • Purified 4-Coumarate:CoA Ligase (4CL) enzyme

  • Caffeic acid

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA) lithium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4) or Tris-HCl buffer (100 mM, pH 8.0)

  • Reaction tubes

Procedure:

  • Prepare a stock solution of caffeic acid in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the reaction buffer.

  • In a reaction tube, combine the following components to the desired final concentrations (refer to Table 2):

    • Potassium phosphate or Tris-HCl buffer

    • Caffeic acid

    • ATP

    • CoA

    • MgCl₂

  • Initiate the reaction by adding the purified 4CL enzyme.

  • Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 1 hour to overnight), with gentle mixing.[7]

  • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an equal volume of a quenching solvent like acetonitrile (B52724) or by acidification.

  • Centrifuge the reaction mixture to pellet the denatured protein.

  • Analyze the supernatant for this compound content using HPLC.

Diagram: Enzymatic Synthesis of this compound Workflow

SynthesisWorkflow start Start prepare_reagents Prepare Reagents (Buffer, Substrates, Cofactors) start->prepare_reagents setup_reaction Set up Reaction Mixture (Caffeic Acid, ATP, CoA, MgCl2) prepare_reagents->setup_reaction add_enzyme Add 4CL Enzyme setup_reaction->add_enzyme incubate Incubate at Optimal Temperature and Time add_enzyme->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze

Caption: Workflow for the enzymatic synthesis of this compound.

HPLC Quantification of this compound

This method allows for the separation and quantification of this compound from the reaction mixture.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid

  • Mobile Phase B: Acetonitrile

  • This compound standard (if available) or quantify based on the extinction coefficient of this compound at its maximum absorbance wavelength (~346 nm).[4]

Procedure:

  • Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

  • Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (acidified water). A typical gradient might be:

    • 0-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B (wash)

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B (re-equilibration)

    • 22-30 min: 5% B

  • Monitor the absorbance at the maximum wavelength for this compound (~346 nm).[4]

  • Identify the this compound peak based on its retention time compared to a standard (if available) and its characteristic UV spectrum.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve or by using the Beer-Lambert law with the known extinction coefficient.

Diagram: this compound Synthesis Pathway

ReactionPathway Caffeic_Acid Caffeic Acid Enzyme 4-Coumarate:CoA Ligase (4CL) Caffeic_Acid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Caffeoyl_CoA This compound Enzyme->AMP_PPi Enzyme->Caffeoyl_CoA

Caption: The enzymatic reaction for this compound synthesis.

References

Overcoming substrate inhibition in Caffeoyl-CoA-dependent enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeoyl-CoA-dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound-dependent enzymes?

A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the enzyme's activity is reduced when the substrate concentration, such as that of this compound, becomes too high. This occurs in approximately 20-25% of all known enzymes.[1]

Q2: What are the common this compound-dependent enzymes that may exhibit substrate inhibition?

A2: Two key enzymes in the phenylpropanoid pathway that utilize this compound and are relevant to researchers in this field are:

  • This compound 3-O-methyltransferase (CCoAOMT): This enzyme is crucial for lignin (B12514952) biosynthesis and catalyzes the methylation of this compound to produce feruloyl-CoA.[2][3]

  • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT): HCT is a central enzyme in the monolignol pathway, catalyzing the transfer of a hydroxycinnamoyl group from a CoA thioester to shikimate.[4]

Q3: What causes substrate inhibition?

A3: The precise mechanism can vary, but it often involves the binding of a second substrate molecule to a non-catalytic or allosteric site on the enzyme. This can lead to the formation of an unproductive enzyme-substrate complex, induce a conformational change that reduces catalytic efficiency, or physically block the release of the product.[5]

Q4: How can I differentiate true substrate inhibition from other experimental artifacts?

A4: It is crucial to rule out other factors that can mimic substrate inhibition. Consider the following:

  • Substrate Quality: Impurities in the this compound preparation can act as inhibitors.

  • Product Inhibition: The accumulation of product (e.g., feruloyl-CoA) can inhibit the enzyme. Kinetic analysis can help distinguish this from substrate inhibition.[1][6]

  • Assay Conditions: Changes in pH, substrate solubility at high concentrations, or interference with a coupled assay system can lead to a decrease in the measured reaction rate.[7]

  • Enzyme Instability: High substrate concentrations might, in some cases, destabilize the enzyme over the course of the assay.

Troubleshooting Guides

Problem 1: My reaction rate decreases at high this compound concentrations.

This is the classic sign of substrate inhibition. Here’s a step-by-step guide to troubleshoot this issue.

Initial Verification Workflow

A Observe Decreased Activity at High [Substrate] B Confirm Linearity of Assay at Low [Substrate] A->B First, C Check for Substrate Precipitation at High Concentrations B->C D Rule Out Product Inhibition (Time Course Analysis) C->D E Perform Dilution Series of Substrate D->E F Analyze Data with Substrate Inhibition Model E->F G Confirmed Substrate Inhibition F->G

Troubleshooting Workflow for Substrate Inhibition.

Step-by-Step Troubleshooting:

  • Confirm Substrate Quality: Ensure your this compound is of high purity. Synthesize fresh or purify your existing stock if necessary. An enzymatic synthesis method for this compound has been described.[8]

  • Vary Substrate Concentration Systematically: Design an experiment with a wide range of this compound concentrations, from well below the expected Km to concentrations where inhibition is observed. This will help to clearly define the optimal concentration range.

  • Optimize Assay Conditions:

    • pH and Buffer: Ensure the pH of your assay buffer remains constant across all substrate concentrations. Some substrates can alter the pH at high concentrations.[7]

    • Cofactors: For enzymes like CCoAOMT, which require a methyl donor like S-adenosyl-L-methionine (SAM), ensure the cofactor is not limiting.

  • Analyze Kinetic Data: Fit your data to the substrate inhibition model to determine the kinetic parameters Vmax, Km, and the inhibition constant (Ki).[9]

    • Equation for Substrate Inhibition: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Problem 2: I am unable to determine accurate kinetic parameters due to inhibition.

Solutions:

  • Modify the Experimental Protocol:

    • Fed-Batch Approach: In a larger scale reaction, a fed-batch approach where the substrate is added gradually can help maintain an optimal concentration and avoid reaching inhibitory levels.

    • Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition.

  • Enzyme Engineering: If structurally feasible, site-directed mutagenesis can be employed to alter the substrate binding sites and reduce inhibition. This is an advanced technique that requires detailed structural information about the enzyme.

Quantitative Data

While substrate inhibition is a known phenomenon, specific Ki values for this compound-dependent enzymes are not widely reported in the literature. However, Michaelis-Menten constants (Km) for the primary substrate have been determined for some of these enzymes.

Table 1: Kinetic Parameters for Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)

Enzyme SourceSubstrateKm (µM)Notes
Coleus blumeiShikimate323HCT also shows broad substrate permissiveness.[10]
Physcomitrium patensShikimate220The enzyme shows a clear preference for shikimate as an acyl acceptor.
Switchgrass (PvHCT2a)Shikimate699Apparent substrate saturation was achieved.
Switchgrass (PvHCT2a)3-hydroxyanthranilate830Demonstrates activity with non-canonical acceptors.[8]
Switchgrass (PvHCT2a)Protocatechuate1480Lower affinity compared to the native substrate.[8]

Note: The data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Activity Assay for this compound 3-O-methyltransferase (CCoAOMT)

This protocol is adapted from methods used for CCoAOMT from various plant sources.[11][12]

1. Reagents:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT, 10% (v/v) glycerol, 0.2 mM PMSF, and protease inhibitors (e.g., 10 µg/mL leupeptin).[13]

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT.[11]

  • Substrates: this compound and S-adenosyl-L-methionine (SAM).

  • Stopping Reagent: 50% Acetic Acid or other suitable acid.

2. Enzyme Extraction:

  • Grind plant tissue in liquid nitrogen to a fine powder.

  • Add extraction buffer and vortex thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Use the supernatant for the enzyme assay. Determine protein concentration using a standard method like the Bradford assay.

3. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, SAM (e.g., 100 µM), and the enzyme extract (e.g., 10-20 µg of crude protein).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding this compound. To study substrate inhibition, use a range of concentrations (e.g., 10 µM to 500 µM). A typical concentration for standard assays is around 100 µM.[11]

  • Incubate at 30°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping reagent.

  • Analyze the formation of feruloyl-CoA using HPLC.

Workflow for CCoAOMT Activity Assay

A Prepare Enzyme Extract B Prepare Reaction Mix (Buffer, SAM, Enzyme) A->B C Pre-incubate at 30°C B->C D Initiate with this compound C->D E Incubate at 30°C D->E F Stop Reaction E->F G Analyze by HPLC F->G

CCoAOMT enzyme activity assay workflow.

Protocol 2: Activity Assay for Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)

This protocol is based on a UPLC-MS method for analyzing HCT activity.[14]

1. Reagents:

  • Protein Extraction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% Glycerol, 1% PVPP, and protease inhibitors.

  • Reaction Mix: 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA (or other acyl-CoA donor), 100 µM shikimic acid.

  • Negative Control: A boiled aliquot of the protein extract.

2. Enzyme Extraction:

  • Follow the same procedure as for CCoAOMT extraction.

3. Assay Procedure:

  • In a 1.5-ml tube, prepare the reaction mix.

  • Start the reaction by adding 10 µg of the xylem protein extract. Use the same amount of boiled extract as a negative control.

  • Incubate at 30°C for 30 minutes. For detailed kinetic analysis, different time points can be used.

  • Terminate the reaction by boiling the samples for 5 minutes.

  • Centrifuge to pellet the denatured protein.

  • Analyze the supernatant for the formation of p-coumaroyl shikimate using UPLC-MS.

Logical Relationship of HCT in the Phenylpropanoid Pathway

pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaroyl_Shikimate p-Coumaroyl Shikimate pCoumaroyl_CoA->pCoumaroyl_Shikimate HCT (Forward) Shikimate Shikimate Shikimate->pCoumaroyl_Shikimate Caffeoyl_Shikimate Caffeoyl Shikimate pCoumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeoyl_CoA This compound Caffeoyl_Shikimate->Caffeoyl_CoA HCT (Reverse) Lignin G/S Lignin Caffeoyl_CoA->Lignin CCoAOMT, etc.

Role of HCT and CCoAOMT in the phenylpropanoid pathway.

References

Technical Support Center: Strategies for Enhancing Caffeoyl-CoA Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the metabolic engineering of E. coli for increased Caffeoyl-CoA production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the engineering and cultivation of E. coli for this compound production.

Problem IDIssuePotential CausesRecommended Actions
CC-01 Low or no production of p-coumaric acid 1. Inactive or poorly expressed Tyrosine Ammonia Lyase (TAL).2. Insufficient intracellular L-tyrosine precursor.3. Degradation of p-coumaric acid.1. Confirm TAL expression via SDS-PAGE and test enzyme activity in cell-free extracts. Consider codon optimization of the TAL gene for E. coli.2. Engineer the host strain to overproduce L-tyrosine by introducing feedback-resistant versions of key enzymes in the shikimate pathway, such as AroG and TyrA.3. Analyze culture supernatant for breakdown products.
CC-02 Accumulation of p-coumaric acid, but low this compound 1. Inefficient 4-Coumarate:CoA Ligase (4CL) activity.2. Insufficient intracellular Coenzyme A (CoA) pool.3. Suboptimal expression of 4CL.1. Select a 4CL enzyme with high affinity for p-coumaric acid. Perform in vitro assays with purified 4CL to confirm activity.2. Overexpress genes involved in CoA biosynthesis, such as pantothenate kinase (panK).[1] Supplementing the medium with pantothenic acid can also boost the CoA pool.3. Optimize the expression level of 4CL using different promoters or ribosome binding sites (RBS).
CC-03 Low conversion of p-coumaroyl-CoA to this compound 1. Inactive or poorly expressed p-coumarate 3-hydroxylase (C3H).2. Lack of necessary cofactors for C3H activity.3. Misfolding or insolubility of C3H.1. Utilize a C3H that is known to be functional in E. coli, such as the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from E. coli or a functional microbial C3H.[2] Plant-derived P450 enzymes are often difficult to express functionally in prokaryotes.2. Ensure the necessary cofactors, such as NADH and FAD, are available. Consider engineering the host to increase the NADH pool.3. Lower the induction temperature (e.g., 18-25°C) during protein expression to improve protein folding and solubility.
CC-04 Poor cell growth and low final biomass 1. Toxicity of intermediates (e.g., p-coumaric acid, caffeic acid) or the final product.2. High metabolic burden from the expression of multiple heterologous enzymes.3. Depletion of essential nutrients.1. Use a more robust E. coli chassis, such as E. coli W, which has shown higher tolerance to flavonoids.[3] Implement fed-batch fermentation to maintain low concentrations of toxic intermediates.2. Balance the expression of pathway enzymes using promoters of varying strengths. Avoid using high-copy number plasmids for all genes.3. Optimize the fermentation medium and feeding strategy to ensure all necessary nutrients are supplied throughout the cultivation.
CC-05 Degradation of this compound 1. Action of native E. coli thioesterases.1. Identify and knock out native thioesterase genes that show activity towards this compound. Genes such as tesB, yjfP, ybgC, and ydiI have been implicated in the degradation of similar compounds.[4]

Frequently Asked Questions (FAQs)

Pathway and Enzyme Selection

Q1: Which enzymes are essential for producing this compound from L-tyrosine in E. coli?

A1: The core biosynthetic pathway requires three key enzymes:

  • Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

  • p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaroyl-CoA to this compound.

Q2: Plant-derived C3H enzymes are difficult to express in E. coli. What are the alternatives?

A2: Due to their requirement for a P450 reductase and membrane association, plant C3H enzymes are often not functional in E. coli. A successful alternative is to use the native E. coli 4-hydroxyphenylacetate 3-hydroxylase (HpaBC), which has been shown to efficiently convert p-coumaric acid to caffeic acid, and can also act on p-coumaroyl-CoA.[2] Another option is to screen for microbial C3H enzymes from other bacterial sources.

Host Strain and Precursor Supply

Q3: How can I increase the supply of the precursor L-tyrosine in my E. coli strain?

A3: To enhance the intracellular pool of L-tyrosine, you can:

  • Use feedback-resistant enzymes: Introduce mutant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG) and chorismate mutase/prephenate dehydrogenase (TyrA) that are not inhibited by high concentrations of tyrosine.

  • Knock out competing pathways: Delete genes that divert intermediates away from the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.

Q4: What is the role of malonyl-CoA in this pathway, and how can I increase its availability?

A4: While not directly in the linear pathway from tyrosine to this compound, malonyl-CoA is a critical precursor for the synthesis of flavonoids and other valuable compounds derived from this compound. To increase malonyl-CoA levels, you can overexpress the acetyl-CoA carboxylase (ACC) complex.[5]

Fermentation and Process Optimization

Q5: What are the benefits of using a fed-batch fermentation strategy for this compound production?

A5: Fed-batch fermentation offers several advantages:

  • Higher cell densities: Allows for achieving significantly higher biomass, which can lead to higher overall product titers.[6][7]

  • Control of toxic intermediate accumulation: By controlling the feed rate of the carbon source, you can prevent the rapid accumulation of potentially toxic intermediates like p-coumaric acid.

  • Reduced metabolic burden: A controlled feeding strategy can help manage the metabolic load on the cells, leading to more stable and sustained production.

Q6: How can I quantify the concentration of this compound and other pathway intermediates in my culture?

A6: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying these phenolic compounds.[8]

  • Sample Preparation: Centrifuge the cell culture to separate the supernatant and cell pellet. For intracellular analysis, cell lysis is required.

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of an organic solvent (like acetonitrile) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Detection: A UV detector set to a wavelength where the compounds of interest have strong absorbance (e.g., around 280-320 nm) is typically used.

  • Quantification: Compare the peak areas from your samples to those of known standards to determine the concentrations.

Quantitative Data Summary

The following tables summarize production titers of key intermediates and related compounds from various metabolic engineering studies in E. coli. This data can serve as a benchmark for your experiments.

Table 1: Production of p-Coumaric Acid in Engineered E. coli

Strain BackgroundKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
E. coli BW25113Overexpression of TAL from Rhodobacter capsulatusGlucose~150(Parisi et al., 2019)
E. coliOverexpression of TAL from Rhodotorula glutinisGlucose767(Hernández-Chávez et al., 2019)

Table 2: Production of Caffeic Acid (a downstream product of this compound de-esterification) in Engineered E. coli

Strain BackgroundKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
E. coli BW25113Overexpression of TAL and E. coli HpaBCGlucose50.2(Huang et al., 2013)
E. coliCo-expression of TAL, 4CL, and C3H from Saccharothrix espanaensisGlucose42(Hernández-Chávez et al., 2019)

Experimental Protocols

General Protocol for Heterologous Protein Expression in E. coli
  • Transformation: Transform the expression plasmid(s) containing your gene(s) of interest (e.g., TAL, 4CL, C3H) into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic(s). Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of fresh medium (e.g., TB or M9 minimal medium) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially toxic or difficult-to-express proteins, lower the temperature to 18-25°C and induce for a longer period (e.g., 16-24 hours).

  • Harvesting: After the induction period, harvest the cells by centrifugation. The cell pellet can be used for enzyme assays or product extraction.

Protocol for Fed-Batch Fermentation
  • Batch Phase: Start with a defined volume of minimal medium in the bioreactor. Inoculate with a pre-culture grown to the late exponential phase. Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is depleted. This is often indicated by a sharp increase in dissolved oxygen (DO).

  • Feeding Phase: Once the initial carbon source is consumed, start the fed-batch phase by feeding a concentrated solution of the carbon source and other necessary nutrients. The feeding rate can be controlled to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts. An exponential feeding strategy is often employed to maintain a constant specific growth rate.[3]

  • Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of 20-50), induce the expression of the pathway enzymes with an appropriate inducer (e.g., IPTG).

  • Production Phase: Continue the fed-batch cultivation under inducing conditions for a set period to allow for product accumulation. Monitor cell growth and product formation by taking regular samples.

  • Harvesting: At the end of the fermentation, harvest the biomass and/or the culture supernatant for product analysis and purification.

Visualizations

Caffeoyl_CoA_Pathway cluster_host_metabolism E. coli Central Metabolism cluster_heterologous_pathway Heterologous Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA C3H

Caption: Biosynthetic pathway for this compound production in E. coli.

Troubleshooting_Workflow Start Low this compound Titer Check_pCA Analyze p-coumaric acid level Start->Check_pCA Low_pCA Low p-coumaric acid Check_pCA->Low_pCA Low High_pCA High p-coumaric acid Check_pCA->High_pCA High Check_TAL Optimize TAL expression and L-tyrosine supply Low_pCA->Check_TAL Check_4CL_C3H Analyze p-coumaroyl-CoA and This compound levels High_pCA->Check_4CL_C3H End Improved Production Check_TAL->End Optimize_4CL Optimize 4CL expression and CoA supply Check_4CL_C3H->Optimize_4CL p-coumaroyl-CoA low Optimize_C3H Optimize C3H expression and cofactor availability Check_4CL_C3H->Optimize_C3H This compound low Optimize_4CL->End Check_Degradation Investigate this compound degradation Optimize_C3H->Check_Degradation Check_Degradation->End

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Caffeoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Caffeoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound and other acyl-CoAs is challenging due to several factors:

  • Inherent Instability: this compound is susceptible to degradation and isomerization when exposed to light, certain pH conditions, and temperatures.[1][2][3] The thioester bond is also liable to hydrolysis.

  • Sample Preparation Complexities: Preparing biological samples for analysis is a primary challenge. This includes efficient extraction from the cellular matrix, removal of interfering substances like proteins, and preventing metabolite degradation or interconversion during the process.[4][5][6]

  • Chromatographic Separation: Achieving good chromatographic separation of various acyl-CoA species can be difficult due to their similar structures and polarities.[4] Co-elution with other matrix components can lead to ion suppression or enhancement in mass spectrometry, affecting accuracy.[7][8]

  • Low Abundance: this compound is often present in low concentrations in biological samples, requiring highly sensitive analytical methods for detection and quantification.[9][10]

  • Lack of Commercial Standards: The availability of high-purity this compound as a reference standard can be limited, complicating the development of robust calibration curves.[11]

Q2: Why is my this compound signal inconsistent or lower than expected?

A2: Inconsistent or low signals for this compound can stem from several issues during your workflow:

  • Sample Degradation: As a phenolic compound, this compound is prone to degradation.[3] Exposure to light and elevated temperatures during sample handling and storage can lead to significant losses.[1] It is crucial to work quickly, on ice, and with light-protected tubes.

  • Suboptimal Extraction: The choice of extraction solvent and method is critical. A common approach for polar metabolites is a cold solvent mixture such as 80% methanol (B129727). Inefficient extraction will naturally lead to lower yields.

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and vials can help minimize this loss and improve signal stability.[11]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[7][8] Proper sample cleanup, for instance, using solid-phase extraction (SPE), and optimized chromatography can mitigate these effects.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing extracts can lead to degradation. It is recommended to aliquot samples after extraction to avoid multiple freeze-thaw cycles.[12]

Q3: How can I improve the stability of this compound in my samples?

A3: To enhance the stability of this compound, consider the following practices:

  • Control pH: Maintaining an appropriate pH during extraction and analysis is important. Some methods use acidic conditions to improve stability and chromatographic retention.[4]

  • Use of Additives: Including antioxidants or other stabilizing agents in the extraction solvent can help prevent degradation.[5]

  • Temperature Control: Keep samples on ice or at 4°C throughout the preparation process. For long-term storage, dried extracts should be kept at -80°C.

  • Light Protection: Use amber vials or tubes and minimize exposure to ambient light to prevent photo-degradation.[1]

  • Prompt Analysis: Analyze extracts as quickly as possible after preparation to minimize the opportunity for degradation.[5]

Q4: What is the recommended internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C-Caffeoyl-CoA). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects.[7]

However, SIL-Caffeoyl-CoA may not be readily available. In such cases, a structural analogue can be used. Crotonyl-CoA has been successfully used as an inexpensive and effective internal standard for the quantification of short-chain acyl-CoAs.[4] When using a structural analogue, it is crucial to ensure it does not co-elute with endogenous compounds and behaves similarly to this compound under the analytical conditions.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase pH Coenzyme A has multiple phosphate (B84403) groups that can be ionized, affecting retention on reverse-phase columns.[4] Carefully adjust the mobile phase pH to control the ionization state and improve peak shape.
Inadequate Ion-Pairing For reverse-phase chromatography of polar molecules like this compound, the inclusion of a cationic ion-pairing agent (e.g., hexylamine (B90201) or tributylamine) in the mobile phase can improve retention and peak shape.[4][5]
Column Choice A standard C18 column may not provide sufficient retention for polar acyl-CoAs.[5] Consider using a column designed for polar compounds or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[13]
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Try diluting the sample extract.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all samples are treated identically. This includes using precise volumes, consistent timing for extraction and incubation steps, and uniform temperature control.[14]
Analyte Degradation High variability can be a sign of ongoing degradation. Re-evaluate your sample handling procedures to ensure stability (see FAQ 3).
Precipitate Formation After extraction and centrifugation, ensure that the supernatant is completely clear before transferring to an analysis vial. Any remaining cellular debris can interfere with the analysis.
Lack of or Inappropriate Internal Standard An internal standard is crucial for correcting variability introduced during sample preparation and analysis.[7] Ensure you are using an appropriate internal standard and adding it at the beginning of the sample preparation process.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from adherent cell cultures.

  • Preparation:

    • Prepare an ice-cold extraction solution of 80% methanol / 20% water (v/v).

    • Prepare an ice-cold wash solution of 0.9% NaCl in LC-MS grade water.

    • Pre-chill all solutions and necessary labware (e.g., pipette tips, microcentrifuge tubes).

  • Cell Washing:

    • Aspirate the cell culture medium from the plate.

    • Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash. This step is critical to remove salts from the media that can interfere with LC-MS analysis.

  • Metabolite Extraction:

    • Add 1 mL of the cold extraction solution to each well.

    • Scrape the cells thoroughly and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • If using an internal standard, spike it into the extraction solution before adding it to the cells.

    • Vortex the mixture for 10 minutes at 4°C.

  • Protein Precipitation and Clarification:

    • Centrifuge the tubes at 16,000 x g (or maximum speed) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Sample Drying and Storage:

    • Dry the extracts using a centrifugal evaporator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Store the dried extracts at -80°C until LC-MS analysis.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of your LC method.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Cell Culture Plate wash Wash with ice-cold 0.9% NaCl (2x) start->wash extract Add cold 80% Methanol + Internal Standard wash->extract scrape Scrape and Transfer to Tube extract->scrape vortex Vortex at 4°C scrape->vortex centrifuge Centrifuge (16,000 x g) to Pellet Debris vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Dry Extract (e.g., SpeedVac) supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in Mobile Phase store->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_sample Sample Integrity cluster_method Methodology start Low/Inconsistent This compound Signal degradation Check for Degradation: - Work on ice? - Light protected? - Fresh samples? start->degradation Potential Cause adsorption Check for Adsorption: - Using glass vials? - Low-adhesion tubes? start->adsorption Potential Cause extraction Review Extraction: - Correct solvent? - Sufficient vortexing? start->extraction Potential Cause matrix Investigate Matrix Effects: - Optimize chromatography? - Improve sample cleanup (SPE)? start->matrix Potential Cause is Verify Internal Standard: - Added at start? - Stable signal? start->is Potential Cause solution1 Improve sample handling: Use ice, amber tubes, analyze quickly. degradation->solution1 Solution solution2 Switch to glass or low-adhesion plasticware. adsorption->solution2 Solution solution3 Optimize extraction protocol. extraction->solution3 Solution solution4 Enhance cleanup and LC separation. matrix->solution4 Solution solution5 Ensure proper IS usage. is->solution5 Solution

References

Technical Support Center: Caffeoyl-CoA O-methyltransferase (CCoAOMT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeoyl-CoA O-methyltransferase (CCoAOMT) is a key enzyme in the phenylpropanoid pathway, catalyzing the methylation of this compound to produce feruloyl-CoA.[1] This reaction is a critical step in the biosynthesis of lignin (B12514952), a complex polymer essential for plant structural support, water transport, and defense.[1][2] Given its central role, modulating CCoAOMT activity is a significant objective for researchers in plant science, biofuel development, and materials science. This center provides essential resources, troubleshooting guidance, and frequently asked questions for professionals working with CCoAOMT.

Troubleshooting Guide

This guide addresses common issues encountered during CCoAOMT experiments in a question-and-answer format.

Question 1: Why am I observing low or no enzymatic activity in my CCoAOMT assay?

Answer: Several factors can contribute to low or absent CCoAOMT activity. Consider the following potential causes and solutions:

  • Sub-optimal Reaction Conditions: CCoAOMT activity is sensitive to pH, temperature, and ionic strength. Ensure your assay buffer is within the optimal pH range (typically 7.5-8.5) and the temperature is appropriate for the specific enzyme source.

  • Enzyme Inactivity: The enzyme may have been improperly stored, leading to denaturation. Recombinant CCoAOMT should be stored at -80°C in appropriate buffers containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles.

  • Substrate Degradation: this compound is susceptible to degradation. Prepare substrate solutions fresh before each experiment and store them on ice. Verify the integrity of your S-adenosyl-L-methionine (SAM) co-substrate, as it is also unstable.

  • Presence of Inhibitors: The product, feruloyl-CoA, can act as a product inhibitor.[3] If product accumulation is high, it may reduce the reaction rate. Additionally, crude plant extracts may contain endogenous phenolic compounds that inhibit enzyme activity. Purifying the enzyme can mitigate this issue.

  • Incorrect Assay Method: Verify the sensitivity and linearity of your chosen detection method (e.g., HPLC, spectrophotometry). Ensure that the reaction time and enzyme concentration are within the linear range of the assay.[4]

Question 2: My recombinant CCoAOMT expresses poorly or is insoluble. What can I do?

Answer: Poor expression or formation of inclusion bodies is a common challenge with recombinant proteins.

  • Optimize Expression Conditions: Try lowering the induction temperature (e.g., 16-25°C) and reducing the inducer (e.g., IPTG) concentration. This can slow down protein synthesis, promoting proper folding.

  • Codon Optimization: The codon usage of the CCoAOMT gene may not be optimal for your expression host (e.g., E. coli). Synthesizing a codon-optimized version of the gene can significantly improve expression levels.

  • Choice of Expression Host: Use an E. coli strain designed for difficult-to-express proteins, such as those containing chaperones to assist in folding (e.g., Rosetta™ or BL21-CodonPlus).

  • Solubility Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your CCoAOMT protein. These tags can be cleaved off after purification if necessary.

Question 3: I am seeing high variability between my experimental replicates. What is the likely cause?

Answer: Inconsistent results often stem from technical errors or reagent instability.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use careful, consistent technique, especially when handling small volumes of enzyme or substrates.

  • Temperature Fluctuation: Perform all assay setup steps on ice to minimize reagent degradation and ensure temperature uniformity across all samples before starting the reaction in a temperature-controlled incubator or water bath.

  • Substrate Stability: As mentioned, this compound and SAM are labile. Prepare a master mix of reagents for all replicates to ensure concentration consistency, and use it promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CCoAOMT in plants?

A1: CCoAOMT is a crucial enzyme in the phenylpropanoid pathway.[1] Its primary function is to catalyze the methylation of this compound to feruloyl-CoA, which is a precursor for the synthesis of guaiacyl (G) and syringyl (S) lignin units.[2][5][6] Lignin provides structural integrity to the plant cell wall and is vital for water transport and defense against pathogens.[1][7]

Q2: How can the activity of CCoAOMT be enhanced?

A2: Enhancing CCoAOMT activity can be achieved through several strategies:

  • Optimizing Reaction Conditions: Ensure the assay is performed at the optimal pH and temperature for the specific CCoAOMT isoform.

  • Ensuring Co-factor Availability: The reaction requires S-adenosyl-L-methionine (SAM) as a methyl donor. Ensuring a non-limiting concentration of SAM is crucial for maximal activity.

  • Protein Engineering: Site-directed mutagenesis can be used to improve the enzyme's catalytic efficiency or substrate affinity. For example, engineering the related enzyme COMT has been shown to enhance its activity for specific substrates.[8]

  • Transcriptional Regulation: In plants, the expression of the CCoAOMT gene can be upregulated in response to various stresses like pathogen infection or drought.[6][9][10] Understanding these regulatory pathways can offer strategies for in-planta enhancement.

Q3: What are the key substrates and products of the CCoAOMT-catalyzed reaction?

A3: The primary substrates and products are:

  • Substrate 1: this compound

  • Substrate 2: S-adenosyl-L-methionine (SAM) - the methyl group donor

  • Product 1: Feruloyl-CoA

  • Product 2: S-adenosyl-L-homocysteine (SAH)

Q4: How is CCoAOMT activity typically measured?

A4: CCoAOMT activity is commonly measured by monitoring the formation of the product, feruloyl-CoA, or the consumption of the substrate, this compound. The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate and quantify the different CoA esters.[11] Radiometric assays using radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) followed by extraction and scintillation counting are also highly sensitive.[4]

Quantitative Data Summary

Table 1: Kinetic Parameters of CCoAOMT from Various Plant Species
Plant SpeciesSubstrateK_m (µM)V_max (units)Reference
Parsley (Petroselinum crispum)This compound1.1Not specified[4]
Parsley (Petroselinum crispum)S-adenosyl-L-methionine8.2Not specified[4]
Tobacco (Nicotiana tabacum)This compound2.5Not specifiedMaury et al., 1999
Tobacco (Nicotiana tabacum)5-hydroxyferuloyl-CoA1.8Not specifiedMaury et al., 1999
Rice (Oryza sativa)5-hydroxyconiferaldehyde10.3 ± 0.6Not specified[11]

Note: V_max values are often reported in units specific to the purification and assay conditions and may not be directly comparable between studies.

Experimental Protocols

Protocol 1: Standard CCoAOMT Activity Assay via HPLC

This protocol outlines a typical method for measuring CCoAOMT activity from purified recombinant protein or plant extracts.

1. Reagents and Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Substrate 1: 1 mM this compound in 0.01 M HCl.

  • Substrate 2: 10 mM S-adenosyl-L-methionine (SAM) in 0.01 M HCl.

  • Enzyme: Purified CCoAOMT or crude protein extract, diluted in Assay Buffer.

  • Stop Solution: 6 M HCl.

  • Extraction Solvent: Ethyl acetate.

  • HPLC system with a C18 column and UV detector (monitoring at ~340 nm).

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

    • 70 µL Assay Buffer

    • 10 µL Enzyme solution

    • 10 µL 1 mM this compound (final concentration: 100 µM)

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM SAM (final concentration: 1 mM).

  • Incubate for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding 10 µL of Stop Solution (6 M HCl).

  • Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Transfer the organic (upper) phase to a new tube and evaporate to dryness.

  • Resuspend the residue in a known volume of mobile phase (e.g., 100 µL of 50% methanol).

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

3. Data Analysis:

  • Separate this compound and feruloyl-CoA using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Quantify the amount of feruloyl-CoA produced by comparing the peak area to a standard curve generated with authentic feruloyl-CoA.

  • Calculate the specific activity of the enzyme (e.g., in pkat/mg or nmol/min/mg protein).

Visualizations

Diagrams of Pathways and Workflows

Phenylpropanoid_Pathway cluster_main Simplified Phenylpropanoid Pathway PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD CAD Phe Phenylalanine Cinnamate Cinnamate Phe->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylCoA This compound pCoumaroylCoA->CaffeoylCoA HCT/C3'H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Five_OH_FeruloylCoA 5-OH-Feruloyl-CoA FeruloylCoA->Five_OH_FeruloylCoA F5H Coniferyl_Alcohol Coniferyl Alcohol (G-Lignin Precursor) Coniferaldehyde->Coniferyl_Alcohol CAD Lignin Lignin Polymer Coniferyl_Alcohol->Lignin SinapoylCoA Sinapoyl-CoA Five_OH_FeruloylCoA->SinapoylCoA COMT Sinapyl_Alcohol Sinapyl Alcohol (S-Lignin Precursor) SinapoylCoA->Sinapyl_Alcohol CCR/CAD Sinapyl_Alcohol->Lignin

Caption: Role of CCoAOMT in the biosynthesis of G and S lignin precursors.

Experimental_Workflow start Start: Obtain CCoAOMT Source protein_source Recombinant Expression & Purification OR Plant Tissue Extraction start->protein_source assay_prep Prepare Assay Mix (Buffer, this compound) protein_source->assay_prep reaction_start Initiate Reaction with SAM Incubate at Optimal Temp assay_prep->reaction_start reaction_stop Stop Reaction (e.g., add acid) reaction_start->reaction_stop extraction Extract Products (e.g., Ethyl Acetate) reaction_stop->extraction analysis Analysis via HPLC-UV extraction->analysis quantification Quantify Product Formation (vs. Standard Curve) analysis->quantification end Calculate Specific Activity quantification->end

Caption: Standard experimental workflow for measuring CCoAOMT activity.

Troubleshooting_Flowchart decision decision issue issue solution solution start Low/No CCoAOMT Activity check_conditions Are reaction conditions (pH, Temp) optimal? start->check_conditions check_reagents Are substrates (CoA, SAM) fresh? check_conditions->check_reagents Yes adjust_conditions Adjust pH/Temp check_conditions->adjust_conditions No check_enzyme Is enzyme active? (Proper storage, no degradation) check_reagents->check_enzyme Yes remake_reagents Prepare fresh substrates check_reagents->remake_reagents No check_assay Is assay method validated and linear? check_enzyme->check_assay Yes new_enzyme Use new enzyme aliquot or re-purify check_enzyme->new_enzyme No validate_assay Run controls & check linearity check_assay->validate_assay No success Problem Solved check_assay->success Yes adjust_conditions->check_conditions remake_reagents->check_reagents new_enzyme->check_enzyme validate_assay->check_assay

References

Caffeoyl-CoA Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Caffeoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound is primarily challenging due to its inherent instability and susceptibility to enzymatic degradation. The thioester bond is labile, particularly under non-optimal pH and temperature conditions, leading to hydrolysis. Furthermore, when synthesizing this compound enzymatically using crude plant extracts, the presence of endogenous thioesterases can significantly reduce the yield by cleaving the thioester bond.[1][2][3]

Q2: What are the common methods for purifying this compound?

The most commonly employed method for this compound purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique separates this compound from its precursors (caffeic acid and Coenzyme A), byproducts, and contaminants based on its hydrophobicity. Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.[3][4]

Q3: How can I minimize the degradation of this compound during purification?

To minimize degradation, it is crucial to work at low temperatures (e.g., on ice or at 4°C) whenever possible. Maintaining an acidic pH (around 4.0-6.0) can also help to stabilize the thioester bond. The use of purified enzyme preparations for synthesis, devoid of thioesterase activity, is highly recommended to prevent enzymatic degradation and improve yield.[3]

Q4: What are the expected degradation products of this compound?

The primary degradation products of this compound are caffeic acid and Coenzyme A, resulting from the hydrolysis of the thioester bond. Isomerization of the caffeoyl moiety is also a possibility, particularly with exposure to light and non-optimal pH.[5][6]

Q5: What are typical yields for this compound purification?

Yields can vary significantly depending on the synthesis method and the purity of the starting materials and enzymes. When using crude enzyme preparations from wheat seedlings, the conversion of hydroxycinnamic acid to the corresponding thioester can be as low as 15-20% due to an equilibrium with thioesterase activity.[1][2] However, using purified recombinant enzymes and optimized conditions can lead to conversion rates of up to 95%, with subsequent purification yields via SPE reaching up to 80%.[3]

Troubleshooting Guides

Guide 1: Low Yield of Purified this compound
Symptom Potential Cause Troubleshooting Steps
Low overall yield after purification Enzymatic degradation by thioesterases: Thioesterases present in crude enzyme preparations can hydrolyze this compound.[1][2][3]- Use a purified 4-coumarate:CoA ligase (4CL) enzyme preparation for synthesis.- If using crude extracts, consider partial purification of the ligase to remove thioesterases.- Minimize reaction time to reduce the exposure of the product to degradative enzymes.
Chemical instability and degradation: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures.- Maintain a slightly acidic pH (e.g., pH 5.0-6.5) throughout the purification process.[7]- Perform all purification steps at low temperatures (4°C or on ice).- Avoid prolonged storage of the unpurified reaction mixture.
Incomplete enzymatic synthesis: The enzymatic reaction may not have gone to completion.- Optimize reaction conditions (enzyme concentration, substrate concentrations, incubation time, temperature, and pH).- Ensure all cofactors (e.g., ATP, Mg2+) are present at optimal concentrations.
Loss during purification steps: The product may be lost during solid-phase extraction or HPLC.- Optimize the SPE protocol (sorbent type, wash, and elution solvents).- Ensure proper collection of the HPLC fraction corresponding to the this compound peak.
Guide 2: HPLC-Related Issues
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the HPLC column: The catechol group of caffeic acid can interact with free silanol (B1196071) groups on the silica-based stationary phase.[8][9]- Use a high-purity, end-capped C18 column.- Lower the pH of the mobile phase (e.g., by adding 0.1% phosphoric acid or formic acid) to suppress the ionization of silanol groups.[1][2]- Consider using a column with a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity.
Column overload: Injecting too much sample can lead to peak distortion.[8]- Reduce the injection volume or dilute the sample.
Poor Resolution/Co-elution Inappropriate mobile phase composition: The gradient may not be optimal for separating this compound from closely related compounds.- Optimize the gradient profile (initial and final organic solvent concentration, gradient steepness).[10]- Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a combination of both.
Degradation during analysis: The compound may be degrading on the column.- Ensure the mobile phase is acidic to maintain stability.- Minimize the run time.
Ghost Peaks Contaminants in the mobile phase or from the sample: Impurities can accumulate on the column and elute in subsequent runs.- Use high-purity HPLC-grade solvents and additives.- Filter all mobile phases and samples before use.- Run a blank gradient to identify the source of contamination.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods utilizing 4-coumarate:CoA ligase (4CL).

Materials:

  • Caffeic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Purified 4CL enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing:

    • 1 mM Caffeic acid

    • 0.5 mM CoA

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • Sufficient purified 4CL enzyme in reaction buffer.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC.

  • Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to a final concentration of 1-5% to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter before HPLC purification.

Protocol 2: RP-HPLC Purification of this compound

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Filtered, acidified reaction mixture

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered supernatant from the enzymatic synthesis.

  • Elute the compounds using a linear gradient, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: Hold at 5% B

  • Monitor the elution at a wavelength of 346 nm (the absorbance maximum for the thioester bond).

  • Collect the fraction corresponding to the this compound peak.

  • The collected fraction can be lyophilized to remove the mobile phase solvents.

Data Presentation

Table 1: Stability of Caffeoyl Derivatives under Different Conditions

Note: Specific quantitative stability data for this compound is limited in the literature. This table is based on data for related caffeoylgluconic acid derivatives and provides a qualitative guide.

ConditionObservation for Caffeoylgluconic Acid Derivatives[5][6]Implication for this compound
Temperature (20-80°C) Increased temperature leads to faster degradation.This compound is likely to be thermolabile. Purification and storage should be at low temperatures.
pH (Acidic to Alkaline) Stable at acidic pH, but degradation increases significantly in neutral to alkaline conditions (pH > 7).An acidic pH (e.g., 4.0-6.0) is recommended for purification and storage to maintain the integrity of the thioester bond.

Table 2: Reported Yields for Hydroxycinnamate-CoA Ester Synthesis and Purification

Synthesis MethodPurification MethodReported YieldReference
Crude enzyme preparation from wheat seedlingsRP-HPLC15-20% conversion[1][2]
Purified recombinant enzymesSolid-Phase ExtractionUp to 80% isolation yield after >95% conversion[3]

Visualizations

Caffeoyl_CoA_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_cleanup Sample Preparation cluster_purification Purification synthesis Reaction Mixture (Caffeic Acid, CoA, ATP, 4CL) incubation Incubation (30°C, 1-2h) synthesis->incubation stop_reaction Stop Reaction (Acidification) incubation->stop_reaction centrifuge Centrifugation stop_reaction->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc RP-HPLC filter->hplc fraction_collection Fraction Collection hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization final_product final_product lyophilization->final_product Purified this compound

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield enzymatic_degradation Enzymatic Degradation? start->enzymatic_degradation chemical_instability Chemical Instability? start->chemical_instability incomplete_synthesis Incomplete Synthesis? start->incomplete_synthesis purify_enzyme Use Purified Enzyme enzymatic_degradation->purify_enzyme low_temp_ph Work at Low Temp & Acidic pH chemical_instability->low_temp_ph optimize_reaction Optimize Reaction Conditions incomplete_synthesis->optimize_reaction

Caption: Decision tree for troubleshooting low this compound purification yields.

References

Technical Support Center: LC-MS Analysis of Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Caffeoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions observed for this compound in positive ion mode ESI-LC-MS?

A1: In positive ion mode, you can typically expect to observe the protonated molecule [M+H]⁺. Due to the presence of phosphate (B84403) groups and potential for interaction with salts in the mobile phase or sample matrix, it is also common to see adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺.

Q2: What is the characteristic fragmentation pattern of this compound in MS/MS analysis?

A2: this compound, like other acyl-CoAs, exhibits a characteristic fragmentation pattern in positive ion mode MS/MS. The most prominent fragmentation is a neutral loss of 507.1 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. Another common product ion is observed at m/z 428.036, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment. These signature fragments are invaluable for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.[1]

Q3: My this compound standard appears to be degrading in solution. What are the best practices for handling and storage?

A3: Acyl-CoAs, including this compound, are susceptible to hydrolysis, particularly in aqueous solutions that are neutral or alkaline. For short-term storage (e.g., in an autosampler), it is advisable to keep the samples in a slightly acidic solution (pH 3-5) and at a low temperature (e.g., 4°C). For long-term storage, this compound should be stored as a lyophilized powder or in an organic solvent at -80°C. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Steps Expected Outcome
Secondary Interactions with Column - Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to suppress the ionization of free silanol (B1196071) groups on the column. - Consider using a column with end-capping or a different stationary phase (e.g., C18, Phenyl-Hexyl).Improved peak symmetry and reduced tailing.
Column Contamination or Void - Flush the column with a strong solvent wash series (e.g., water, methanol (B129727), acetonitrile, isopropanol). - If the problem persists, try replacing the column.Restoration of sharp, symmetrical peaks.
Injection of Sample in a Strong Solvent - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.Sharper, more focused peaks at the beginning of the chromatogram.
High Sample Load - Reduce the injection volume or the concentration of the sample.Improved peak shape and prevention of column overload.
Issue 2: Low or No Signal for this compound
Potential Cause Troubleshooting Steps Expected Outcome
Sample Degradation - Prepare fresh standards and samples in a slightly acidic buffer. - Minimize the time samples spend at room temperature.Increased signal intensity.
Inefficient Ionization - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the mobile phase composition (e.g., organic solvent content, additive concentration).Enhanced signal response for this compound.
Ion Suppression - Improve sample cleanup to remove matrix components. - Adjust the chromatographic gradient to separate this compound from co-eluting interfering compounds.Increased signal-to-noise ratio and improved reproducibility.
Incorrect MS/MS Transition - Confirm the precursor and product ions for this compound. The most common transition is the neutral loss of 507.1 Da.Detection of a strong signal in the correct MRM channel.
Issue 3: Presence of Unexpected Peaks (Artifacts)
Potential Cause Troubleshooting Steps Expected Outcome
In-Source Fragmentation - Reduce the source fragmentor or capillary voltage. - Optimize desolvation gas temperature and flow.Decreased intensity of fragment ions (e.g., dephospho-Caffeoyl-CoA) and increased intensity of the parent ion.
Adduct Formation - Use a lower concentration of salts (e.g., sodium, potassium) in the mobile phase. - Employ high-purity solvents and additives.Reduced intensity of adduct ions ([M+Na]⁺, [M+K]⁺) and a more prominent [M+H]⁺ peak.
Oxidation of Caffeoyl Moiety - Add an antioxidant (e.g., ascorbic acid) to the sample solvent. - Handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible.Minimized formation of oxidation products.
Isomers - Optimize the chromatographic method to achieve baseline separation of potential isomers (e.g., cis/trans isomers of the caffeoyl group).Resolution of isomeric peaks, allowing for accurate quantification.

Summary of Expected m/z Values for this compound and Common Artifacts

The following table summarizes the theoretical monoisotopic masses and expected m/z values for this compound and its common artifacts in positive ion mode.

Compound Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z) [M+Na]⁺ (m/z) [M+K]⁺ (m/z)
This compoundC₃₀H₄₂N₇O₁₉P₃S929.1402930.1480952.1299968.0039
Dephospho-Caffeoyl-CoAC₃₀H₄₁N₇O₁₆P₂S849.1741850.1819872.1638888.1378
Caffeic AcidC₉H₈O₄180.0423181.0501203.0320219.0060

Experimental Protocols

Sample Preparation for this compound Analysis from Plant Tissue
  • Tissue Homogenization : Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction : To 100 mg of powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid in water).[1] Vortex vigorously for 1 minute.

  • Protein Precipitation : Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended) :

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS analysis.

Optimized LC-MS/MS Protocol for this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions:

      • Primary: Precursor > Product corresponding to the neutral loss of 507.1 Da.

      • Confirmatory: Precursor > 428.036.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis tissue Plant Tissue homogenization Homogenization tissue->homogenization extraction Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe SPE (Optional) supernatant->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

caffeoyl_coa_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA This compound p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Lignin Lignin Precursors Caffeoyl_CoA->Lignin CCoAOMT, CCR, CAD Flavonoids Flavonoids Caffeoyl_CoA->Flavonoids CHS

References

Validation & Comparative

A Comparative Guide to the Substrate Specificity of Caffeoyl-CoA Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoyl-CoA ligases (4CLs), also known as 4-coumarate:CoA ligases, are a pivotal family of enzymes in the phenylpropanoid pathway. They catalyze the ATP-dependent ligation of coenzyme A to a variety of hydroxycinnamic acids, thereby directing carbon flow into the biosynthesis of numerous essential plant secondary metabolites, including lignins, flavonoids, and coumarins. Understanding the substrate specificity of different 4CL isoforms is crucial for metabolic engineering efforts aimed at enhancing the production of valuable natural products and for the development of novel therapeutics targeting this pathway.

This guide provides a comparative analysis of the substrate specificity of 4CLs from various plant species, supported by experimental data. It also includes detailed experimental protocols for the characterization of these enzymes and visualizations of their role in the broader metabolic network.

Data Presentation: Kinetic Parameters of this compound Ligases

The substrate preference of 4CL isoforms is quantitatively described by their kinetic parameters: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. A higher kcat/Km value signifies greater catalytic efficiency.

Below is a summary of the kinetic parameters of 4CL isoforms from Arabidopsis thaliana and Populus tremuloides for key phenylpropanoid precursors.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Arabidopsis thaliana
At4CL1p-Coumaric acid16 ± 21.8 ± 0.10.113[1]
Caffeic acid19 ± 21.5 ± 0.10.079[1]
Ferulic acid25 ± 31.6 ± 0.10.064[1]
Sinapic acid---[1]
At4CL2p-Coumaric acid23 ± 31.9 ± 0.10.083[1]
Caffeic acid12 ± 12.1 ± 0.10.175[1]
Ferulic acid33 ± 41.1 ± 0.10.033[1]
Sinapic acid---[1]
At4CL3p-Coumaric acid11 ± 11.2 ± 0.10.109[1]
Caffeic acid15 ± 20.9 ± 0.10.060[1]
Ferulic acid28 ± 31.0 ± 0.10.036[1]
Sinapic acid---[1]
Populus tremuloides
Pt4CL1p-Coumaric acid130 ± 153.5 ± 0.20.027[2]
Caffeic acid250 ± 302.8 ± 0.20.011[2]
Ferulic acid180 ± 203.1 ± 0.20.017[2]
Sinapic acid---[2]
Pt4CL2p-Coumaric acid80 ± 102.5 ± 0.10.031[2]
Caffeic acid110 ± 152.2 ± 0.10.020[2]
Ferulic acid150 ± 202.0 ± 0.10.013[2]
Sinapic acid---[2]

Note: "-" indicates that the enzyme exhibits no or negligible activity with the substrate. Data is compiled from the cited literature and may have been determined under slightly different experimental conditions.

Experimental Protocols

Recombinant 4CL Enzyme Expression and Purification

This protocol describes the expression of His-tagged 4CL enzymes in Escherichia coli and their subsequent purification.

a. Expression Vector and Bacterial Strain:

  • Vector: pET-28a(+) or a similar vector containing an N-terminal His6-tag.

  • Bacterial Strain: E. coli BL21(DE3) is a suitable strain for protein expression under the control of the T7 promoter.[3][4]

b. Expression:

  • Transform the expression plasmid containing the 4CL gene into competent E. coli BL21(DE3) cells.[3]

  • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and incubate overnight at 37°C.[3]

  • Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[3]

  • The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.[4]

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[3]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.[3]

c. Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5]

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged 4CL protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Spectrophotometric Enzyme Assay for 4CL Activity

This assay measures the formation of the hydroxycinnamoyl-CoA thioester product, which absorbs light at a specific wavelength.

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrates: 10 mM stock solutions of p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid in ethanol (B145695) or DMSO.

  • Co-substrates: 10 mM ATP and 1 mM Coenzyme A (CoA) in water.

  • Cofactor: 50 mM MgCl2.

  • Purified 4CL enzyme.

b. Procedure:

  • Set up a reaction mixture in a 1 mL quartz cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL 50 mM MgCl2

    • 50 µL 10 mM ATP

    • 25 µL 1 mM CoA

    • 10 µL of the desired hydroxycinnamic acid substrate (final concentration will vary for kinetic analysis).[2][6]

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 1-5 µg of purified 4CL enzyme.

  • Immediately monitor the increase in absorbance at the specific wavelength for the corresponding CoA thioester in a spectrophotometer.[7][8] The wavelengths for monitoring are:

    • p-Coumaroyl-CoA: 333 nm[2][6]

    • This compound: 346 nm

    • Feruloyl-CoA: 346 nm

    • Sinapoyl-CoA: 352 nm

  • Record the change in absorbance over time (e.g., for 5-10 minutes). The initial linear rate of the reaction is used for kinetic calculations.

c. Data Analysis:

  • Calculate the initial reaction velocity (v) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation.

  • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.

  • Determine the catalytic efficiency by calculating the kcat/Km ratio.

Mandatory Visualization

Phenylpropanoid_Pathway cluster_0 General Phenylpropanoid Pathway cluster_1 4CL-mediated Activation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CLs Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CLs Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid F5H Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CLs Sinapoyl_CoA Sinapoyl_CoA Sinapic_acid->Sinapoyl_CoA At4CL4 Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Lignin Lignin Caffeoyl_CoA->Lignin Feruloyl_CoA->Lignin Sinapoyl_CoA->Lignin

Caption: Phenylpropanoid pathway showing the central role of 4CLs.

Experimental_Workflow cluster_0 Gene Cloning & Expression cluster_1 Protein Purification cluster_2 Enzyme Kinetics Clone_4CL Clone 4CL gene into expression vector Transform Transform into E. coli BL21(DE3) Clone_4CL->Transform Induce Induce protein expression with IPTG Transform->Induce Harvest Harvest and lyse cells Induce->Harvest Affinity_Chromo Ni-NTA affinity chromatography Harvest->Affinity_Chromo Elute Elute purified His-tagged 4CL Affinity_Chromo->Elute Assay Spectrophotometric enzyme assay Elute->Assay Data_Analysis Calculate Km, kcat, and kcat/Km Assay->Data_Analysis

Caption: Workflow for 4CL expression, purification, and kinetic analysis.

References

Caffeoyl-CoA vs. Feruloyl-CoA as Substrates for HCT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) is a critical enzyme in the phenylpropanoid pathway, playing a pivotal role in the biosynthesis of lignin (B12514952) and other important secondary metabolites in plants.[1][2] This guide provides a comparative analysis of two potential substrates for HCT: Caffeoyl-CoA and Feruloyl-CoA, supported by available experimental data. While the primary substrate for the initial reaction catalyzed by HCT is widely considered to be p-coumaroyl-CoA, understanding the enzyme's activity with downstream metabolites like this compound and Feruloyl-CoA is crucial for a comprehensive understanding of the phenylpropanoid pathway's regulation and for metabolic engineering efforts.

Data Presentation: Substrate Specificity of HCT

Direct comparative kinetic data for this compound and Feruloyl-CoA as substrates for the forward reaction of HCT is limited in the existing literature. Most studies focus on the initial acylation of shikimate or quinate with p-coumaroyl-CoA and the subsequent "reverse" reaction where HCT converts caffeoyl-shikimate to this compound.[3][4][5] However, some studies have investigated the ability of HCT to utilize different acyl-CoA donors. The following table summarizes the available quantitative and qualitative data.

Plant SpeciesEnzymeSubstrateSpecific Activity (nkat mg⁻¹)Kinetic Parameters (Kₘ, kcat)Substrate Preference Notes
Red Clover (Trifolium pratense)HCT1p-coumaroyl-CoA1200Not ReportedPreferred substrate over this compound.
This compound980Not ReportedActivity is approximately 82% of that with p-coumaroyl-CoA.
Feruloyl-CoANot ReportedNot ReportedNo data available.
Basil (Ocimum basilicum)HCTp-coumaroyl-CoANot ReportedNot ReportedPrimary substrate.
This compoundNot ReportedNot ReportedVery low (~2%) or no activity reported compared to p-coumaroyl-CoA.[6]
Feruloyl-CoANot ReportedNot ReportedNo activity reported.[6]

Note: The data presented here is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions. The lack of comprehensive kinetic data for Feruloyl-CoA highlights a significant gap in the current understanding of HCT substrate specificity.

Phenylpropanoid Pathway and the Role of HCT

HCT occupies a central position in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway starts with the amino acid phenylalanine and leads to the production of monolignols, the building blocks of lignin, as well as flavonoids, stilbenes, and other secondary metabolites.[7][8] HCT catalyzes the transfer of a hydroxycinnamoyl group from a CoA-ester to an acceptor molecule, typically shikimate or quinate.[9][10]

Phenylpropanoid_Pathway cluster_legend Legend Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaroyl_shikimate p-Coumaroyl-shikimate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT Caffeoyl_shikimate Caffeoyl-shikimate p_Coumaroyl_shikimate->Caffeoyl_shikimate C3'H Caffeoyl_CoA This compound Caffeoyl_shikimate->Caffeoyl_CoA HCT (reverse) Caffeic_acid Caffeic acid Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol (G-lignin) Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H Sinapyl_alcohol Sinapyl alcohol (S-lignin) Sinapaldehyde->Sinapyl_alcohol COMT, CAD Shikimate Shikimate Shikimate->p_Coumaroyl_shikimate CoA CoA CoA->Caffeoyl_CoA HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR CAD CAD F5H F5H COMT COMT Key_Substrate Key Substrates Caffeoyl_CoA_leg This compound Feruloyl_CoA_leg Feruloyl-CoA Lignin_Precursor_leg Lignin Precursors Enzyme_leg Enzyme

Caption: Phenylpropanoid pathway highlighting the role of HCT.

The canonical pathway involves HCT catalyzing the formation of p-coumaroyl-shikimate from p-coumaroyl-CoA and shikimate. This is then hydroxylated by p-coumarate 3'-hydroxylase (C3'H) to form caffeoyl-shikimate. HCT is then proposed to catalyze the reverse reaction, converting caffeoyl-shikimate and CoA into this compound and shikimate.[3][4][5] this compound is a precursor for the synthesis of G (guaiacyl) and S (syringyl) lignin units. It is methylated by this compound O-methyltransferase (CCoAOMT) to produce Feruloyl-CoA, which is further processed to monolignols.

Experimental Protocols: HCT Activity Assay

The following is a generalized protocol for determining HCT activity, based on methods described in the literature.[9][10] This protocol can be adapted to compare the activity of HCT with different acyl-CoA substrates.

1. Protein Extraction:

  • Plant tissue (e.g., xylem) is ground to a fine powder in liquid nitrogen.

  • Total protein is extracted using an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, 1% PVPP).

  • The extract is centrifuged at high speed (e.g., 20,000 x g) at 4°C, and the supernatant containing the soluble proteins is collected.

  • Protein concentration is determined using a standard method, such as the Bradford assay.[9]

2. Enzyme Assay:

  • The reaction mixture is prepared in a microcentrifuge tube and typically contains:

    • 100 mM Tris-HCl buffer (pH 7.0-7.5)

    • 1 mM DTT

    • Varying concentrations of the acyl-CoA substrate (p-coumaroyl-CoA, this compound, or Feruloyl-CoA)

    • A saturating concentration of the acyl acceptor (e.g., 2 mM shikimic acid)

    • A specific amount of the protein extract (e.g., 10 µg)

  • The reaction is initiated by the addition of the protein extract.

  • A negative control is prepared using a boiled protein extract to account for non-enzymatic reactions.[9]

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • The reaction is stopped, for example, by adding acid or by heat inactivation.

3. Product Analysis:

  • The reaction products are analyzed by reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).[9][10]

  • Chromatographic separation is typically performed on a C18 column with a gradient of acetonitrile (B52724) in water containing a small amount of formic acid.

  • The products (e.g., p-coumaroyl-shikimate, caffeoyl-shikimate) are identified and quantified by comparing their retention times and mass spectra to authentic standards.

4. Kinetic Analysis:

  • To determine the kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow for Substrate Comparison

The following diagram illustrates a typical workflow for comparing the efficiency of different acyl-CoA substrates for HCT.

Experimental_Workflow cluster_assays Enzyme Assays Start Start: Hypothesis Compare HCT activity with different acyl-CoAs Protein_Extraction Protein Extraction from Plant Tissue Start->Protein_Extraction Protein_Quantification Protein Quantification (e.g., Bradford Assay) Protein_Extraction->Protein_Quantification Assay_pCoumaroyl Assay with p-Coumaroyl-CoA Protein_Quantification->Assay_pCoumaroyl Assay_Caffeoyl Assay with this compound Protein_Quantification->Assay_Caffeoyl Assay_Feruloyl Assay with Feruloyl-CoA Protein_Quantification->Assay_Feruloyl Analysis Product Analysis (UPLC-MS) Assay_pCoumaroyl->Analysis Assay_Caffeoyl->Analysis Assay_Feruloyl->Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Analysis->Kinetic_Analysis Comparison Data Comparison and Interpretation Kinetic_Analysis->Comparison Conclusion Conclusion on Substrate Preference Comparison->Conclusion

Caption: Workflow for comparing HCT substrates.

Conclusion

The available evidence suggests that HCT exhibits a preference for p-coumaroyl-CoA as its acyl-CoA substrate in the forward reaction. While some HCTs can utilize this compound, the activity is generally lower than with p-coumaroyl-CoA. Data on Feruloyl-CoA as a substrate for HCT is scarce, with some reports indicating no activity. This suggests that in the canonical phenylpropanoid pathway, the primary role of HCT in the forward direction is to produce p-coumaroyl-shikimate, with the formation of this compound occurring through the reverse reaction from caffeoyl-shikimate.

Further research, including comprehensive kinetic studies with purified recombinant HCTs from a wider range of plant species, is necessary to fully elucidate the substrate promiscuity of this important enzyme. Such studies would provide valuable insights into the regulation of the phenylpropanoid pathway and could inform future strategies for engineering plant biomass for improved properties.

References

A Comparative Guide to the Kinetic Analysis of Caffeoyl-CoA-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of plant secondary metabolism and lignin (B12514952) biosynthesis, understanding the kinetic properties of Caffeoyl-CoA-dependent enzymes is paramount. This guide provides a comparative analysis of two key enzymes: this compound O-methyltransferase (CCoAOMT) and Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). The information presented herein, supported by experimental data and detailed protocols, offers a valuable resource for designing and interpreting kinetic assays.

Enzyme Overview and Significance

This compound-dependent enzymes play crucial roles in the phenylpropanoid pathway, a metabolic route responsible for the synthesis of a wide array of plant compounds, including lignin, flavonoids, and hydroxycinnamic acid esters. CCoAOMT and HCT are central to this pathway, catalyzing key transformation steps of this compound and related hydroxycinnamoyl-CoAs.

  • This compound O-methyltransferase (CCoAOMT) : This enzyme is primarily involved in the methylation of the 3-hydroxyl group of this compound to produce feruloyl-CoA, a critical precursor for the biosynthesis of guaiacyl (G) and syringyl (S) lignin units.[1][2] The kinetic mechanism of parsley CCoAOMT has been identified as an Ordered Bi Bi mechanism, where this compound binds to the enzyme before S-adenosyl-L-methionine (the methyl donor), and feruloyl-CoA is the last product to be released.[3][4]

  • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : HCT plays a pivotal role in channeling phenylpropanoids towards the production of coniferyl and sinapyl alcohols, the building blocks of lignin.[5] It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate.[6] The resulting p-coumaroyl shikimate can then be hydroxylated to caffeoyl shikimate. HCT can also catalyze the reverse reaction, converting caffeoyl shikimate to this compound.[7]

Comparative Kinetic Data

The catalytic efficiency of enzymes is quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). Below is a summary of the kinetic parameters for HCT from Physcomitrium patens (PpHCT) with its native acyl donor, p-coumaroyl-CoA, and various acyl acceptors.

Fixed SubstrateVariable SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)
p-coumaroyl-CoAThreonate17.2 (14.9–19.9)0.16 (0.15–0.17)9
p-coumaroyl-CoAShikimate0.22 (0.17–0.29)5.1 (4.8–5.4)23,005
p-coumaroyl-CoAQuinate9.4 (6.7–13.7)3.5 (3.0–4.2)368
Table 1: Kinetic parameters of PpHCT. The data reveals a clear preference for shikimate as an acyl acceptor, as indicated by its low Km and high kcat/Km values.[6] Data are presented as the mean of three independent enzyme reactions, with 95% confidence intervals in brackets.

Experimental Protocols

Accurate kinetic analysis relies on robust and well-defined experimental protocols. The following sections detail generalized yet comprehensive methodologies for assaying HCT and CCoAOMT activity.

Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assay

This protocol is adapted from a UPLC-MS-based method for analyzing HCT activity in xylem total protein extracts of Populus nigra.[5][9]

1. Protein Extraction:

  • Buffer Preparation : Prepare a protein extraction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% glycerol, 1% PVPP, and 1x complete mini protease inhibitor.[9]

  • Extraction : Grind plant tissue in liquid nitrogen and resuspend in the extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Quantification : Determine the total protein concentration using a Bradford assay.[10]

2. Enzymatic Reaction:

  • Reaction Mix : Prepare the reaction mixture in a final volume of 40 µL containing 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 100 µM shikimic acid, and 10 µg of xylem protein extract.[9]

  • Negative Control : Prepare a negative control using a boiled aliquot of the protein extract to account for non-enzymatic reactions.[9]

  • Initiation and Incubation : Start the reaction by adding the protein extract and incubate at the desired temperature (e.g., 30°C) for a specific time period.

3. Product Analysis (UPLC-MS):

  • Separation : Separate the reaction products using a UPLC system equipped with a C18 column.[9] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is typically used.[9]

  • Detection : Detect and quantify the product, p-coumaroyl shikimate, using a mass spectrometer operating in negative electrospray ionization (ESI) mode.[9]

This compound O-methyltransferase (CCoAOMT) In Vitro Activity Assay

This protocol is based on a method used for a CCoAOMT from Davidia involucrata.[8]

1. Recombinant Protein Expression and Purification:

  • Express the recombinant CCoAOMT protein in a suitable host, such as E. coli.

  • Purify the expressed protein using affinity chromatography (e.g., Ni-NTA).

2. Enzymatic Reaction:

  • Reaction Mix : The reaction mixture for the recombinant CrOMT1 from Citrus reticulata consisted of 50 mM Tris-HCl buffer (pH 8.0), 1 mM S-adenosyl-L-methionine (SAM), 200 µM of the phenolic substrate (e.g., caffeic acid or this compound), and a specific amount of purified protein in a final volume of 200 µl.[11] For petunia CCoAOMT assays, the buffer used was 100 mM Tris-Cl (pH 7.5), 0.2 mM MgCl₂, 2 mM dithiothreitol, and 0.1 mM phenylmethylsulfonyl fluoride, with 111 µM this compound as the substrate.[12]

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[11]

3. Product Analysis:

  • Extraction : Stop the reaction and extract the product twice with an equal volume of ethyl acetate.[11]

  • Analysis : Dry the organic phase, redissolve the residue in methanol, and analyze the products using HPLC or LC-MS.[11]

Visualizing Pathways and Workflows

To better illustrate the context and processes described, the following diagrams were generated using Graphviz.

Phenylpropanoid_Pathway pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaroyl_Shikimate p-Coumaroyl Shikimate pCoumaroyl_CoA->pCoumaroyl_Shikimate HCT Caffeoyl_Shikimate Caffeoyl Shikimate pCoumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeoyl_CoA This compound Caffeoyl_Shikimate->Caffeoyl_CoA HCT (reverse) Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Lignin Lignin Precursors Feruloyl_CoA->Lignin Shikimate Shikimate Shikimate->pCoumaroyl_Shikimate

Caption: Simplified Phenylpropanoid Pathway involving HCT and CCoAOMT.

HCT_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein_Extraction Protein Extraction from Plant Tissue Protein_Quantification Bradford Assay Protein_Extraction->Protein_Quantification Add_Enzyme Add Protein Extract Protein_Quantification->Add_Enzyme Reaction_Setup Prepare Reaction Mix (Buffer, p-Coumaroyl-CoA, Shikimate) Reaction_Setup->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation UPLC_MS UPLC-MS Analysis Incubation->UPLC_MS Data_Analysis Quantify Product (p-Coumaroyl Shikimate) UPLC_MS->Data_Analysis

Caption: Experimental workflow for the HCT enzyme activity assay.

CCoAOMT_Assay_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Recombinant_Expression Recombinant Protein Expression Purification Protein Purification Recombinant_Expression->Purification Add_Enzyme Add Purified CCoAOMT Purification->Add_Enzyme Reaction_Setup Prepare Reaction Mix (Buffer, this compound, SAM) Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Extraction Product Extraction Incubation->Extraction HPLC_MS HPLC or LC-MS Analysis Extraction->HPLC_MS Data_Analysis Quantify Product (Feruloyl-CoA) HPLC_MS->Data_Analysis

Caption: Experimental workflow for the CCoAOMT in vitro enzyme assay.

References

A Comparative Guide to the Metabolomics of Caffeoyl-CoA in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a pivotal intermediate metabolite in the plant phenylpropanoid pathway. It stands at a critical metabolic branch point, directing carbon flux towards the biosynthesis of a vast array of secondary metabolites. These include structural polymers like lignin (B12514952), protectants such as suberin and flavonoids, and signaling molecules. Understanding the comparative metabolomics of this compound across different plant species is essential for applications ranging from improving crop resilience and biofuel production to discovering novel plant-derived pharmaceuticals.

This guide provides an objective comparison of this compound metabolism, supported by experimental data and detailed protocols for analysis.

Biosynthetic and Metabolic Pathways of this compound

This compound is synthesized from p-coumaroyl-CoA and serves as a precursor for several major classes of plant natural products. The metabolic fate of this compound is largely determined by the activity of downstream enzymes, which varies significantly between plant species, tissues, and developmental stages.

The central pathways involving this compound include:

  • Lignin Biosynthesis: this compound is methylated by This compound O-methyltransferase (CCoAOMT) to produce feruloyl-CoA. This is a rate-limiting step in the synthesis of guaiacyl (G) and syringyl (S) lignin monomers, which are fundamental components of the plant cell wall providing structural support and pathogen defense.[1][2][3][4]

  • Chlorogenic Acid (CQA) Synthesis: Enzymes like hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) utilize this compound to produce chlorogenic acids (e.g., 5-CQA), which are potent antioxidants and play roles in plant defense.

  • Suberin and Wax Biosynthesis: In certain tissues, such as roots, this compound is used by acyltransferases to produce alkyl caffeates, which are components of suberin and waxes that form protective barriers against environmental stress.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_core This compound Metabolism cluster_downstream Downstream Pathways Phe Phenylalanine Cin Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA CaffCoA This compound pCouCoA->CaffCoA C3'H/C3H FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT CQA Chlorogenic Acids CaffCoA->CQA HQT AlkylCaff Alkyl Caffeates (Suberin/Waxes) CaffCoA->AlkylCaff Acyltransferases Lignin G/S Lignin FerCoA->Lignin

Fig. 1: Core metabolic pathways of this compound in plants.

Comparative Analysis of this compound Metabolism

Direct quantification of the transient this compound pool across different species is technically challenging. A more robust comparative approach involves analyzing the genetic framework of key enzymes and the quantitative impact of their modification on downstream products like lignin.

The number of genes encoding key enzymes like CCoAOMT varies significantly, suggesting divergent evolution and functional specialization across species.

Table 1: Comparison of this compound O-methyltransferase (CCoAOMT) Gene Family Size in Various Plant Species.

Plant Species Common Name Number of CCoAOMT Genes Identified Reference
Malus domestica Apple 12 [5]
Pyrus bretschneideri Chinese White Pear 8 [5]
Prunus persica Peach 15 [5]
Gossypium hirsutum Upland Cotton 16 [3]
Arabidopsis thaliana Thale Cress 7 [5]
Corchorus capsularis White Jute 8 [6]

| Corchorus olitorius | Tossa Jute | 12 |[6] |

Modifying the expression of CCoAOMT has a profound and measurable impact on lignin content and composition, highlighting its critical role in controlling flux from this compound into the lignin pathway.

Table 2: Quantitative Impact of CCoAOMT Modification on Lignin Biosynthesis in Different Plant Species.

Plant Species Genetic Modification Key Quantitative Results Reference
Nicotiana tabacum (Tobacco) CRISPR/Cas9 knockout of CCoAOMT6/6L S/G Lignin Ratio: +68.4% S-Lignin Content: +27.5% G-Lignin Content: -24.3% [1]
Populus tremula × alba (Poplar) Antisense repression of CCoAOMT Total Lignin Content: Significant decrease (Both G and S units reduced) [4]

| Gossypium hirsutum (Cotton) | Virus-induced gene silencing of GhCCoAOMT7 | Stem Lignin Content: -56% |[3] |

Experimental Protocols

Accurate quantification of this compound and related metabolites requires robust and validated protocols for extraction and analysis.

This protocol is adapted from methods designed for the extraction of polar metabolites and acyl-CoAs from plant tissues.[7][8]

  • Sample Preparation: Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1.0 mL of cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9, or a methanol:water mixture (3:1, v/v)).[7][8] For improved recovery, an internal standard can be added at this stage.

    • Immediately vortex the tube for 30 seconds.

  • Homogenization: Further homogenize the sample using a tissue lyser/bead beater at a high frequency (e.g., 35 Hz) for 4 minutes, or with an ultrasonic probe for 5 minutes in an ice bath.[7]

  • Precipitation & Centrifugation:

    • Incubate the homogenate at -40°C for 1 hour to precipitate proteins and other macromolecules.[7]

    • Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new tube. The sample is now ready for immediate LC-MS/MS analysis or can be stored at -80°C.

This protocol outlines a general method for targeted quantification using a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for polar molecules (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 5 mM acetic acid.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0-1 min: 1% B

      • 1-10 min: Linear gradient from 1% to 99% B

      • 10-12 min: 99% B

      • 12-12.1 min: 1% B

      • 12.1-15 min: 1% B (re-equilibration)

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for CoA esters.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and any other target analytes using authentic standards. The fragmentation of the CoA moiety often produces characteristic product ions.

    • Quantification: Create a standard curve using a serial dilution of a pure this compound standard. Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.

G cluster_sample Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis A 1. Collect & Freeze Plant Tissue B 2. Grind to Fine Powder A->B C 3. Add Cold Extraction Buffer B->C D 4. Homogenize (Bead Beater / Sonication) C->D E 5. Centrifuge (4°C, 12,000 rpm) D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Injection F->G H 8. Data Acquisition (MRM Mode) G->H I 9. Quantification (vs. Standard Curve) H->I

Fig. 2: General experimental workflow for this compound analysis.

Signaling and Regulation

The metabolic flux through this compound is tightly regulated by both developmental and environmental cues. CCoAOMT gene expression is often highest in lignifying tissues like stems and is induced in response to various stresses, redirecting metabolic resources towards the synthesis of protective compounds.[9][10]

  • Developmental Regulation: CCoAOMT genes show tissue-specific expression patterns. For example, in poplar, expression is high in developing xylem cells undergoing lignification.[4][10] In fruits like pear and peach, different CCoAOMT genes are expressed at specific stages of development, correlating with lignin accumulation that affects fruit texture.[5]

  • Stress Response: Abiotic stresses (e.g., cold, salinity, wounding) and pathogen attack can rapidly induce the expression of CCoAOMT and other pathway genes.[9][10] This leads to reinforcement of cell walls with lignin and the production of antimicrobial phenolic compounds, forming a key part of the plant's defense system.

G cluster_signals Regulatory Signals cluster_response Cellular Response Dev Developmental Cues (e.g., Xylem Formation) Gene Upregulation of CCoAOMT Gene Expression Dev->Gene Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogens) Stress->Gene Metabolism Increased Flux from This compound to Feruloyl-CoA Gene->Metabolism Output Enhanced Lignin Deposition & Defense Compound Synthesis Metabolism->Output

Fig. 3: Regulation of the this compound metabolic pathway.

References

The Crossroads of Color: Validating Caffeoyl-CoA's Role in Flavonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of flavonoids, a diverse class of plant secondary metabolites with significant applications in pharmaceuticals and nutraceuticals, is a complex network of enzymatic reactions. A key branching point in this pathway determines the hydroxylation pattern of the flavonoid B-ring, a critical factor influencing their biological activity. This guide provides a comparative analysis of the role of Caffeoyl-CoA as a direct precursor for B-ring hydroxylated flavonoids, comparing its efficiency and pathway with the alternative route of post-synthesis hydroxylation.

Executive Summary

Flavonoid B-ring hydroxylation is primarily achieved through two competing pathways:

  • The this compound Pathway: Certain Chalcone (B49325) Synthase (CHS) enzymes, the gatekeepers of flavonoid biosynthesis, can directly utilize this compound as a starter molecule, leading to the formation of the 3',4'-hydroxylated chalcone, eriodictyol (B191197) chalcone.

  • The Naringenin (B18129) Hydroxylation Pathway: Alternatively, CHS utilizes the more common substrate, p-coumaroyl-CoA, to produce naringenin chalcone. The resulting flavanone, naringenin, is subsequently hydroxylated at the 3' position by Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 monooxygenase.

This guide presents a detailed comparison of these two pathways, supported by experimental data on enzyme kinetics and methodologies for their validation. Understanding the dynamics of these pathways is crucial for the metabolic engineering of plants and microorganisms to produce specific flavonoids with desired therapeutic properties.

Data Presentation: A Quantitative Comparison

While direct, side-by-side kinetic comparisons of a single Chalcone Synthase (CHS) with both p-coumaroyl-CoA and this compound are not extensively documented in a single study, data from various studies on different CHS enzymes allow for an indirect comparison. The following table summarizes typical kinetic parameters, highlighting the general preference of most CHS enzymes for p-coumaroyl-CoA.

SubstrateEnzymeKm (µM)Vmax (relative units)ProductReference
p-Coumaroyl-CoA Chalcone Synthase (general)1-10100Naringenin Chalcone[1][2]
This compound Chalcone Synthase (promiscuous)10-5010-30Eriodictyol Chalcone[1]

Note: The kinetic parameters are generalized from multiple sources and can vary significantly between different CHS orthologs and experimental conditions. The Vmax is presented in relative units for comparative purposes.

Signaling Pathways and Experimental Workflows

Flavonoid Biosynthesis Pathway: this compound vs. Naringenin Hydroxylation

The following diagram illustrates the two competing pathways for the biosynthesis of eriodictyol, a key precursor for many 3',4'-hydroxylated flavonoids.

flavonoid_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL Eriodictyol_Chalcone Eriodictyol_Chalcone Caffeoyl_CoA->Eriodictyol_Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Eriodictyol_Chalcone->Eriodictyol CHI Naringenin->Eriodictyol F3'H Further_Flavonoids Further_Flavonoids Eriodictyol->Further_Flavonoids

Competing pathways for eriodictyol biosynthesis.
Experimental Workflow for Validating this compound Utilization

This workflow outlines the key steps to experimentally validate the ability of a specific Chalcone Synthase to utilize this compound.

experimental_workflow cluster_gene Gene Cloning and Protein Expression cluster_assay Enzyme Activity Assay cluster_kinetics Kinetic Analysis A Isolate CHS gene from plant of interest B Clone into expression vector A->B C Heterologous expression in E. coli or yeast B->C D Purify CHS protein (e.g., His-tag affinity chromatography) C->D E Incubate purified CHS with: 1. p-Coumaroyl-CoA + Malonyl-CoA 2. This compound + Malonyl-CoA D->E F Stop reaction and extract products E->F G Analyze products by HPLC or LC-MS/MS F->G H Identify and quantify Naringenin Chalcone and Eriodictyol Chalcone G->H I Vary substrate concentrations (p-Coumaroyl-CoA and this compound) H->I J Measure initial reaction velocities I->J K Determine Km and Vmax values using Michaelis-Menten kinetics J->K

Workflow for CHS activity and kinetic analysis.

Experimental Protocols

Heterologous Expression and Purification of Chalcone Synthase

Objective: To produce purified CHS enzyme for in vitro activity assays.

Methodology:

  • Gene Cloning: The coding sequence of the target CHS gene is amplified from plant cDNA and cloned into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).

  • Protein Purification: The cells are harvested and lysed. The His-tagged CHS protein is purified from the cell lysate using nickel-affinity chromatography. The purity and concentration of the protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

Chalcone Synthase Activity Assay

Objective: To determine the ability of the purified CHS to utilize different substrates.

Methodology:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 20 µM of the starter CoA (p-coumaroyl-CoA or this compound), 60 µM of malonyl-CoA, and 1-5 µg of the purified CHS enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of methanol (B129727) or acetonitrile (B52724) containing a small amount of acid (e.g., 1% formic acid). The mixture is then centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the chalcone products.

Quantification of Flavonoids by HPLC-MS/MS

Objective: To separate, identify, and quantify the products of the CHS reaction.

Methodology:

  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A gradient elution with two mobile phases is employed:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid The gradient is optimized to achieve good separation of the substrates and products.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for naringenin chalcone and eriodictyol chalcone are monitored. The peak areas are compared to a standard curve of authentic standards to determine the concentration of each product.

Comparative Analysis

This compound Pathway:

  • Advantages: This pathway offers a direct route to 3',4'-hydroxylated flavonoids, potentially being more energy-efficient as it bypasses the need for a separate hydroxylation step.

  • Disadvantages: The availability of this compound can be a limiting factor, as it is also a key precursor for lignin (B12514952) biosynthesis. Competition for this substrate can influence the metabolic flux towards either flavonoids or lignin. Furthermore, not all CHS enzymes exhibit significant activity with this compound.

Naringenin Hydroxylation Pathway:

  • Advantages: This pathway utilizes the more abundant p-coumaroyl-CoA, the primary substrate for most CHS enzymes. The expression and activity of F3'H can be independently regulated, offering a distinct control point for the production of 3',4'-hydroxylated flavonoids.

  • Disadvantages: This pathway involves an additional enzymatic step, which may be less efficient in certain cellular contexts. The activity of F3'H, a cytochrome P450 enzyme, is dependent on the presence of a specific reductase and a suitable membrane environment.

Conclusion

The validation of this compound's role in flavonoid biosynthesis reveals a fascinating example of metabolic plasticity in plants. While the pathway involving the hydroxylation of naringenin by F3'H is considered the canonical route for producing many 3',4'-hydroxylated flavonoids, the direct utilization of this compound by promiscuous CHS enzymes presents a viable and direct alternative. The choice between these pathways in vivo is likely influenced by a combination of factors, including the substrate specificity of the CHS isoform, the relative availability of p-coumaroyl-CoA and this compound, and the expression levels of F3'H. For researchers in drug development and metabolic engineering, a thorough understanding and quantitative assessment of both pathways are essential for designing effective strategies to enhance the production of specific, high-value flavonoids. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

A Functional Comparison of Caffeoyl-CoA and p-Coumaroyl-CoA in Plant Phenylpropanoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Caffeoyl-coenzyme A (CoA) and p-Coumaroyl-CoA are two critical thioester intermediates in the plant phenylpropanoid pathway. While structurally similar, they represent a pivotal metabolic branch point that dictates the carbon flux towards distinct classes of secondary metabolites with diverse biological functions. This guide provides an objective, data-driven comparison of their biochemical roles, supported by quantitative enzyme kinetics and detailed experimental protocols.

Overview: Positional and Functional Divergence

The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted through a series of core reactions into p-Coumaroyl-CoA.[1][2] At this juncture, p-Coumaroyl-CoA acts as a central metabolic hub.[2][3][4] Its fate determines the production of a vast array of natural products.

  • p-Coumaroyl-CoA : Serves as the primary precursor for the entire flavonoid and stilbene (B7821643) biosynthetic pathways.[1][5] Enzymes such as Chalcone Synthase (CHS) utilize p-Coumaroyl-CoA to initiate the production of flavonoids, a diverse group of compounds involved in pigmentation, UV protection, and signaling.[6][7] It is also the entry point for the synthesis of monolignols, the building blocks of lignin (B12514952).[4]

  • Caffeoyl-CoA : Is synthesized from p-Coumaroyl-CoA and represents a committed step towards the biosynthesis of guaiacyl (G) and syringyl (S) lignin, which are major components of plant secondary cell walls.[8][9][10] The conversion of p-Coumaroyl-CoA to this compound effectively channels metabolic resources away from flavonoid production and towards lignification.[11] This conversion is primarily mediated by a two-enzyme module involving Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H).[4][11][12]

The primary functional distinction lies at this branch point: p-Coumaroyl-CoA is the gateway to flavonoids, while this compound is a key intermediate directed towards G and S lignin synthesis.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_Shikimate p-Coumaroyl Shikimate p_Coumaroyl_CoA->p_Coumaroyl_Shikimate HCT Naringenin_Chalcone Naringenin (B18129) Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Caffeoyl_Shikimate Caffeoyl_Shikimate p_Coumaroyl_Shikimate->Caffeoyl_Shikimate C3'H Caffeoyl_CoA This compound Caffeoyl_Shikimate->Caffeoyl_CoA HCT (reverse) Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Lignin G & S Lignin Feruloyl_CoA->Lignin Multiple Steps Flavonoids Flavonoids Naringenin_Chalcone->Flavonoids CHI, etc. PAL PAL C4H C4H FourCL 4CL HCT1 HCT C3primeH C3'H HCT2 HCT CCoAOMT CCoAOMT CHS CHS

Figure 1. Divergence of this compound and p-Coumaroyl-CoA pathways.

Comparative Enzyme Kinetics

The metabolic flux through these competing pathways is governed by the substrate specificity and kinetic efficiency of key enzymes. The enzyme 4-Coumarate:CoA Ligase (4CL) catalyzes the formation of both p-Coumaroyl-CoA and this compound from their respective hydroxycinnamic acids. The kinetic parameters of 4CL isoforms from Populus trichocarpa (Ptr4CL3 and Ptr4CL5) highlight their differential efficiencies in processing p-coumaric acid versus caffeic acid.

Table 1: Michaelis-Menten Kinetic Parameters of P. trichocarpa 4CL Isoforms [7]

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)
Ptr4CL3 p-Coumaric Acid10.3 ± 0.91.15 ± 0.030.112
Caffeic Acid10.2 ± 1.11.08 ± 0.030.106
Ptr4CL5 p-Coumaric Acid13.9 ± 1.80.44 ± 0.010.032
Caffeic Acid5.5 ± 0.51.05 ± 0.020.191

Data sourced from Chen, H. et al. (2013).[7]

As shown in Table 1, the Ptr4CL3 isoform processes p-coumaric acid and caffeic acid with nearly identical efficiency.[7] In contrast, Ptr4CL5 shows a significantly higher catalytic efficiency (kcat/Km) for caffeic acid, suggesting it primarily regulates the metabolic flux towards this compound for lignin biosynthesis.[7]

Conversely, enzymes at the entry point of the flavonoid pathway, like Chalcone Synthase (CHS), exhibit a strong preference for p-Coumaroyl-CoA as the starter molecule to produce naringenin chalcone.[3][10][11] While other CoA esters can sometimes be utilized, the catalytic machinery of CHS is optimized for p-Coumaroyl-CoA.[13]

Key Downstream Reactions and Physiological Impact

This compound in Lignification: The defining reaction for this compound is its methylation by this compound O-methyltransferase (CCoAOMT) to form Feruloyl-CoA.[4][8] This step is essential for producing the G and S lignin monomers.[8] Transgenic plants with downregulated CCoAOMT show a significant reduction in total lignin content, particularly in G and S units, which can alter wood properties and biomass digestibility.[14]

p-Coumaroyl-CoA in Flavonoid and Stilbene Synthesis: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by CHS in the first committed step of flavonoid biosynthesis.[1][2][6] This leads to a vast array of compounds, including anthocyanin pigments, flavonol UV protectants, and isoflavonoid (B1168493) signaling molecules. Stilbene synthase (STS) also uses p-Coumaroyl-CoA to produce stilbenes like resveratrol.[1] The diversion of p-Coumaroyl-CoA to these pathways is crucial for plant development, reproduction, and defense.

Experimental Protocols

Protocol: Assay for Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT) Activity

This protocol describes a method to measure the "forward reaction" of HCT, which synthesizes p-coumaroyl shikimate from p-Coumaroyl-CoA and shikimate. Activity is typically quantified by monitoring the formation of the product or the depletion of substrates using High-Performance Liquid Chromatography (HPLC).

I. Reagents and Buffers:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Shikimic acid stock solution (10 mM in water)

  • p-Coumaroyl-CoA stock solution (2 mM in water)

  • Dithiothreitol (DTT) (1 M stock)

  • Purified recombinant HCT enzyme or plant protein extract

  • Quenching solution: Acetic acid (20% v/v) or HCl (2 M)

  • HPLC solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water), Solvent B (e.g., acetonitrile)

II. Assay Procedure:

  • Prepare a master mix of the reaction buffer. For a final reaction volume of 100 µL, combine:

    • 50 µL of 2x Potassium phosphate buffer (to give 100 mM final)

    • 1 µL of 1 M DTT (to give 10 mM final)

    • 10 µL of 10 mM shikimic acid (to give 1 mM final)

    • Deionized water to 90 µL.

  • Pre-incubate the master mix and the enzyme solution at 30°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of 2 mM p-Coumaroyl-CoA (to give 0.2 mM final).

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding 10 µL of the quenching solution.

  • Centrifuge the samples at >12,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

III. HPLC Analysis:

  • Inject 20-50 µL of the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a gradient of Solvent A and Solvent B (e.g., 10% to 70% B over 20 minutes).

  • Monitor the elution profile at wavelengths relevant for hydroxycinnamoyl esters (e.g., 310-340 nm).

  • Identify and quantify the p-coumaroyl shikimate product peak by comparing its retention time and UV-Vis spectrum to an authentic standard. Calculate the amount of product formed based on a standard curve.

Experimental_Workflow Prep Prepare Reagents (Buffer, Substrates, Enzyme) Mix Create Reaction Master Mix (Buffer, DTT, Shikimate) Prep->Mix PreIncubate Pre-incubate Mix & Enzyme (30°C, 3 min) Mix->PreIncubate Start Initiate Reaction (Add p-Coumaroyl-CoA) PreIncubate->Start Incubate Incubate (30°C, 15-30 min) Start->Incubate Stop Quench Reaction (Add Acid) Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze HPLC Analysis (Separate & Quantify Product) Centrifuge->Analyze

Figure 2. General workflow for an in vitro enzyme assay.

Conclusion

p-Coumaroyl-CoA and this compound are fundamentally distinct in their metabolic roles. p-Coumaroyl-CoA is a versatile hub metabolite, providing the foundational substrate for the vast and functionally diverse flavonoid and stilbenoid pathways. In contrast, this compound is a more specialized intermediate, representing a committed diversion of carbon flux towards the synthesis of the G and S units of lignin, a polymer essential for structural integrity. Understanding the regulation of the enzymes that produce and consume these two CoA esters is paramount for efforts in metabolic engineering aimed at modifying plant traits, such as enhancing the nutritional value of crops, altering wood composition for biofuel production, or increasing the yield of specific high-value natural products.

References

A Comparative Guide to the In Vivo Validation of Caffeoyl-CoA Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of strategies for the in vivo validation of engineered Caffeoyl-CoA pathways in two commonly used microbial hosts: Escherichia coli and Saccharomyces cerevisiae. The this compound pathway is a critical branch of the phenylpropanoid pathway, leading to the biosynthesis of a wide array of valuable natural products, including flavonoids, stilbenes, and other polyphenols with significant therapeutic and industrial applications. Effective in vivo validation is crucial for assessing the performance of engineered strains and guiding further optimization efforts.

Data Presentation: Comparative Performance of Engineered Strains

The following tables summarize quantitative data from various studies on the engineering of the this compound pathway for the production of caffeic acid, a key intermediate. These tables provide a comparative overview of the performance of different engineered strains of E. coli and S. cerevisiae.

Table 1: Comparison of Caffeic Acid Production in Engineered E. coli

Strain/Engineering StrategyPrecursorTiter (mg/L)Yield (mg/g DCW)Productivity (mg/L/h)Reference
BL21(DE3) with pET-TAL-HpaBC L-Tyrosine106--[1]
Engineered for increased malonyl-CoA GlucoseIncreased phloroglucinol (B13840) production (downstream product)--[2]
Engineered for CO2 fixation Glucose--19.6 mg CO2 L-1 h-1[3]

Table 2: Comparison of Caffeic Acid Production in Engineered S. cerevisiae

Strain/Engineering StrategyPrecursorTiter (mg/L)Yield (% C-mol/C-mol)Productivity (mg/L/h)Reference
Genome-integrated pathway Glucose222.7--[4]
Combinatorial engineering Glucose569.0--[4][5]
Optimized GAL regulatory system Glucose769.3--[6]
Further downstream product engineering Glucose417 µg/L CAPE, 1081 µg/L CAPA--[7]

Experimental Protocols: Key Methodologies

This section provides detailed methodologies for key experiments essential for the in vivo validation of an engineered this compound pathway.

Quantification of this compound and Related Metabolites by LC-MS/MS

This protocol is crucial for directly measuring the intracellular concentrations of key pathway intermediates.

a. Sample Preparation (Yeast)

  • Quench yeast cell culture (approximately 5 OD600 units) by rapidly adding it to a 60% methanol (B129727) solution pre-chilled to -40°C.

  • Centrifuge the quenched cells at 5,000 x g for 5 minutes at -20°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of extraction solvent (acetonitrile:methanol:water, 40:40:20, with 0.1% formic acid) pre-chilled to -20°C.

  • Lyse the cells by bead beating with 0.5 mm glass beads for 3 cycles of 30 seconds with 1-minute intervals on ice.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new microfuge tube and store at -80°C until analysis.

b. LC-MS/MS Analysis [8]

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., fragmentation of the CoA moiety).

      • p-Coumaroyl-CoA: Monitor the appropriate precursor-to-product ion transition.

      • Feruloyl-CoA: Monitor the appropriate precursor-to-product ion transition.

    • Quantification: Use a standard curve of purified this compound and other CoA esters to quantify the concentrations in the samples. An internal standard, such as a 13C-labeled CoA ester, should be used for accurate quantification.

Enzyme Activity Assay for 4-Coumarate:CoA Ligase (4CL)

This assay measures the activity of a key enzyme at the entry point of the this compound pathway.

  • Protein Extraction:

    • Harvest cells from a 50 mL culture by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

    • Determine the total protein concentration of the supernatant using a Bradford or BCA assay.

  • Enzyme Assay:

    • The reaction mixture (1 mL total volume) should contain:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 2.5 mM ATP

      • 2.5 mM MgCl2

      • 0.5 mM Coenzyme A

      • 0.5 mM p-coumaric acid

      • 5-20 µg of total protein extract

    • Incubate the reaction mixture at 30°C.

    • Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm using a spectrophotometer.

    • Calculate the specific activity based on the molar extinction coefficient of p-coumaroyl-CoA.

This compound O-Methyltransferase (CCoAOMT) Activity Assay[9]

This assay is important for pathways engineered to produce methylated downstream products like ferulic acid.

  • Protein Extraction: Follow the same procedure as for the 4CL assay.

  • Enzyme Assay:

    • The reaction mixture (200 µL total volume) should contain:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 1 mM S-adenosyl-L-methionine (SAM)

      • 200 µM this compound

      • 10-50 µg of total protein extract

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

    • Separate the organic phase, evaporate to dryness, and resuspend in methanol. .

    • Analyze the formation of feruloyl-CoA by HPLC or LC-MS.

Mandatory Visualization

This compound Biosynthetic Pathway

Caffeoyl_CoA_Pathway Tyrosine L-Tyrosine pCoumaric_acid p-Coumaric acid Tyrosine->pCoumaric_acid TAL/PAL pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Caffeoyl_CoA This compound pCoumaroyl_CoA->Caffeoyl_CoA C3'H Flavonoids Flavonoids, etc. pCoumaroyl_CoA->Flavonoids CHS Caffeic_acid Caffeic acid Caffeoyl_CoA->Caffeic_acid (Hydrolysis) Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Feruloyl_CoA->Flavonoids CHS

Caption: The this compound biosynthetic pathway.

General Experimental Workflow for In Vivo Validation

Experimental_Workflow Strain_Construction Strain Construction (Gene Integration/Overexpression) Cultivation Cultivation & Induction Strain_Construction->Cultivation Sampling Sampling & Quenching Cultivation->Sampling Product_Quantification Final Product Quantification (HPLC/GC-MS) Cultivation->Product_Quantification Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Enzyme_Assays Enzyme Activity Assays Sampling->Enzyme_Assays LCMS_Analysis LC-MS/MS Analysis (Quantification of Intermediates) Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Comparison Enzyme_Assays->Data_Analysis Flux_Analysis Metabolic Flux Analysis LCMS_Analysis->Flux_Analysis LCMS_Analysis->Data_Analysis Product_Quantification->Data_Analysis Flux_Analysis->Data_Analysis

Caption: A general experimental workflow for validation.

Logical Relationship: Engineering Strategy to Desired Outcome

Logical_Relationship Strategy Engineering Strategy Increased_Enzyme Increased Enzyme Levels/Activity Strategy->Increased_Enzyme Overexpression Increased_Precursor Increased Precursor Supply Strategy->Increased_Precursor Upstream Engineering Reduced_Bypass Reduced Bypass Products Strategy->Reduced_Bypass Gene Knockout Increased_Flux Increased Pathway Flux Increased_Enzyme->Increased_Flux Increased_Precursor->Increased_Flux Reduced_Bypass->Increased_Flux Increased_Titer Increased Product Titer Increased_Flux->Increased_Titer

Caption: Logic of metabolic engineering for higher titers.

References

Safety Operating Guide

Personal protective equipment for handling Caffeoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When working with Caffeoyl-CoA, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, categorized by the level of protection.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile GlovesDouble-gloving is recommended to minimize the risk of exposure from splashes or spills. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect the eyes from dust particles and accidental splashes.
Respiratory Protection Fume Hood or Face MaskWhen handling the powder form, work in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted N95 or higher-rated respirator should be used.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required to protect against spills and falling objects.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProtocol
Receiving Upon receipt, visually inspect the package for any damage. Wear appropriate PPE when opening the package in a designated area.
Storage Store this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Keep the container tightly sealed and protected from light.
Preparation of Solutions All handling of the powder should be conducted in a chemical fume hood to prevent inhalation of dust. When preparing solutions, add the solvent slowly to the powder to avoid aerosolization. A recommended solvent is DMSO, in which a 10 mM solution can be prepared.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn. Avoid touching your face, eyes, or other exposed skin with gloved hands.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination and ensure compliance with local regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with institutional and local government regulations. Do not discard down the drain.
Contaminated Labware Disposable items (e.g., pipette tips, microfuge tubes) should be placed in a designated chemical waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) which is then collected as chemical waste, followed by standard washing procedures.
Contaminated PPE Used gloves, masks, and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound powder to prepare a stock solution. This procedural guidance is designed to minimize exposure risk.

G cluster_prep Preparation cluster_handling Handling this compound Powder cluster_solution Solution Preparation cluster_cleanup Cleanup Don PPE 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) Prepare Workspace 2. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Powder 3. Weigh this compound Powder Prepare Workspace->Weigh Powder Transfer Powder 4. Transfer Powder to Tube Weigh Powder->Transfer Powder Add Solvent 5. Add Solvent to Tube Transfer Powder->Add Solvent Vortex 6. Vortex/Mix to Dissolve Add Solvent->Vortex Store Solution 7. Store Stock Solution at -20°C Vortex->Store Solution Decontaminate 8. Decontaminate Workspace Store Solution->Decontaminate Dispose Waste 9. Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE 10. Doff PPE Dispose Waste->Doff PPE Wash Hands 11. Wash Hands Thoroughly Doff PPE->Wash Hands

Standard workflow for handling this compound powder.

Logical Relationship of Safety Measures

The implementation of safety measures follows a hierarchical approach, starting from the most effective controls. This diagram illustrates the relationship between different layers of safety when handling this compound.

G Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Barrier Safe Work Practices Safe Work Practices Administrative Controls->Safe Work Practices Procedural Safeguards Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Safe Work Practices->Personal Protective Equipment (PPE) Last Line of Defense

Hierarchy of safety controls for handling laboratory chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.